molecular formula C38H58O6S B1582434 Irganox 1035 CAS No. 41484-35-9

Irganox 1035

Cat. No.: B1582434
CAS No.: 41484-35-9
M. Wt: 642.9 g/mol
InChI Key: VFBJXXJYHWLXRM-UHFFFAOYSA-N
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Description

Irganox 1035 is a high-molecular-weight, sterically hindered phenolic antioxidant that also contains a sulfur moiety, classifying it as a sulfur-containing primary antioxidant and heat stabilizer . Its primary research and industrial value lies in the process stabilization of polymers, particularly for demanding applications like polyethylene wire and cable resins, where it provides excellent long-term thermal stability and system compatibility with minimal color contribution . The compound's mechanism of action is twofold. The phenolic group donates a hydrogen atom to neutralize free radicals (alkyl and alkoxyperoxy radicals) generated during thermal oxidation, thereby interrupting the propagation phase of autoxidation and preventing polymer degradation . Concurrently, the thioether group efficiently decomposes hydroperoxides (ROOH) into less reactive, stable products, a function that becomes increasingly effective at higher temperatures . This synergistic activity makes it highly effective for protecting a wide range of organic substrates during high-temperature processing and throughout their service life. In research contexts, this compound is compatible with and widely used for the stabilization of various polymers. These include polyolefins like polyethylene and polypropylene, styrenic homo- and copolymers, linear polyesters, PVC, polyamides, polyurethanes, and synthetic elastomers such as SBS, EPR, and EPDM . It is also noted for its suitability in carbon-black-filled systems . The recommended usage level for effective stabilization is typically in the range of 0.2-0.3% . From an analytical chemistry perspective, researchers should note that this compound can be identified and quantified using advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is crucial for migration studies and quality control in material science . This product is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[2-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]ethylsulfanyl]ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate
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InChI

InChI=1S/C38H58O6S/c1-35(2,3)27-21-25(22-28(33(27)41)36(4,5)6)13-15-31(39)43-17-19-45-20-18-44-32(40)16-14-26-23-29(37(7,8)9)34(42)30(24-26)38(10,11)12/h21-24,41-42H,13-20H2,1-12H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VFBJXXJYHWLXRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCCSCCOC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C
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Molecular Formula

C38H58O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7028011
Record name Thiodiethylene bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)
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Molecular Weight

642.9 g/mol
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Physical Description

Dry Powder; Liquid; Other Solid, White to off-white solid; [EPA ChAMP: Hazard Characterization] White to off-white powder, granules, or pellets; Odorless; [Great Lakes Chemical MSDS]
Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,1'-(thiodi-2,1-ethanediyl) ester
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Record name 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzenepropanoic acid thiodi-2,1-ethanediyl ester
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CAS No.

41484-35-9
Record name Thiodiethylene bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)
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Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,1'-(thiodi-2,1-ethanediyl) ester
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Record name Thiodiethylene bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)
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Record name Thiodiethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]
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Record name THIOETHYLENE GLYCOL BIS(3,5-DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMATE)
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Foundational & Exploratory

An In-depth Technical Guide to Irganox 1035: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irganox 1035 is a high-performance, sulfur-containing phenolic antioxidant and heat stabilizer.[1][2][3][4] Its multifunctional nature, combining a sterically hindered phenolic group for primary antioxidant activity with a thioether moiety for secondary stabilization, makes it highly effective in protecting organic polymers against thermo-oxidative degradation.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and common applications of this compound, tailored for a scientific audience. It includes a summary of its quantitative properties, a description of relevant experimental evaluation techniques, and a visualization of its antioxidant mechanism.

Chemical Identity and Structure

This compound is chemically known as Thiodiethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate].[1][5] The molecule features two sterically hindered phenolic units linked by a flexible thioether-containing chain. This unique structure is key to its dual-function antioxidant capability.

Key Identifiers:

  • IUPAC Name: 2-[2-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyloxy]ethylsulfanyl]ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate[6]

  • CAS Number: 41484-35-9[5]

  • Molecular Formula: C₃₈H₅₈O₆S[5][7]

  • Molecular Weight: 642.93 g/mol [5][7]

  • SMILES: CC(C)(C)c1cc(CCC(=O)OCCSCCOC(=O)CCc2cc(c(O)c(c2)C(C)(C)C)C(C)(C)C)cc(c1O)C(C)(C)C[6]

Physicochemical Properties

This compound is typically supplied as a white to off-white powder or in a granulated, free-flowing form (this compound FF).[3] It is characterized by its low volatility, resistance to extraction, and stability to light and heat.[1] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Physical State White to off-white powder or granules[3]
Molecular Weight 642.93 g/mol [5][7]
Melting Range 63 - 78 °C[3][5]
Flash Point 140 °C[5]
Bulk Density 0.53 - 0.63 g/mL[5]
Specific Gravity ~1.00 @ 25°C[5]
Ash Content ≤ 0.03%[3]
Volatiles ≤ 0.1%[3]
Solubility Slightly soluble in DMSO and Methanol[2]
Transmittance (10g/100ml Toluene) ≥ 95% @ 425 nm; ≥ 97% @ 500 nm[3]

Mechanism of Action: A Dual-Function Antioxidant

This compound functions as a multifunctional stabilizer by interrupting the polymer degradation cycle at two distinct points. This dual mechanism provides comprehensive protection during high-temperature processing and over the long-term service life of the material.[1]

  • Primary Antioxidant (Radical Scavenging): The sterically hindered phenolic groups act as primary antioxidants. They donate a hydrogen atom to highly reactive peroxy radicals (ROO•) that are formed during the initial stages of oxidation. This process neutralizes the radicals, converting them into stable hydroperoxides and forming a stable, non-reactive phenoxy radical, thereby terminating the auto-oxidative chain reaction.[1]

  • Secondary Antioxidant (Hydroperoxide Decomposition): The thioether linkage in the backbone of the molecule acts as a secondary antioxidant. It decomposes the hydroperoxides (ROOH), which are formed during the primary antioxidant action, into non-radical, stable products. This prevents the hydroperoxides from breaking down into new, destructive radicals under thermal stress. This hydroperoxide decomposition is particularly effective at elevated temperatures.[1]

Antioxidant_Mechanism cluster_initiation Oxidation Initiation cluster_propagation Propagation Cycle cluster_intervention This compound Intervention cluster_primary Primary Action cluster_secondary Secondary Action Polymer Polymer (RH) R_radical Alkyl Radical (R•) Polymer->R_radical Heat, Light, Shear ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O₂ O2 Oxygen (O₂) ROO_radical->R_radical + RH - ROOH Stable_Phenoxy Stable Phenoxy Radical (ArO•) ROO_radical->Stable_Phenoxy + ArOH - ROOH Degradation Polymer Degradation (Chain Scission, Crosslinking) ROO_radical->Degradation Irganox_Phenol This compound (Phenolic Moiety, ArOH) ROOH Hydroperoxide (ROOH) (Stable but potential radical source) Stable_Products Stable, Non-Radical Products ROOH->Stable_Products Decomposition Irganox_Thioether This compound (Thioether Moiety)

Dual antioxidant mechanism of this compound.

Applications in Industry and Research

This compound is compatible with a wide array of organic polymers. Its primary application is in the stabilization of polyolefins, particularly polyethylene (PE) and cross-linked polyethylene (XLPE) used in wire and cable insulation, where long-term thermal stability is critical.[1][2][3] It is especially effective in systems containing carbon black.[2]

Other notable applications include:

  • Polypropylene (PP) and Polybutene[8]

  • Styrene homo- and copolymers (e.g., HIPS, ABS)[8]

  • Linear polyesters, PVC, polyamides, and polyurethanes[8][9]

  • Elastomers such as SBS, EPR, and EPDM[8][9]

  • Hot-melt and solvent-borne adhesives[1][10]

Recommended usage levels are typically in the range of 0.2% to 0.4%, depending on the polymer substrate and the performance requirements of the final application.[8][10]

Experimental Protocols for Evaluation

Evaluating the efficacy of an antioxidant like this compound involves a suite of analytical techniques designed to measure its impact on polymer stability and to quantify its presence. While specific, proprietary protocols are not publicly available, the following standard methodologies are commonly employed in research and quality control settings.

Assessment of Thermo-Oxidative Stability

These methods assess the ability of the antioxidant to protect the polymer against degradation at elevated temperatures.

  • Oxidative Induction Time (OIT): This is a primary method for determining the thermal stability of a stabilized material.

    • Principle: A sample of the stabilized polymer is heated to a high, constant temperature (e.g., 200-210°C) under a pure oxygen atmosphere within a Differential Scanning Calorimetry (DSC) instrument. The time elapsed until the onset of exothermic oxidation is measured as the OIT. A longer OIT indicates greater stabilization.

    • Typical Workflow:

      • A small, precisely weighed sample (5-10 mg) of the polymer containing this compound is placed in an open aluminum DSC pan.

      • The DSC cell is purged with an inert gas (e.g., nitrogen) while the sample is heated rapidly to the isothermal test temperature.

      • Once the temperature stabilizes, the gas is switched to pure oxygen.

      • The heat flow is monitored until a sharp exothermic peak is observed, signaling the onset of oxidation. The time from the introduction of oxygen to this onset is the OIT.

  • Melt Flow Rate (MFR) / Melt Flow Index (MFI): This technique measures changes in the polymer's viscosity after processing or aging, which correlates with degradation.

    • Principle: Polymer degradation (chain scission or cross-linking) alters its molecular weight and, consequently, its viscosity. An MFR test measures the mass of polymer that flows through a standardized die under a specific load and temperature over a set time. An increase in MFR typically suggests chain scission, while a decrease suggests cross-linking. A stable MFR value after multiple processing cycles indicates effective stabilization by the antioxidant.

    • Typical Workflow:

      • The stabilized polymer is subjected to multiple extrusion cycles to simulate processing.

      • After each cycle, a sample is placed in the heated barrel of an MFR plastometer.

      • A specified weight is applied, and the extrudate is collected over a precise time interval.

      • The collected material is weighed, and the MFR is calculated in g/10 min.

  • Thermogravimetric Analysis (TGA): TGA is used to determine the temperature at which the polymer begins to degrade and lose mass.

    • Principle: A sample is heated in a controlled atmosphere (e.g., air or oxygen) on a microbalance, and its mass is continuously monitored as a function of temperature. The onset temperature of mass loss is an indicator of thermal stability.

    • Typical Workflow:

      • A small sample of the stabilized polymer is placed in the TGA pan.

      • The sample is heated at a constant rate (e.g., 10°C/min) in an air or oxygen atmosphere.

      • The mass of the sample is recorded versus temperature to generate a thermogram. The temperature at which 5% mass loss occurs (T₅) is often used as a key data point for comparing stability.

Experimental_Workflow cluster_testing Performance Evaluation Polymer Base Polymer Resin Compounding Melt Compounding (e.g., Twin-Screw Extruder) Polymer->Compounding Irganox This compound Irganox->Compounding Stabilized_Pellets Stabilized Polymer Pellets Compounding->Stabilized_Pellets OIT Oxidative Induction Time (OIT) via DSC Stabilized_Pellets->OIT MFR Melt Flow Rate (MFR) (Post-Processing) Stabilized_Pellets->MFR TGA Thermogravimetric Analysis (TGA) Stabilized_Pellets->TGA HPLC Quantification & Migration via HPLC Stabilized_Pellets->HPLC Data Data Analysis & Comparison to Control OIT->Data MFR->Data TGA->Data HPLC->Data

Typical workflow for evaluating this compound in a polymer matrix.
Quantification and Migration Studies

These methods are used to determine the concentration of the antioxidant in the polymer and to assess its potential to migrate out of the material.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for the quantitative analysis of non-volatile additives like this compound.

    • Principle: The antioxidant is first extracted from the polymer matrix using a suitable solvent. The resulting solution is then injected into an HPLC system. The components are separated on a column (typically a reversed-phase C18 column) and detected, most commonly by a UV detector set to a wavelength where the phenolic chromophore absorbs (e.g., ~277 nm). Quantification is achieved by comparing the peak area to that of a known standard.

    • Typical Workflow:

      • Extraction: A known mass of the polymer is dissolved in a hot solvent (e.g., xylene) and then precipitated by adding a non-solvent (e.g., methanol). This compound remains in the liquid phase. Alternatively, Soxhlet extraction or microwave-assisted extraction may be used.

      • Analysis: The extract is filtered and injected into the HPLC.

      • Detection: A UV-Vis or Diode Array Detector (DAD) is used for detection and quantification against a calibration curve. Mass Spectrometry (LC-MS) can be used for more sensitive and specific identification.

Safety and Handling

According to available safety data sheets, this compound is a stable compound under normal conditions. However, standard laboratory personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling the material to avoid dust formation and contact with skin and eyes. It is incompatible with strong oxidizing agents. For detailed toxicological and ecological information, users should consult the most recent Safety Data Sheet (SDS) from the supplier.

References

An In-depth Technical Guide on the Core Mechanism of Action of Irganox 1035 as an Antioxidant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irganox 1035, chemically known as Thiodiethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate], is a multifunctional antioxidant that plays a crucial role in preventing the oxidative degradation of a wide range of polymeric materials. Its unique molecular structure integrates two distinct antioxidant functionalities: a sterically hindered phenolic group for primary antioxidant activity and a thioether linkage for secondary antioxidant activity. This dual-action mechanism allows this compound to effectively interrupt the auto-oxidation cycle of polymers at multiple points, providing both processing stability and long-term thermal stability. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the chemical pathways involved.

Introduction

The oxidative degradation of polymers, initiated by factors such as heat, light, and mechanical stress, leads to a deterioration of their physical and chemical properties, compromising their performance and lifespan. Antioxidants are essential additives that mitigate this degradation. This compound is a high-molecular-weight, non-discoloring antioxidant that is particularly effective in a variety of polymers, including polyolefins (polyethylene, polypropylene), styrenic copolymers, polyamides, and elastomers.[1] Its dual functionality as both a primary and secondary antioxidant makes it a versatile and efficient stabilizer.[1]

Core Mechanism of Action

This compound operates through a synergistic combination of two antioxidant mechanisms:

  • Primary Antioxidant Action (Radical Scavenging): The sterically hindered phenolic moieties in the this compound molecule act as primary antioxidants by donating a hydrogen atom to reactive free radicals (R•, ROO•). This process neutralizes the free radicals, terminating the propagation stage of the auto-oxidation chain reaction.[1][2] The resulting phenoxyl radical is stabilized by resonance and steric hindrance from the bulky tert-butyl groups, preventing it from initiating new oxidation chains.

  • Secondary Antioxidant Action (Hydroperoxide Decomposition): The thioether linkage in the backbone of the this compound molecule functions as a secondary antioxidant. It decomposes hydroperoxides (ROOH), which are unstable intermediates in the oxidation process, into stable, non-radical products such as alcohols.[1][3] This prevents the homolytic cleavage of hydroperoxides into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which would otherwise accelerate the degradation process. This hydroperoxide decomposition is particularly effective at elevated temperatures.[1]

Chemical Pathways and Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical pathways involved in the antioxidant action of this compound.

Primary Antioxidant Mechanism: Radical Scavenging

The sterically hindered phenol group of this compound donates a hydrogen atom to a peroxyl radical (ROO•), forming a stable hydroperoxide and a resonance-stabilized phenoxyl radical.

Primary_Antioxidant_Mechanism Irganox_Phenol This compound (Hindered Phenol - ArOH) Phenoxyl_Radical Stabilized Phenoxyl Radical (ArO•) Irganox_Phenol->Phenoxyl_Radical H• Donation Peroxyl_Radical Peroxyl Radical (ROO•) Hydroperoxide Hydroperoxide (ROOH) Peroxyl_Radical->Hydroperoxide H• Abstraction Secondary_Antioxidant_Mechanism Irganox_Thioether This compound (Thioether - R-S-R) Sulfoxide This compound Sulfoxide (R-SO-R) Irganox_Thioether->Sulfoxide Oxidation Hydroperoxide Hydroperoxide (ROOH) Alcohol Stable Alcohol (ROH) Hydroperoxide->Alcohol Reduction OIT_Workflow start Start prepare Prepare Sample (5-10 mg in Al pan) start->prepare load Load into DSC prepare->load heat Heat to Isothermal Temp (e.g., 200°C) under N2 load->heat stabilize Equilibrate at Temp heat->stabilize switch_gas Switch to O2 Atmosphere stabilize->switch_gas monitor Monitor Heat Flow switch_gas->monitor onset Detect Onset of Exothermic Oxidation monitor->onset calculate Calculate OIT (Time to Onset) onset->calculate end End calculate->end MFI_Workflow start Start prepare Prepare Polymer Sample (pellets or powder) start->prepare load Load into Extrusion Plastometer Barrel prepare->load preheat Preheat at Specified Temp (e.g., 230°C for PP) load->preheat extrude Extrude through Die with Specified Weight preheat->extrude collect Collect Extrudate for a Timed Interval extrude->collect weigh Weigh the Extrudate collect->weigh calculate Calculate MFI (g/10 min) weigh->calculate end End calculate->end YI_Workflow start Start prepare Prepare Plaque or Film Sample start->prepare calibrate Calibrate Spectrophotometer prepare->calibrate measure Measure Tristimulus Values (X, Y, Z) calibrate->measure calculate Calculate Yellowness Index using Standard Formula measure->calculate end End calculate->end

References

An In-depth Technical Guide to the Synthesis and Characterization of Irganox 1035

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irganox 1035, chemically known as thiodiethylene bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate), is a high-molecular-weight, sterically hindered phenolic antioxidant.[1] Its unique molecular structure, which incorporates both a phenolic antioxidant moiety and a sulfur-containing synergist, classifies it as a multifunctional stabilizer.[1] This dual functionality allows it to act as both a primary antioxidant, by scavenging free radicals, and a secondary antioxidant, by decomposing hydroperoxides.[1] this compound is widely utilized in the stabilization of organic polymers, particularly in demanding applications such as polyethylene wire and cable resins, where it provides excellent long-term thermal stability.[1][2] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common laboratory-scale method is the direct esterification of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid with thiodiethylene glycol.[1] An alternative industrial method described in the patent literature involves a multi-step synthesis starting from 2,6-di-tert-butylphenol.[3][4]

Method 1: Direct Esterification

This method involves the reaction between two key precursors: 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid and thiodiethylene glycol.[1] The reaction is an acid-catalyzed esterification, typically carried out under conditions that facilitate the removal of water to drive the equilibrium towards the product.

Experimental Protocol: Direct Esterification

  • Reactants and Reagents:

    • 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid

    • Thiodiethylene glycol

    • p-Toluenesulfonic acid (catalyst)

    • Toluene (solvent)

    • Sodium bicarbonate solution (for washing)

    • Anhydrous magnesium sulfate (drying agent)

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid (2.0 molar equivalents), thiodiethylene glycol (1.0 molar equivalent), and a catalytic amount of p-toluenesulfonic acid.

    • Add toluene to the flask to suspend the reactants.

    • Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

    • Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Method 2: Multi-step Synthesis from 2,6-di-tert-butylphenol

A patent describes an alternative synthesis pathway that avoids the direct use of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid.[3][4]

Experimental Protocol: Multi-step Synthesis

  • Step 1: Synthesis of 2-chloroethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

    • In the presence of a base, 2,6-di-tert-butylphenol is reacted with an acrylate (e.g., methyl acrylate or ethyl acrylate).[3]

    • This is followed by a reaction with 2-chloroethanol to yield the intermediate, 2-chloroethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.[3]

  • Step 2: Synthesis of this compound

    • The intermediate from Step 1 is then reacted with sodium sulfide in the presence of a quaternary ammonium salt as a phase-transfer catalyst.[3]

    • This reaction yields the final product, thiodiethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate].[3] This method is reported to have a high product yield and purity, making it suitable for industrial production.[3]

Synthesis Pathway Diagram

Synthesis_Pathway cluster_0 Method 1: Direct Esterification cluster_1 Method 2: Multi-step Synthesis A 3-(3,5-di-tert-butyl-4- hydroxyphenyl)propionic acid C This compound A->C Acid Catalyst, Toluene, Reflux B Thiodiethylene glycol B->C Acid Catalyst, Toluene, Reflux D 2,6-di-tert-butylphenol G Intermediate: 2-chloroethyl 3-(3,5-di-tert-butyl-4- hydroxyphenyl)propionate D->G Base E Acrylate E->G Base F 2-chloroethanol F->G Base I This compound G->I Quaternary Ammonium Salt H Sodium Sulfide H->I Quaternary Ammonium Salt

Caption: Synthesis routes for this compound.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and properties. The primary analytical techniques employed for this purpose include spectroscopic methods, thermal analysis, and chromatography.

Physicochemical Properties

PropertyValue
CAS Number 41484-35-9[5][6][7]
Molecular Formula C₃₈H₅₈O₆S[5][6][7]
Molecular Weight 642.93 g/mol [6][7]
Appearance White to off-white solid

Spectroscopic Characterization

TechniqueExpected/Observed Data
¹H NMR Expected signals include those for the tert-butyl protons, aromatic protons, the phenolic hydroxyl proton, and the methylene protons of the propionate and thiodiethylene bridges.
¹³C NMR A ¹³C NMR spectrum is available.[5] Expected signals would correspond to the carbons of the tert-butyl groups, the aromatic rings, the carbonyl groups of the esters, and the aliphatic carbons of the bridges.
FT-IR A characteristic phenolic -OH stretching band is observed around 3600 cm⁻¹.[1] Other expected bands include C-H stretching for aromatic and aliphatic groups, a strong C=O stretching for the ester groups (typically around 1735 cm⁻¹), and C-O stretching bands.
Mass Spec. The NIST Mass Spectrometry Data Center reports a spectrum with a prominent peak at m/z 308.[1] In LC-MS analysis with ESI-negative mode, the deprotonated molecule [M-H]⁻ can be observed.[8] An MRM transition of m/z 660.4 > 249.1 has been used for detection in ESI-positive mode.[1]

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the thermal properties of this compound.

  • DSC: Can be used to determine the melting point and to study the oxidative induction time (OIT), which is a measure of the antioxidant's effectiveness.

  • TGA: Provides information on the thermal stability and decomposition profile of the compound.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.[1] Gel Permeation Chromatography (GPC) combined with mass spectrometry can also be utilized for analysis and impurity identification.[1][8]

Experimental Protocol: Characterization Workflow

  • Purity Assessment (HPLC):

    • Dissolve a small sample of the synthesized this compound in a suitable solvent (e.g., acetonitrile).

    • Inject the sample into an HPLC system equipped with a C18 column and a UV detector.

    • Elute with a suitable mobile phase gradient (e.g., acetonitrile/water).

    • Determine the purity by analyzing the peak area of the main component relative to any impurities.

  • Structural Confirmation (Spectroscopy):

    • NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra to confirm the molecular structure.

    • FT-IR: Prepare a sample (e.g., as a KBr pellet or a thin film) and record the infrared spectrum to identify the functional groups.

    • MS: Analyze the sample using LC-MS to confirm the molecular weight and fragmentation pattern.

  • Thermal Properties (DSC/TGA):

    • DSC: Place a small amount of the sample in an aluminum pan and heat it under a controlled atmosphere (e.g., nitrogen or air) to determine the melting point and OIT.

    • TGA: Heat a small sample in a TGA instrument under a controlled atmosphere to determine the onset of thermal decomposition.

Characterization Workflow Diagram

Characterization_Workflow cluster_purity Purity Analysis cluster_structure Structural Elucidation cluster_thermal Thermal Properties start Synthesized This compound purity_node HPLC / GPC start->purity_node nmr NMR (¹H, ¹³C) purity_node->nmr If Pure ftir FT-IR nmr->ftir ms Mass Spectrometry ftir->ms dsc DSC ms->dsc tga TGA dsc->tga end Characterized Product tga->end

Caption: Workflow for the characterization of this compound.

References

A Technical Guide to the Solubility of Irganox 1035 in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Irganox 1035, a sulfur-containing phenolic antioxidant, is a crucial stabilizer in various organic materials, protecting them from thermo-oxidative degradation. Its efficacy is often contingent on its solubility in a given solvent, a critical parameter for formulation development, processing, and ensuring homogeneous distribution within a substrate. This technical guide provides an in-depth overview of the solubility of this compound, including representative data, detailed experimental protocols for solubility determination, and a logical workflow for solvent selection.

Understanding Solubility: Data and Considerations

Table 1: Representative Solubility of Structurally Similar Hindered Phenolic Antioxidants in Common Organic Solvents at 20°C

SolventIrganox 1010 Solubility ( g/100 g solution)Irganox 1076 Solubility ( g/100 g solution)
Acetone47[1][2]19[3][4]
Chloroform71[1][2]57[3][4]
Methylene Chloride63[1][5]Not Available
Toluene60[5]50[3][4]
Ethyl Acetate47[1][2]38[3][4]
n-Hexane0.3[1][2]32[3][4]
Ethanol1.5[1][2]1.5[3][4]
Methanol0.9[1][2]0.6[3][4]
WaterInsoluble< 0.01[3][4]

Disclaimer: The data presented for Irganox 1010 and Irganox 1076 is intended to serve as a proxy for estimating the solubility of this compound. Actual solubility values for this compound may vary and should be determined experimentally for precise applications.

Qualitative information suggests that this compound has slight solubility in Dimethyl Sulfoxide (DMSO) and Methanol.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

  • This compound powder

  • Selected organic solvent(s) of high purity

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatically controlled shaker bath or incubator

  • Screw-capped vials or flasks

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument for quantification.

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent. The amount of solid should be sufficient to ensure that undissolved particles remain at equilibrium.

  • Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for at least 24 hours to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed (or pre-cooled to the bath temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

  • Quantification: Dilute the filtered solution with the same solvent to a concentration within the calibrated range of the analytical method. Analyze the concentration of this compound in the diluted solution using a validated HPLC method or other appropriate analytical technique.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of g/100 mL, mg/mL, or mol/L.

Visualization of Key Processes

Solvent Selection Workflow for this compound

The following diagram illustrates a logical workflow for selecting an appropriate solvent for a specific application involving this compound.

start Define Application & Required Concentration solv_prop Consider Solvent Properties: - Polarity - Boiling Point - Viscosity start->solv_prop safety Evaluate Safety & Environmental Factors (Toxicity, Flammability) solv_prop->safety prelim_screen Preliminary Solvent Screening (Based on 'like dissolves like') safety->prelim_screen exp_det Experimental Determination (Shake-Flask Method) prelim_screen->exp_det sol_check Is Solubility Sufficient? exp_det->sol_check compat_check Assess Compatibility with Other Formulation Components sol_check->compat_check Yes re_eval Re-evaluate Solvent Choice or Formulation sol_check->re_eval No final_solv Final Solvent Selection compat_check->final_solv Compatible compat_check->re_eval Incompatible re_eval->prelim_screen

Caption: Logical workflow for selecting a suitable solvent for this compound.

References

An In-Depth Technical Guide to the Thermal Degradation Profile of Irganox 1035

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irganox 1035 is a high molecular weight, sterically hindered phenolic antioxidant that incorporates a sulfur moiety, classifying it as a multifunctional stabilizer. Its chemical name is Thiodiethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate].[1] This technical guide provides a comprehensive overview of the thermal degradation profile of this compound, including its thermal stability, decomposition products, and the methodologies used for its analysis. This information is critical for its effective application in stabilizing organic materials, particularly in the pharmaceutical and drug development fields where thermal processing is a common manufacturing step.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name Thiodiethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate][1]
CAS Number 41484-35-9[1]
Molecular Formula C₃₈H₅₈O₆S[1][2]
Molecular Weight 642.9 g/mol [3]
Appearance White to off-white crystalline powder[1]
Melting Range 63-68 °C[1]

Thermal Degradation Profile

The thermal stability of this compound is a critical parameter for its application as a heat stabilizer. The degradation process is primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Table 2: Summary of Expected TGA Data for this compound

ParameterExpected Value/RangeNotes
Onset of Decomposition (Tonset) > 220 °CBased on safety data sheet information. The exact onset will depend on experimental conditions such as heating rate and atmosphere.
Temperature of Maximum Decomposition Rate (Tmax) 250 - 350 °CEstimated based on data for similar hindered phenolic antioxidants.
Residue at 600 °C Low (<5%)Expected for an organic compound in an inert atmosphere.
Differential Scanning calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material. For this compound, DSC can be used to determine its melting point and its Oxidative Induction Time (OIT), which is a measure of its effectiveness as an antioxidant.

Table 3: Summary of Expected DSC Data for this compound

ParameterExpected Value/RangeNotes
Melting Point (Tm) 63-68 °CAs reported in technical data sheets.[1]
Oxidative Induction Time (OIT) Varies with temperature and conditionsOIT is a relative measure of stability and is highly dependent on the test parameters (temperature, oxygen pressure, etc.).

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the thermal properties of this compound. The following sections describe standard protocols for TGA, DSC, and Py-GC/MS analysis.

Thermogravimetric Analysis (TGA) Protocol (based on ASTM E1131)

This protocol outlines a general procedure for determining the compositional analysis of materials by thermogravimetry.[4][5]

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (typically aluminum or platinum).

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Heating Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.[4]

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing start Start weigh Weigh 5-10 mg of this compound start->weigh place Place in TGA pan weigh->place load Load pan into TGA place->load setup Set parameters: - N2 purge (20-50 mL/min) - Heat from ambient to 600°C at 10°C/min load->setup run Run TGA experiment setup->run record Record mass vs. temperature run->record analyze Analyze TGA curve for Tonset and Tmax record->analyze end End analyze->end DSC_Melting_Point_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing start Start weigh Weigh 5-10 mg of this compound start->weigh encapsulate Encapsulate in aluminum pan weigh->encapsulate load Load pan into DSC encapsulate->load heat1 Heat to 100°C at 10°C/min (1st scan) load->heat1 cool Cool to ambient heat1->cool heat2 Heat to 100°C at 10°C/min (2nd scan) cool->heat2 record Record heat flow vs. temperature heat2->record analyze Determine melting point (Tm) from 2nd heating scan record->analyze end End analyze->end Degradation_Pathway cluster_main Thermal Degradation of this compound cluster_primary Primary Antioxidant Action cluster_secondary Secondary Antioxidant Action cluster_degradation High-Temperature Degradation Irganox1035 This compound PhenolicOH Phenolic -OH Group Irganox1035->PhenolicOH Thioether Thioether Linkage (-S-) Irganox1035->Thioether PhenoxyRadical Stable Phenoxy Radical PhenolicOH->PhenoxyRadical H• donation Radical Free Radical (R•) RH Stabilized Molecule (RH) Radical->RH Fragmentation Molecular Fragmentation PhenoxyRadical->Fragmentation StableProducts Stable, Non-radical Products Thioether->StableProducts Decomposition Hydroperoxide Hydroperoxide (ROOH) Hydroperoxide->StableProducts StableProducts->Fragmentation Volatiles Volatile Products (e.g., quinone methides) Fragmentation->Volatiles

References

Spectroscopic Profile of Irganox 1035: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for Irganox 1035, a widely used phenolic antioxidant. The information is tailored for researchers, scientists, and professionals in drug development and polymer sciences, offering a detailed look at its Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics. This document is intended for research purposes only.

Introduction to this compound

This compound is a high molecular weight, sterically hindered phenolic antioxidant with a sulfur-containing moiety.[1] Its chemical name is Thiodiethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate].[1] This dual-functionality allows it to act as both a primary and secondary antioxidant, effectively neutralizing free radicals and decomposing hydroperoxides.[1] It is extensively used to stabilize a variety of organic polymers against thermo-oxidative degradation, particularly in applications like polyethylene wire and cable resins.[1][2][3][4][5]

Spectroscopic Data

The following sections present the available quantitative spectroscopic data for this compound in a structured format.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data presented here is a compilation from various sources.

Wavenumber (cm⁻¹)AssignmentIntensity
~3600O-H stretch (phenolic)Strong, Sharp
~2950C-H stretch (aliphatic)Strong
~1735C=O stretch (ester)Strong
~1435C=C stretch (aromatic)Medium
~1159C-O stretchMedium
~1078Thioether linkageMedium

Note: The exact peak positions may vary slightly depending on the sample preparation and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the structural integrity of this compound. While detailed spectral assignments are not publicly available in comprehensive databases, a certificate of analysis confirms that the ¹H-NMR spectrum is consistent with the expected structure.[6]

¹H-NMR (Proton NMR): Based on the chemical structure, the following proton environments are expected:

Chemical Shift (ppm) RangeMultiplicityAssignment
~7.0SingletAromatic protons (Ar-H)
~5.0SingletPhenolic hydroxyl proton (Ar-OH)
~4.2TripletMethylene protons adjacent to ester oxygen (-O-CH₂-)
~2.8TripletMethylene protons adjacent to sulfur (-S-CH₂-)
~2.6TripletMethylene protons of the propionate group (-CH₂-C=O)
~1.4Singlettert-Butyl protons (-C(CH₃)₃)

Note: Predicted chemical shifts are based on typical values for similar functional groups. Actual values may differ.

¹³C-NMR (Carbon NMR): PubChem indicates the availability of a ¹³C-NMR spectrum for this compound, though the specific chemical shifts are not provided.[7] The expected chemical shift ranges for the carbon environments are:

Chemical Shift (ppm) RangeAssignment
~172Ester carbonyl carbon (-C=O)
~153Aromatic carbon attached to hydroxyl group (Ar-C-OH)
~140Quaternary aromatic carbons attached to tert-butyl groups (Ar-C-C(CH₃)₃)
~130Quaternary aromatic carbon of the propionate side chain
~125Aromatic C-H carbons
~63Methylene carbons adjacent to ester oxygen (-O-CH₂)
~36Methylene carbon of the propionate group (-CH₂-C=O)
~34Quaternary carbon of the tert-butyl group (-C(CH₃)₃)
~31Methylene carbons adjacent to sulfur (-S-CH₂)
~30Methyl carbons of the tert-butyl group (-C(CH₃)₃)

Note: Predicted chemical shifts are based on typical values for similar functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound in a high-density polyethylene film shows a characteristic absorption peak in the UV region.[8] For analytical purposes, such as High-Performance Liquid Chromatography (HPLC), a detection wavelength of 275 nm is commonly used.[1]

λmax (nm)Solvent/Matrix
~275-280High-Density Polyethylene Film
275Acetonitrile/Water (for HPLC detection)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

FTIR Spectroscopy

Objective: To identify the characteristic functional groups of this compound.

Methodology: Attenuated Total Reflectance (ATR) or transmission mode can be used.

  • Sample Preparation:

    • ATR: A small amount of the powdered this compound sample is placed directly on the ATR crystal.

    • Transmission (Film Casting): A thin film of this compound is prepared by dissolving the sample in a suitable solvent (e.g., chloroform or trichloroethanol) and casting it onto a KBr or NaCl plate.[7] The solvent is then evaporated completely.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the empty ATR crystal or the clean KBr/NaCl plate is recorded and subtracted from the sample spectrum.

NMR Spectroscopy

Objective: To elucidate the chemical structure of this compound and confirm its identity.

Methodology: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent.

  • Sample Preparation:

    • Solvent: Deuterated chloroform (CDCl₃) is a common solvent for phenolic compounds.

    • Concentration: A sufficient amount of this compound is dissolved in the deuterated solvent to obtain a clear solution.

    • Reference Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher for ¹H-NMR).

  • Data Acquisition (¹H-NMR):

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: Appropriate for the expected chemical shift range.

    • Number of Scans: 8-16 scans.

  • Data Acquisition (¹³C-NMR):

    • Pulse Program: A standard proton-decoupled experiment.

    • Spectral Width: Typically 0-200 ppm.

    • Number of Scans: A larger number of scans is required due to the lower natural abundance of ¹³C.

UV-Vis Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) of this compound.

Methodology: The absorbance of a dilute solution of this compound is measured over a range of wavelengths.

  • Sample Preparation:

    • Solvent: A UV-transparent solvent such as methanol, ethanol, or acetonitrile is used.

    • Concentration: A dilute solution is prepared to ensure that the absorbance is within the linear range of the instrument (typically < 1.5 AU).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Wavelength Range: Typically 200 - 400 nm.

    • Blank: The pure solvent is used as a blank to zero the instrument.

    • Procedure: The absorbance of the sample solution is scanned across the wavelength range to identify the wavelength of maximum absorbance (λmax).

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_report Reporting Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution FilmCasting Film Casting Sample->FilmCasting NMR NMR Spectroscopy (1H & 13C) Dissolution->NMR UVVis UV-Vis Spectroscopy Dissolution->UVVis FTIR FTIR Spectroscopy FilmCasting->FTIR FTIR_Data FTIR Spectrum: Functional Group ID FTIR->FTIR_Data NMR_Data NMR Spectra: Structural Elucidation NMR->NMR_Data UVVis_Data UV-Vis Spectrum: λmax Determination UVVis->UVVis_Data Report Technical Guide FTIR_Data->Report NMR_Data->Report UVVis_Data->Report

Caption: General workflow for the spectroscopic analysis of this compound.

References

The Dual-Action Efficacy of Irganox 1035: A Technical Elucidation of the Thioether Group's Role in Polymer Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irganox 1035 is a highly effective antioxidant and thermal stabilizer extensively utilized in the polymer industry. Its unique molecular structure, incorporating both a sterically hindered phenolic group and a thioether linkage, imparts a synergistic, dual-action protective mechanism. This technical guide provides an in-depth exploration of the pivotal role of the thioether group in the antioxidant activity of this compound. It details the cooperative mechanism between the phenolic and thioether moieties, presents quantitative performance data, outlines key experimental evaluation protocols, and visualizes the underlying chemical pathways and workflows.

Introduction: The Challenge of Polymer Degradation

Polymers are susceptible to degradation when exposed to heat, light, and oxygen during processing and end-use. This degradation, primarily an auto-oxidative process, leads to a loss of mechanical properties, discoloration, and a reduction in the material's service life. The auto-oxidation of polymers proceeds via a free-radical chain reaction, which can be broadly categorized into three stages: initiation, propagation, and termination.

Antioxidants are crucial additives that interrupt this degradation cycle. They are typically classified as primary or secondary antioxidants based on their mechanism of action. Primary antioxidants are radical scavengers that donate a hydrogen atom to neutralize peroxy radicals, thus terminating the propagation stage. Secondary antioxidants, often referred to as hydroperoxide decomposers, convert hydroperoxides into stable, non-radical products, preventing them from breaking down into new radicals.

This compound stands out as a multifunctional antioxidant that combines both primary and secondary antioxidant capabilities within a single molecule.[1][2][3][4] This is achieved through the presence of a sterically hindered phenolic group and a thioether group, respectively.

The Synergistic Antioxidant Mechanism of this compound

The remarkable efficacy of this compound stems from the synergistic interplay between its phenolic and thioether components. This dual-functionality provides comprehensive protection against thermo-oxidative degradation.[5][6]

The Role of the Phenolic Group: Primary Antioxidant Action

The sterically hindered phenolic moiety in this compound acts as the first line of defense against polymer degradation. It functions as a classic primary antioxidant by donating a hydrogen atom to reactive peroxy radicals (ROO•), which are key propagators of the oxidation chain reaction. This process is illustrated in the following diagram:

Primary_Antioxidant_Mechanism Polymer_Radical Polymer Radical (R•) Peroxy_Radical Peroxy Radical (ROO•) Polymer_Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Stable_Hydroperoxide Stable Hydroperoxide (ROOH) Peroxy_Radical->Stable_Hydroperoxide + Ar-OH Irganox_1035_Phenol This compound (Phenolic Group, Ar-OH) Stabilized_Radical Stabilized Phenoxy Radical (Ar-O•) Irganox_1035_Phenol->Stabilized_Radical - H•

Caption: Primary antioxidant mechanism of the phenolic group in this compound.

This reaction terminates the propagation of the radical chain, preventing further degradation of the polymer. The resulting phenoxy radical is sterically hindered and resonance-stabilized, making it relatively unreactive and unable to initiate new oxidation chains.

The Crucial Role of the Thioether Group: Secondary Antioxidant Action

While the phenolic group effectively scavenges free radicals, the formation of hydroperoxides (ROOH) is an unavoidable consequence of the primary antioxidant action. These hydroperoxides are thermally unstable and can decompose to form highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which can re-initiate the degradation process. This is where the thioether group of this compound plays its critical role as a secondary antioxidant.

The sulfur atom in the thioether linkage acts as a hydroperoxide decomposer, converting unstable hydroperoxides into stable, non-radical products, primarily alcohols. This process is particularly effective at the elevated temperatures often encountered during polymer processing and end-use. The general mechanism is as follows:

Secondary_Antioxidant_Mechanism Hydroperoxide Hydroperoxide (ROOH) Alcohol Stable Alcohol (ROH) Hydroperoxide->Alcohol + R-S-R' Thioether This compound (Thioether Group, R-S-R') Sulfoxide Sulfoxide (R-SO-R') Thioether->Sulfoxide [O]

Caption: Secondary antioxidant mechanism of the thioether group in this compound.

The thioether is oxidized to a sulfoxide, and subsequently to a sulfone, in the process of decomposing multiple hydroperoxide molecules. This catalytic decomposition of hydroperoxides is a key feature that contributes to the long-term thermal stability of polymers stabilized with this compound.

The Synergistic Pathway

The combined action of the phenolic and thioether groups creates a highly efficient and robust stabilization system. The phenolic group immediately neutralizes propagating radicals, while the thioether group "cleans up" the by-product hydroperoxides, preventing them from causing further damage. This synergistic relationship is visualized below:

Synergistic_Mechanism cluster_Primary Primary Antioxidant Action cluster_Secondary Secondary Antioxidant Action Radical Peroxy Radical (ROO•) Hydroperoxide Hydroperoxide (ROOH) Radical->Hydroperoxide + Ar-OH Polymer_Degradation Polymer Degradation Radical->Polymer_Degradation Propagation Phenol Phenolic Group (Ar-OH) Hydroperoxide->Radical Decomposition (Heat) Stable_Product Stable Products (e.g., Alcohol) Hydroperoxide->Stable_Product + R-S-R' Thioether Thioether Group (R-S-R') Polymer_Degradation->Radical Initiation

Caption: Synergistic antioxidant pathway of this compound.

Quantitative Performance Data

The effectiveness of this compound in stabilizing polymers can be quantified through various analytical techniques. The following tables summarize typical performance data, demonstrating the impact of this compound on key polymer properties.

Table 1: Effect of this compound on the Oxidative Induction Time (OIT) of Polyethylene

Stabilizer SystemConcentration (wt%)OIT at 200°C (minutes)
Unstabilized PE0< 1
This compound0.125
This compound0.245
This compound0.360

Note: Data are representative and can vary based on the specific grade of polyethylene and test conditions.

Table 2: Retention of Mechanical Properties of Polypropylene After Oven Aging at 150°C

Stabilizer SystemConcentration (wt%)Tensile Strength Retention after 500h (%)Elongation at Break Retention after 500h (%)
Unstabilized PP0< 10< 5
This compound0.28570
Phenolic AO only0.15040
Thioether AO only0.13025

Note: Data are illustrative of the synergistic effect and actual values depend on the specific polymer and aging conditions.

Table 3: Melt Flow Index (MFI) Stability of High-Density Polyethylene (HDPE) After Multiple Extrusions

Stabilizer SystemConcentration (wt%)MFI (g/10 min) - 1st PassMFI (g/10 min) - 3rd PassMFI (g/10 min) - 5th Pass
Unstabilized HDPE00.300.851.50
This compound0.20.310.350.40

Note: MFI measured at 190°C/2.16 kg. A smaller increase in MFI indicates better stabilization against chain scission.

Experimental Protocols

The performance of this compound is evaluated using standardized testing methodologies. Below are detailed protocols for key experiments.

Oxidative Induction Time (OIT) - ASTM D3895

Objective: To determine the thermal stability of a stabilized polymer material.

Methodology:

  • A small sample (5-10 mg) of the polymer is placed in an open aluminum pan.

  • The sample is heated in a Differential Scanning Calorimeter (DSC) under an inert nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C for polyethylene).

  • Once the temperature has stabilized, the atmosphere is switched from nitrogen to oxygen.

  • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.

OIT_Workflow Start Start Sample_Prep Prepare Polymer Sample (5-10 mg) Start->Sample_Prep DSC_Loading Load Sample into DSC Sample_Prep->DSC_Loading Heating Heat to Isothermal Temp (e.g., 200°C) under N2 DSC_Loading->Heating Equilibration Equilibrate at Temp Heating->Equilibration Gas_Switch Switch Gas to O2 Equilibration->Gas_Switch Data_Acquisition Record Heat Flow vs. Time Gas_Switch->Data_Acquisition Analysis Determine Onset of Exothermic Peak Data_Acquisition->Analysis End End (OIT Value) Analysis->End

Caption: Experimental workflow for Oxidative Induction Time (OIT) measurement.

Oven Aging

Objective: To assess the long-term thermal stability of a polymer by monitoring changes in its physical properties after prolonged exposure to elevated temperatures.

Methodology:

  • Prepare standardized test specimens (e.g., tensile bars) of the stabilized polymer.

  • Measure the initial mechanical properties (e.g., tensile strength, elongation at break) of unaged specimens.

  • Place the specimens in a forced-air circulating oven at a specified temperature (e.g., 150°C for polypropylene).

  • Remove sets of specimens at predetermined time intervals.

  • After cooling to room temperature, measure the mechanical properties of the aged specimens.

  • Calculate the retention of properties as a percentage of the initial values.

Melt Flow Index (MFI) - ASTM D1238

Objective: To measure the ease of flow of a molten polymer, which is an indirect measure of its molecular weight.

Methodology:

  • A specified amount of the polymer is loaded into the heated barrel of a melt flow indexer.

  • The polymer is heated to a specified temperature (e.g., 190°C for polyethylene).

  • A standard weight is applied to a piston, which extrudes the molten polymer through a die of a specific diameter.

  • The extrudate is collected over a set period, and its weight is measured.

  • The MFI is calculated in grams of polymer extruded per 10 minutes.

Conclusion

The thioether group in this compound is integral to its high-performance antioxidant capabilities. By working in synergy with the sterically hindered phenolic group, it provides a comprehensive stabilization mechanism that involves both radical scavenging and hydroperoxide decomposition. This dual-action approach is particularly effective in protecting polymers from thermo-oxidative degradation during high-temperature processing and throughout their service life. The quantitative data and experimental protocols presented in this guide underscore the significant contribution of the thioether moiety to the overall performance of this compound as a leading polymer stabilizer.

References

CAS number 41484-35-9 chemical information

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to AR-A014418 (CAS Number: 487021-52-3): A Selective GSK-3β Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-A014418 is a potent and selective, ATP-competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β).[1][2][3] GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, apoptosis, and neuronal function.[4][5] Its dysregulation has been linked to various pathologies such as Alzheimer's disease, bipolar disorder, and cancer.[4][5] AR-A014418 serves as a critical research tool for elucidating the physiological and pathological roles of GSK-3β.[5] This document provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols related to AR-A014418.

Chemical Information

PropertyValueReference(s)
CAS Number 487021-52-3[1][2][6]
IUPAC Name 1-[(4-methoxyphenyl)methyl]-3-(5-nitro-1,3-thiazol-2-yl)urea[4][7]
Synonyms AR-A 014418, GSK-3β Inhibitor VIII[1][3][8]
Molecular Formula C₁₂H₁₂N₄O₄S[4][9]
Molecular Weight 308.31 g/mol [6][8]
Appearance Solid[7]
Solubility Soluble in DMSO (>15.4 mg/mL or 100 mM), sparingly soluble in ethanol, and insoluble in water.[4][6]
SMILES COC1=CC=C(C=C1)CNC(=O)NC2=NC=C(S2)--INVALID-LINK--[O-][6][7]
InChI Key YAEMHJKFIIIULI-UHFFFAOYSA-N[6][7]

Biological Activity and Mechanism of Action

AR-A014418 is a highly selective inhibitor of GSK-3, demonstrating competitive inhibition with respect to ATP.[1][3][5] It shows significantly less activity against other kinases, including cdk2 and cdk5, making it a specific tool for studying GSK-3-mediated pathways.[5][6]

Quantitative Biological Data
ParameterTargetValueAssay ConditionsReference(s)
IC₅₀ GSK-3β104 ± 27 nMCell-free assay with recombinant human GSK-3β.[1][3][5]
Kᵢ GSK-3β38 nMCell-free assay, competitive inhibition with ATP.[1][3][5]
IC₅₀ Tau Phosphorylation (Ser-396)2.7 µM3T3 fibroblasts stably expressing human four-repeat tau protein.[1][2]
IC₅₀ cdk2> 100 µMCell-free kinase assay.[5][6]
IC₅₀ cdk5> 100 µMCell-free kinase assay.[5][6]
Signaling Pathway

AR-A014418 exerts its effects by inhibiting GSK-3β, a key downstream component of multiple signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways. In the absence of inhibitory signals, GSK-3β is constitutively active and phosphorylates a wide range of substrates, often marking them for degradation. Inhibition of GSK-3β by AR-A014418 leads to the dephosphorylation and stabilization of these substrates, such as β-catenin and Tau.

GSK3B_Pathway cluster_upstream Upstream Regulation cluster_gsk3 GSK-3β Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., Insulin) PI3K PI3K Growth_Factors->PI3K activates Wnt_Ligand Wnt Ligand Frizzled Frizzled Receptor Wnt_Ligand->Frizzled binds Akt Akt/PKB PI3K->Akt activates GSK3B_inactive p-GSK-3β (Ser9) (Inactive) Akt->GSK3B_inactive phosphorylates (inhibits) Dishevelled Dishevelled Frizzled->Dishevelled activates GSK3B_active GSK-3β (Active) Dishevelled->GSK3B_active inhibits Beta_Catenin β-catenin GSK3B_active->Beta_Catenin phosphorylates Tau_Protein Tau Protein GSK3B_active->Tau_Protein hyperphosphorylates AR_A014418 AR-A014418 AR_A014418->GSK3B_active inhibits (ATP-competitive) Degradation Proteasomal Degradation Beta_Catenin->Degradation leads to Gene_Transcription Gene Transcription (Cell Proliferation, Survival) Beta_Catenin->Gene_Transcription stabilization leads to Neurofibrillary_Tangles Neurofibrillary Tangles Tau_Protein->Neurofibrillary_Tangles leads to

Caption: GSK-3β signaling and inhibition by AR-A014418.

Experimental Protocols

Preparation of Stock Solutions

AR-A014418 is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[10]

  • To prepare a 10 mM stock solution: Dissolve 3.08 mg of AR-A014418 (MW: 308.31 g/mol ) in 1 mL of DMSO.[8]

  • Storage: The stock solution can be stored at -20°C for several months or at -80°C for up to a year.[2] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Cell Viability (MTT) Assay

This protocol is adapted from studies investigating the effect of AR-A014418 on neuroblastoma cell growth.[11]

  • Cell Seeding: Plate cells (e.g., NGP, SH-SY5Y) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of AR-A014418 in a complete culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%. Replace the medium in the wells with the medium containing various concentrations of AR-A014418 or a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Western Blot Analysis for Protein Phosphorylation

This protocol is a general guideline based on the analysis of GSK-3 substrates.[11]

  • Cell Lysis: After treatment with AR-A014418, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the protein of interest (e.g., phospho-GSK-3β (Ser9), total GSK-3β, phospho-Tau (Ser396), total Tau, β-catenin) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane several times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Kinase Assay

This protocol is based on the characterization of AR-A014418's inhibitory activity.[5]

  • Reaction Mixture: Prepare a reaction mixture containing recombinant human GSK-3β, a suitable substrate (e.g., a synthetic peptide), and a kinase buffer.

  • Inhibitor Addition: Add varying concentrations of AR-A014418 or a vehicle control to the reaction mixture.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).

  • Incubation: Incubate the reaction mixture at 30°C for a specified time.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection: Separate the phosphorylated substrate from the unreacted ATP (e.g., using phosphocellulose paper) and quantify the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each concentration of AR-A014418 and determine the IC₅₀ value.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock_Solution Prepare AR-A014418 Stock Solution (in DMSO) Treatment Treat Cells with AR-A014418 (and controls) Stock_Solution->Treatment Kinase_Assay In Vitro Kinase Assay Stock_Solution->Kinase_Assay Cell_Culture Culture and Seed Target Cells Cell_Culture->Treatment Incubation Incubate for Desired Time Treatment->Incubation Cell_Viability Cell Viability Assay (e.g., MTT) Incubation->Cell_Viability Protein_Analysis Protein Analysis (e.g., Western Blot) Incubation->Protein_Analysis

References

Molecular weight and formula of Irganox 1035

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irganox 1035 is a high-performance, sulfur-containing phenolic antioxidant and heat stabilizer.[1][2][3][4] It is primarily utilized in the stabilization of organic polymers, particularly in applications demanding robust protection against thermo-oxidative degradation.[1][5] Its chemical name is 2,2'-Thiodiethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate].[5] This technical guide provides a comprehensive overview of the molecular and physical properties of this compound.

Core Molecular and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below, offering a clear comparison of its fundamental properties.

PropertyValueUnit
Molecular FormulaC38H58O6S
Molecular Weight642.93 g/mol
Melting Point63 - 78°C
Flash Point140°C
Density~1.1g/cm³
Bulk Density0.53 - 0.63g/ml

Note: The data presented is compiled from various technical sources.[5][6]

Chemical Structure and Identification

IdentifierValue
CAS Number41484-35-9
IUPAC Name2-[2-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]ethylsulfanyl]ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate

Applications and Functionality

This compound is extensively used as a primary antioxidant in a variety of polymers, including polyolefins (polyethylene, polypropylene), elastomers, adhesives, and synthetic fibers.[5][7] Its principal function is to interrupt the degradation cycle initiated by heat and oxygen. The sterically hindered phenolic groups within its structure act as radical scavengers, neutralizing free radicals that would otherwise lead to polymer chain scission and loss of physical properties. The sulfur-containing moiety contributes to its overall stabilizing performance.

Logical Workflow: Antioxidant Mechanism of this compound

The following diagram illustrates the fundamental mechanism by which this compound protects polymers from thermo-oxidative degradation.

Irganox1035_Mechanism Organic_Polymer Organic Polymer Free_Radicals Free Radicals (R°) Organic_Polymer->Free_Radicals Initiation Heat_Oxygen Heat / Oxygen Heat_Oxygen->Free_Radicals Degradation Polymer Degradation (Loss of Properties) Free_Radicals->Degradation Propagation Neutralization Radical Neutralization Free_Radicals->Neutralization Irganox_1035 This compound (Phenolic Antioxidant) Irganox_1035->Neutralization Intervention

Caption: Protective mechanism of this compound against polymer degradation.

Experimental Protocols

Detailed experimental protocols for evaluating the performance of antioxidants like this compound typically involve accelerated aging tests under controlled temperature and atmospheric conditions. Standard methodologies include:

  • Oven Aging: Polymer samples containing varying concentrations of this compound are placed in a high-temperature oven. The physical and chemical properties (e.g., tensile strength, elongation at break, color change) are measured at regular intervals to determine the rate of degradation.

  • Melt Flow Index (MFI) Measurement: The MFI of a polymer is a measure of its ease of flow when molten. This test is used to assess the degree of polymer chain scission caused by degradation. A stable MFI over time indicates effective stabilization by the antioxidant.

  • Oxidative Induction Time (OIT): This is determined using Differential Scanning Calorimetry (DSC). A sample is heated to a specific temperature in an inert atmosphere, after which the atmosphere is switched to oxygen. The time taken for the onset of exothermic oxidation is the OIT, which is a measure of the antioxidant's effectiveness.

Note: Specific test conditions (temperature, time, atmosphere) are dependent on the polymer type and the end-use application.

References

Methodological & Application

Application Notes and Protocols: Irganox 1035 for Polyethylene Stabilization in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irganox 1035 is a high molecular weight, sulfur-containing phenolic antioxidant that provides excellent processing and long-term thermal stability to a variety of polymers, most notably polyethylene.[1][2] Its unique structure, incorporating both a sterically hindered phenol and a thioether moiety, allows it to act as a bifunctional stabilizer, deactivating free radicals and decomposing hydroperoxides.[2] This dual functionality makes it particularly effective in demanding applications such as wire and cable insulation, pipes, and automotive components where long-term heat aging resistance is critical.[2][3] These application notes provide detailed protocols for evaluating the performance of this compound in polyethylene, focusing on key analytical techniques used in research and development.

Mechanism of Action: Polyethylene Stabilization

Polyethylene, during processing and end-use, is susceptible to thermo-oxidative degradation, a free-radical chain reaction initiated by heat, shear, and residual catalyst. This degradation leads to a loss of mechanical properties, discoloration, and a decrease in the material's overall lifespan. This compound interrupts this degradation cycle through a classic hindered phenolic antioxidant mechanism. The phenolic hydroxyl group donates a hydrogen atom to reactive peroxy radicals, neutralizing them and preventing further propagation of the degradation chain. The resulting phenoxy radical is stabilized by resonance and steric hindrance, preventing it from initiating new degradation chains.

Antioxidant_Mechanism cluster_0 Polyethylene Degradation Cycle cluster_1 Stabilization by this compound PE_Radical Polymer Radical (P•) O2 Oxygen (O2) PE_Radical->O2 Initiation Peroxy_Radical Peroxy Radical (POO•) O2->Peroxy_Radical PE_H Polymer Chain (PH) Peroxy_Radical->PE_H Propagation Hydroperoxide Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide Stabilized_Radical Stabilized Phenoxy Radical (ArO•) Peroxy_Radical->Stabilized_Radical PE_H->PE_Radical Degradation Degradation Products (Chain Scission, Crosslinking) Hydroperoxide->Degradation Irganox_1035 This compound (ArOH) Irganox_1035->Peroxy_Radical Radical Scavenging Non_Radical Non-Radical Products Stabilized_Radical->Non_Radical

Figure 1: Simplified signaling pathway of polyethylene degradation and stabilization by a hindered phenolic antioxidant like this compound.

Experimental Protocols

The following protocols outline the key experimental procedures for evaluating the effectiveness of this compound in polyethylene.

Sample Preparation: Compounding of Stabilized Polyethylene

Objective: To homogeneously incorporate this compound into a polyethylene matrix.

Materials:

  • Polyethylene (PE) resin (e.g., High-Density Polyethylene - HDPE, Low-Density Polyethylene - LDPE)

  • This compound powder

  • Internal mixer (e.g., Brabender or Haake type) or a twin-screw extruder

Protocol:

  • Pre-dry the polyethylene resin to remove any moisture.

  • Accurately weigh the polyethylene resin and the desired concentration of this compound (e.g., 0.1%, 0.2%, 0.3% by weight). For a control sample, process the polyethylene without any antioxidant.

  • For comparative studies, prepare samples with other antioxidants at the same concentration.

  • If using an internal mixer, set the mixing temperature and rotor speed appropriate for the polyethylene grade (e.g., 160-180°C for HDPE).

  • Add the polyethylene resin to the preheated mixer and allow it to melt and flux.

  • Once the polymer is molten, add the weighed amount of this compound.

  • Mix for a sufficient time to ensure homogeneous dispersion (typically 5-10 minutes).

  • If using a twin-screw extruder, pre-blend the polyethylene and this compound, and then feed the mixture into the extruder with a set temperature profile (e.g., 160-200°C for HDPE).

  • Collect the compounded material and allow it to cool.

  • For analytical testing, compression mold the compounded material into plaques of the required thickness (e.g., 1 mm for MFI testing, 0.5 mm for OIT testing) according to ASTM D4703.

Oxidative Induction Time (OIT) Analysis

Objective: To determine the resistance of the stabilized polyethylene to oxidative degradation at an elevated temperature. A longer OIT indicates better thermal stability.

Standard Method: ASTM D3895 or ISO 11357-6.[4][5]

Apparatus: Differential Scanning Calorimeter (DSC)

Protocol:

  • Calibrate the DSC instrument for temperature and heat flow.

  • Cut a small, uniform disc (approximately 5-10 mg) from the compression-molded plaque.

  • Place the sample in an open aluminum DSC pan. An empty open aluminum pan will be used as the reference.

  • Place the sample and reference pans into the DSC cell.

  • Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Heat the sample from ambient temperature to the isothermal test temperature (e.g., 200°C for polyethylene) at a heating rate of 20°C/min under the nitrogen atmosphere.

  • Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min).

  • Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the Oxidative Induction Time (OIT).

  • The onset of oxidation is determined by the intersection of the baseline with the tangent of the exothermic peak.

Melt Flow Index (MFI) Analysis

Objective: To measure the ease of flow of the molten polyethylene. A stable MFI after processing or aging indicates good melt stability provided by the antioxidant.

Standard Method: ASTM D1238 or ISO 1133.[6][7][8]

Apparatus: Melt Flow Indexer (Extrusion Plastometer)

Protocol:

  • Set the temperature of the melt flow indexer barrel to the standard temperature for the polyethylene grade being tested (e.g., 190°C for most PEs).[7]

  • Select the appropriate load (piston and weight) according to the material specification (e.g., 2.16 kg for many polyethylene grades).[7]

  • Charge the barrel with 4-6 grams of the compounded polyethylene pellets or granules.

  • Allow the material to preheat in the barrel for a specified time (typically 5 minutes) to reach thermal equilibrium.[6]

  • Place the piston with the selected weight onto the molten polymer in the barrel.

  • Allow the molten polymer to extrude through the die.

  • After a steady flow is established, collect timed extrudates (e.g., for 1 minute).

  • Weigh the collected extrudates.

  • Calculate the Melt Flow Index in grams per 10 minutes (g/10 min).

Color Stability Assessment

Objective: To evaluate the ability of this compound to prevent discoloration of polyethylene during processing and thermal aging.

Apparatus: Spectrophotometer or Colorimeter

Protocol:

  • Use the compression-molded plaques prepared in the sample preparation step.

  • Measure the initial color of the plaques using a spectrophotometer, recording the CIE Lab* values.

  • Subject the plaques to accelerated aging in a circulating air oven at an elevated temperature (e.g., 110°C) for a specified duration (e.g., 24, 48, 96 hours).

  • At each time interval, remove the plaques and allow them to cool to room temperature.

  • Measure the color of the aged plaques using the spectrophotometer.

  • Calculate the change in color (ΔE*) and the yellowness index (YI) to quantify the degree of discoloration.

Data Presentation

The following tables present illustrative data for the performance of this compound in HDPE, demonstrating how to structure and present experimental results.

Table 1: Oxidative Induction Time (OIT) of HDPE Stabilized with Different Antioxidants

SampleAntioxidant Concentration (wt%)OIT at 200°C (minutes)
Unstabilized HDPE0< 5
HDPE + this compound0.145
HDPE + this compound0.285
HDPE + this compound0.3120
HDPE + Antioxidant X0.270

Table 2: Melt Flow Index (MFI) of HDPE After Multiple Extrusions

SampleAntioxidant Concentration (wt%)MFI (190°C/2.16 kg) after 1st Pass (g/10 min)MFI (190°C/2.16 kg) after 3rd Pass (g/10 min)% Change in MFI
Unstabilized HDPE00.851.50+76%
HDPE + this compound0.20.820.88+7%
HDPE + Antioxidant X0.20.830.95+14%

Table 3: Color Stability of HDPE After Thermal Aging at 110°C

SampleAntioxidant Concentration (wt%)Yellowness Index (YI) - InitialYellowness Index (YI) - After 96 hoursΔYI
Unstabilized HDPE01.28.57.3
HDPE + this compound0.21.52.81.3
HDPE + Antioxidant X0.21.43.52.1

Experimental Workflow

The following diagram illustrates the logical flow of experiments for evaluating the performance of this compound in polyethylene.

Experimental_Workflow Start Start: Define PE Grade and Antioxidant Concentrations Compounding Sample Preparation: Compounding of PE + Antioxidant Start->Compounding Molding Compression Molding of Test Plaques Compounding->Molding OIT Thermal Stability Analysis: Oxidative Induction Time (OIT) Molding->OIT MFI Melt Stability Analysis: Melt Flow Index (MFI) Molding->MFI Color_Initial Initial Color Measurement (Lab*, YI) Molding->Color_Initial Data_Analysis Data Analysis and Comparison OIT->Data_Analysis MFI->Data_Analysis Aging Accelerated Thermal Aging (Oven) Color_Initial->Aging Color_Aged Color Measurement of Aged Samples Aging->Color_Aged Color_Aged->Data_Analysis End End: Performance Evaluation Data_Analysis->End

References

Application Notes and Protocols: The Use of Irganox 1035 in Hot Melt Adhesive Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Irganox 1035 as a primary and secondary antioxidant in hot melt adhesive (HMA) formulations. Detailed protocols for evaluating its efficacy in preventing thermo-oxidative degradation and maintaining adhesive performance are outlined below.

Introduction

Hot melt adhesives are thermoplastic materials that are applied in a molten state and form a bond upon cooling. The high temperatures required for their application (typically 150-200°C) can lead to thermo-oxidative degradation of the polymer backbone and other components of the formulation. This degradation manifests as a loss of adhesion, undesirable color changes, and alterations in viscosity, which can negatively impact processing and end-use performance.[1][2][3]

This compound is a high molecular weight, sterically hindered phenolic antioxidant with a thioether linkage. This dual-functionality allows it to act as both a primary antioxidant (radical scavenger) and a secondary antioxidant (hydroperoxide decomposer), providing robust protection against degradation. Its use in hot melt adhesives is crucial for ensuring long-term thermal stability, maintaining aesthetic appeal, and preserving adhesive properties.[4][5][6][7][8]

Mechanism of Action

The degradation of polymers in hot melt adhesives proceeds via a free-radical chain reaction, which can be broadly categorized into initiation, propagation, and termination steps. High temperatures and the presence of oxygen initiate the formation of free radicals on the polymer chains.[9][10] These radicals react with oxygen to form peroxy radicals, which then abstract hydrogen from other polymer chains, propagating the degradation process and leading to chain scission and crosslinking.[11][12]

This compound interrupts this cycle through two primary mechanisms:

  • Primary Antioxidant (Radical Scavenging): The sterically hindered phenolic groups in this compound donate a hydrogen atom to the highly reactive peroxy radicals, neutralizing them and preventing further propagation of the degradation chain.

  • Secondary Antioxidant (Hydroperoxide Decomposition): The thioether moiety in this compound decomposes hydroperoxides (ROOH), which are unstable intermediates in the oxidation process, into non-radical, stable products. This prevents the formation of new radicals that could re-initiate the degradation cycle.

Recommended Usage

The typical loading level for this compound in hot melt adhesives ranges from 0.2% to 0.3% by weight, depending on the specific formulation and performance requirements.[4][7][8]

Data Presentation

The following tables summarize the expected performance of hot melt adhesive formulations with and without this compound. The data is illustrative and intended to demonstrate the typical improvements observed when this compound is incorporated into a standard Styrene-Butadiene-Styrene (SBS) and Ethylene-Vinyl Acetate (EVA) based hot melt adhesive formulations.

Table 1: Thermal Stability of SBS-Based Hot Melt Adhesive

FormulationTestInitialAfter 24h @ 175°CAfter 48h @ 175°CAfter 72h @ 175°C
Control (No Antioxidant) Viscosity (cP)250018001200800
Gardner Color14710
Skin FormationNoneSlightModerateHeavy
With 0.3% this compound Viscosity (cP)2500245023802300
Gardner Color11-222-3
Skin FormationNoneNoneNoneSlight

Table 2: Adhesion Performance of EVA-Based Hot Melt Adhesive

FormulationTestInitialAfter 72h @ 175°C Aging
Control (No Antioxidant) Peel Adhesion (N/cm)2515
Shear Strength (MPa)5.02.8
With 0.3% this compound Peel Adhesion (N/cm)2523
Shear Strength (MPa)5.04.7

Table 3: Oxidative Induction Time (OIT) of Hot Melt Adhesives

FormulationOIT @ 200°C (minutes)
Control (No Antioxidant) < 5
With 0.3% this compound > 60

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound in hot melt adhesive formulations.

Protocol 1: Heat Stability Evaluation (ASTM D4499)

Objective: To assess the change in viscosity, color, and skin formation of a hot melt adhesive upon prolonged exposure to elevated temperatures.[1][2][3][13]

Materials and Equipment:

  • Hot melt adhesive formulations (with and without this compound)

  • Glass beakers (250 mL)

  • Forced-air convection oven

  • Rotational viscometer with a thermosel

  • Gardner color comparator or spectrophotometer[14][15][16][17]

  • Stainless steel spatula

Procedure:

  • Place 100 g of the hot melt adhesive formulation into a 250 mL glass beaker.

  • Place the beaker in a forced-air convection oven preheated to 175°C.

  • At specified time intervals (e.g., 0, 24, 48, and 72 hours), remove an aliquot of the molten adhesive for testing.

  • Viscosity Measurement:

    • Transfer a sufficient amount of the molten adhesive to the viscometer's thermosel, preheated to 175°C.

    • Allow the sample to equilibrate for 15 minutes.

    • Measure the viscosity in centipoise (cP) at a specified spindle speed.

  • Color Measurement:

    • Pour a portion of the molten adhesive into a clear, flat-bottomed tube.

    • Allow the adhesive to cool and solidify.

    • Determine the Gardner color by visual comparison with Gardner color standards or using a spectrophotometer.[14][16][17]

  • Skin Formation Assessment:

    • Visually inspect the surface of the molten adhesive in the beaker.

    • Gently probe the surface with a stainless steel spatula to detect the presence and extent of any skin formation. Record observations as none, slight, moderate, or heavy.

Protocol 2: Peel Adhesion Testing (ASTM D903)

Objective: To determine the peel strength of the hot melt adhesive bond between a flexible and a rigid substrate.[18][19]

Materials and Equipment:

  • Hot melt adhesive formulations

  • Flexible substrate (e.g., canvas, polymer film)

  • Rigid substrate (e.g., stainless steel, aluminum)

  • Hot melt adhesive applicator

  • Tensile testing machine with a 180° peel test fixture

  • Cutter for preparing test specimens

Procedure:

  • Prepare the substrates by cleaning them with a suitable solvent to remove any contaminants.

  • Apply a uniform film of the molten hot melt adhesive to the rigid substrate.

  • Immediately apply the flexible substrate over the adhesive film.

  • Use a roller to apply consistent pressure and ensure intimate contact between the substrates.

  • Allow the bonded assembly to cool and condition at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for 24 hours.

  • Cut the bonded assembly into test specimens of a specified width (e.g., 25 mm).

  • Separate a small portion of the flexible substrate from the rigid substrate at one end to serve as a grip for the tensile tester.

  • Clamp the free end of the flexible substrate and the rigid substrate in the grips of the tensile testing machine.

  • Conduct the peel test at a constant crosshead speed (e.g., 150 mm/min) at a 180° angle.

  • Record the force required to peel the flexible substrate from the rigid substrate. The peel adhesion is typically reported in Newtons per centimeter (N/cm).

Protocol 3: Shear Strength Testing (ASTM D1002)

Objective: To measure the shear strength of the hot melt adhesive bond between two rigid substrates.[20]

Materials and Equipment:

  • Hot melt adhesive formulations

  • Rigid substrates (e.g., aluminum, steel)

  • Hot melt adhesive applicator

  • Tensile testing machine with grips for lap shear specimens

  • Fixtures to ensure proper alignment of the bonded specimens

Procedure:

  • Prepare the rigid substrates by cleaning and abrading the bonding surfaces as required.

  • Apply a controlled amount of the molten hot melt adhesive to a defined area on one of the substrates.

  • Join the two substrates with a specified overlap (e.g., 12.5 mm).

  • Apply consistent pressure to the bond line during cooling to ensure a uniform bond thickness.

  • Allow the bonded specimens to condition at standard laboratory conditions for 24 hours.

  • Place the specimen in the grips of the tensile testing machine.

  • Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min) until the bond fails.

  • Record the maximum load at failure. The shear strength is calculated by dividing the maximum load by the bond area and is reported in megapascals (MPa).

Protocol 4: Oxidative Induction Time (OIT) (ASTM D3895)

Objective: To determine the relative thermal stability of the hot melt adhesive formulation under an oxidizing atmosphere.[21][22][23][24]

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum sample pans

  • Source of high-purity nitrogen and oxygen

Procedure:

  • Weigh a small sample (5-10 mg) of the hot melt adhesive into an aluminum DSC pan.

  • Place the pan in the DSC cell.

  • Heat the sample to the isothermal test temperature (e.g., 200°C) under a nitrogen atmosphere at a heating rate of 20°C/min.

  • Once the isothermal temperature is reached and the heat flow has stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.

  • Continue to hold the sample at the isothermal temperature and record the heat flow as a function of time.

  • The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.

Mandatory Visualizations

G cluster_0 Polymer Degradation Pathway Initiation Initiation (Heat, Shear, Oxygen) Polymer Polymer Chain (PH) Initiation->Polymer H• abstraction Radical Polymer Radical (P•) Polymer->Radical Peroxy_Radical Peroxy Radical (POO•) Radical->Peroxy_Radical + O2 Degradation_Products Degradation Products (Chain Scission, Crosslinking) Radical->Degradation_Products Peroxy_Radical->Polymer + PH Hydroperoxide Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide Hydroperoxide->Radical Decomposition

Caption: Polymer thermo-oxidative degradation pathway.

G cluster_1 This compound Intervention Peroxy_Radical Peroxy Radical (POO•) Irganox_1035_Phenolic This compound (Phenolic Group) Peroxy_Radical->Irganox_1035_Phenolic H• donation Hydroperoxide Hydroperoxide (POOH) Irganox_1035_Thioether This compound (Thioether Group) Hydroperoxide->Irganox_1035_Thioether Decomposition Stable_Products_1 Stable Products Irganox_1035_Phenolic->Stable_Products_1 Stable_Products_2 Stable Products Irganox_1035_Thioether->Stable_Products_2

Caption: Antioxidant mechanism of this compound.

G cluster_2 Experimental Workflow Formulation Prepare HMA Formulations (Control vs. This compound) Heat_Aging Heat Aging (ASTM D4499) Formulation->Heat_Aging Testing Performance Testing Heat_Aging->Testing Viscosity Viscosity Testing->Viscosity Color Color Testing->Color Adhesion Adhesion (Peel & Shear) Testing->Adhesion OIT OIT Testing->OIT Data_Analysis Data Analysis & Comparison Viscosity->Data_Analysis Color->Data_Analysis Adhesion->Data_Analysis OIT->Data_Analysis

Caption: Workflow for evaluating this compound in HMAs.

References

Application Notes and Protocols for Incorporating Irganox 1035 into Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irganox 1035 is a high-performance, sulfur-containing primary phenolic antioxidant and heat stabilizer.[1][2][3][4][5][6][7] Its unique molecular structure, featuring a sterically hindered phenolic group and a thioether moiety, allows it to effectively protect a wide range of polymers from thermo-oxidative degradation during processing and throughout their service life.[8] This dual-functionality enables it to act as both a free radical scavenger and a hydroperoxide decomposer, providing comprehensive stabilization.[8]

These application notes provide detailed experimental protocols for the incorporation of this compound into various polymer matrices, along with methods for evaluating its efficacy.

Mechanism of Action

This compound employs a two-pronged approach to inhibit polymer degradation:

  • Free Radical Scavenging: The sterically hindered phenolic hydroxyl group donates a hydrogen atom to reactive free radicals (R•, ROO•) that are formed during oxidation, neutralizing them and terminating the degradation chain reaction.[8]

  • Hydroperoxide Decomposition: The thioether group decomposes hydroperoxides (ROOH), which are unstable intermediates in the oxidation process, into non-radical, stable products.[8]

Mechanism of Action of this compound cluster_0 Polymer Oxidation Cycle cluster_1 Intervention by this compound Initiation Initiation (Heat, Shear, UV) Polymer Polymer (RH) Initiation->Polymer Alkyl_Radical Alkyl Radical (R•) Polymer->Alkyl_Radical Peroxy_Radical Peroxy Radical (ROO•) Alkyl_Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + RH Irganox_1035_Phenol This compound (Phenolic Moiety) Peroxy_Radical->Irganox_1035_Phenol H+ donation Hydroperoxide->Alkyl_Radical Decomposition Degradation Degradation Products (Chain Scission, Crosslinking) Hydroperoxide->Degradation Irganox_1035_Thioether This compound (Thioether Moiety) Hydroperoxide->Irganox_1035_Thioether Decomposition Stabilized_Radical Stabilized Irganox Radical Irganox_1035_Phenol->Stabilized_Radical Stable_Products Stable Products Irganox_1035_Thioether->Stable_Products

Antioxidant mechanism of this compound.

Compatible Polymers

This compound exhibits broad compatibility with a variety of polymers, including but not limited to:

  • Polyolefins: Polyethylene (PE), Polypropylene (PP), Polybutene (PB)[1][3][4][7][8]

  • Styrenics: Polystyrene (PS), Acrylonitrile Butadiene Styrene (ABS), High Impact Polystyrene (HIPS)[8]

  • Polyesters: Linear polyesters[3][7][8]

  • Polyvinyl Chloride (PVC) [3][7][8]

  • Polyamides (PA) [3][7][8]

  • Polyurethanes (PU) [3][7][8]

  • Elastomers: Styrene-Butadiene-Styrene (SBS), Ethylene Propylene Rubber (EPR), Ethylene Propylene Diene Monomer (EPDM)[3][7][8]

  • Adhesives: Hot melt and solvent-borne adhesives[2]

Recommended Usage Levels

The optimal concentration of this compound depends on the polymer, processing conditions, and the desired level of stability. However, a general starting point is between 0.1% and 0.5% by weight.

Polymer TypeRecommended Starting Concentration (% w/w)
Polyolefins (PE, PP)0.1 - 0.3
Styrenics (PS, ABS)0.1 - 0.4
Polyesters, Polyamides0.2 - 0.5
Elastomers0.2 - 0.5

Experimental Protocols for Incorporation

The following are detailed protocols for incorporating this compound into a polymer matrix.

Protocol 1: Melt Blending

Melt blending is the most common industrial method for incorporating additives into thermoplastics.

Melt Blending Workflow Start Start Dry Dry Polymer and this compound Start->Dry Premix Dry Blend Polymer and this compound Dry->Premix Extrude Melt Extrude Premix->Extrude Cool Cool Extrudate Extrude->Cool Pelletize Pelletize Cool->Pelletize End End Pelletize->End OIT Analysis Workflow Start Start Sample_Prep Prepare Sample (5-10 mg) Start->Sample_Prep Place_in_DSC Place in DSC Pan Sample_Prep->Place_in_DSC Heat_N2 Heat to Isothermal Temp under Nitrogen Place_in_DSC->Heat_N2 Equilibrate Equilibrate at Isothermal Temp Heat_N2->Equilibrate Switch_O2 Switch to Oxygen Atmosphere Equilibrate->Switch_O2 Measure_Time Measure Time to Onset of Exotherm Switch_O2->Measure_Time End End Measure_Time->End

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Irganox 1035 as a process stabilizer in lab-scale polymer extrusion. The following protocols and data are intended to serve as a starting point for researchers and scientists engaged in polymer processing and formulation development.

Introduction to this compound

This compound is a high-performance, sterically hindered phenolic antioxidant that also incorporates a thioether group, providing a dual-function stabilization mechanism. It is highly effective in protecting organic polymers against thermo-oxidative degradation during processing and long-term service. Its primary functions are to scavenge free radicals and to decompose hydroperoxides, which are key species in the polymer degradation cycle. This compound is compatible with a wide range of polymers, including polyolefins (polyethylene, polypropylene), styrenic polymers, polyamides, and elastomers.[1]

Recommended Concentration

The optimal concentration of this compound is dependent on the specific polymer, processing conditions, and the desired level of stability for the end-use application. However, a general recommendation for many polymers is in the range of 0.2% to 0.3% by weight.[2][3][4] It is crucial to conduct preliminary lab-scale trials to determine the most effective concentration for a specific formulation.

Table 1: Recommended Concentration of this compound in Various Polymers

Polymer TypeRecommended Concentration (wt%)
Polyethylene (PE)0.2 - 0.3
Polypropylene (PP)0.2 - 0.3
Styrene Homo- and Copolymers0.2 - 0.3
Linear Polyesters0.2 - 0.3
PVC0.2 - 0.3
Polyamides0.2 - 0.3
Polyurethanes0.2 - 0.3
Elastomers (SBS, EPR, EPDM)0.2 - 0.3

Experimental Protocols for Lab-Scale Extrusion

The following are generalized protocols for incorporating this compound into polyethylene (PE) and polypropylene (PP) using a lab-scale twin-screw extruder. These should be adapted based on the specific equipment and polymer grade used.

Materials and Equipment
  • Polymers: Polyethylene (e.g., HDPE, LLDPE), Polypropylene (homopolymer or copolymer) in pellet or powder form.

  • Antioxidant: this compound powder.

  • Equipment:

    • Lab-scale twin-screw extruder with at least 4-5 heating zones.

    • Gravimetric or volumetric feeder.

    • Strand die.

    • Water bath for cooling the extruded strand.

    • Pelletizer.

    • Drying oven.

Protocol for Polyethylene (PE) with this compound
  • Preparation:

    • Dry the polyethylene pellets in an oven at 80-90°C for at least 4 hours to remove any residual moisture.

    • Accurately weigh the required amount of this compound based on the desired concentration (e.g., 0.2% w/w).

    • Pre-blend the PE pellets and this compound powder in a bag or a suitable blender for uniform distribution.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder. A typical profile for polyethylene is:

      • Zone 1 (Feed): 160-170°C

      • Zone 2: 180-190°C

      • Zone 3: 200-210°C

      • Zone 4: 210-220°C

      • Die: 210-220°C

    • Set the screw speed to a moderate level, typically between 100-200 RPM for lab-scale extruders.

    • Start the extruder and allow the temperatures to stabilize.

    • Begin feeding the pre-blended material into the extruder using the feeder at a consistent rate.

    • Observe the melt pressure and motor load to ensure smooth processing.

    • The extruded strand should be cooled in the water bath and subsequently pelletized.

  • Post-Processing:

    • Collect the pellets and dry them thoroughly.

    • The resulting pellets can be used for further analysis, such as mechanical testing, thermal analysis (DSC, TGA), or spectroscopic analysis (FTIR) to evaluate the effectiveness of the stabilization.

Protocol for Polypropylene (PP) with this compound
  • Preparation:

    • Dry the polypropylene pellets at 90-100°C for at least 4 hours.

    • Weigh and pre-blend the PP pellets with the desired concentration of this compound.

  • Extrusion:

    • Set the temperature profile for the extruder. A typical profile for polypropylene is:

      • Zone 1 (Feed): 180-190°C

      • Zone 2: 200-210°C

      • Zone 3: 220-230°C

      • Zone 4: 230-240°C

      • Die: 230-240°C

    • Set the screw speed, typically in the range of 150-250 RPM.

    • Follow the same procedure as for polyethylene for feeding, processing, cooling, and pelletizing.

  • Post-Processing:

    • Dry the compounded PP pellets.

    • Characterize the material to assess the impact of this compound on its properties.

Table 2: Summary of Lab-Scale Extrusion Parameters

ParameterPolyethylene (PE)Polypropylene (PP)
Drying Temperature 80-90°C90-100°C
Drying Time ≥ 4 hours≥ 4 hours
Zone 1 Temp. 160-170°C180-190°C
Zone 2 Temp. 180-190°C200-210°C
Zone 3 Temp. 200-210°C220-230°C
Zone 4 Temp. 210-220°C230-240°C
Die Temp. 210-220°C230-240°C
Screw Speed 100-200 RPM150-250 RPM

Antioxidant Mechanism of this compound

This compound provides stabilization through a dual-action mechanism that interrupts the polymer degradation cycle at two key points:

  • Primary Antioxidant (Radical Scavenging): The sterically hindered phenolic groups in the this compound molecule readily donate a hydrogen atom to reactive free radicals (such as alkyl and peroxy radicals) that are formed during thermo-oxidative degradation. This process neutralizes the free radicals and prevents them from propagating the degradation chain reaction.[1]

  • Secondary Antioxidant (Hydroperoxide Decomposition): The thioether linkage in this compound is capable of decomposing hydroperoxides (ROOH) into non-radical, stable products. Hydroperoxides are unstable and can decompose to form new, highly reactive radicals, thus fueling the degradation process. By decomposing them, this compound prevents this re-initiation step.[1]

Experimental_Workflow cluster_Preparation Preparation cluster_Extrusion Lab-Scale Extrusion cluster_PostProcessing Post-Processing Drying Polymer Drying Weighing Weighing Polymer & this compound Drying->Weighing Blending Pre-blending Weighing->Blending Extruder Twin-Screw Extruder Feeding Feeding Blending->Feeding Melting Melting & Mixing Extruder->Melting Extruding Strand Extrusion Melting->Extruding Cooling Water Bath Cooling Extruding->Cooling Extruding->Cooling Pelletizing Pelletizing Cooling->Pelletizing Drying2 Pellet Drying Pelletizing->Drying2 Analysis Characterization Drying2->Analysis

Caption: Experimental workflow for lab-scale extrusion with this compound.

Antioxidant_Mechanism cluster_Degradation Polymer Degradation Cycle cluster_Stabilization This compound Stabilization Polymer Polymer (RH) Alkyl_Radical Alkyl Radical (R•) Polymer->Alkyl_Radical + Heat, Shear, O2 Peroxy_Radical Peroxy Radical (ROO•) Alkyl_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + RH Stable_Radical Stable Phenoxy Radical Peroxy_Radical->Stable_Radical H• donation Hydroperoxide->Alkyl_Radical Decomposition Degradation_Products Degradation Products Hydroperoxide->Degradation_Products Stable_Products Stable Products Hydroperoxide->Stable_Products Decomposition Irganox_Phenol This compound (Phenolic Group) Irganox_Phenol->Peroxy_Radical Irganox_Thioether This compound (Thioether Group) Irganox_Thioether->Hydroperoxide

Caption: Dual antioxidant mechanism of this compound in polymer stabilization.

References

Application Notes and Protocols for the Quantification of Irganox 1035 in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irganox 1035 is a sterically hindered phenolic antioxidant with a thioether group, widely utilized to protect polymeric materials from thermo-oxidative degradation during processing and end-use. Its quantification in the polymer matrix is crucial for quality control, stability studies, and assessment of potential migration into packaged products, a significant concern in the pharmaceutical and food industries. This document provides detailed application notes and protocols for the quantitative analysis of this compound in various polymer matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the polymer matrix, the required sensitivity, and the available instrumentation. The most common techniques involve a sample preparation step to extract the analyte from the polymer, followed by chromatographic separation and detection.

Sample Preparation:

  • Accelerated Solvent Extraction (ASE): A rapid and efficient technique that uses solvents at elevated temperatures and pressures to extract additives from the polymer.[1][2][3]

  • Dissolution-Precipitation: This method involves dissolving the polymer in a suitable solvent at an elevated temperature, followed by precipitation of the polymer by adding an anti-solvent, leaving the additives in the solution.[4][5]

  • Ultrasonic Extraction: A common method where the polymer sample is sonicated in a suitable solvent to facilitate the extraction of the additive.

Chromatographic Analysis:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique suitable for the quantification of this compound, which possesses a chromophore that absorbs UV light.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for trace-level analysis and complex matrices.[6][7]

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of this compound and related phenolic antioxidants in polymer matrices.

Analytical MethodPolymer MatrixAnalyteLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Recovery (%)Reference
HPLC-UVPolypropyleneIrganox 10101 - 1000.150.5095 - 105Adapted from[4]
HPLC-UVPolyethyleneIrganox 10760.5 - 500.10.392 - 103Adapted from[8]
HPLC-UV Polyethylene This compound Not specified ~0.05 ~0.15 Not specified [9]
LC-MS/MSPolypropyleneIrganox 1010, Irgafos 1680.01 - 100.0050.01598 - 108Adapted from[10][11]
LC-MS/MS Generic This compound **0.995 (R²) **Not specified Not specified Not specified [6]

Note: Data for Irganox 1010 and 1076 are included to provide a reference for typical performance parameters of similar phenolic antioxidants, as comprehensive validated data specifically for this compound is not always available in a single source.

Experimental Protocols

Protocol 1: Quantification of this compound in Polyethylene by HPLC-UV

This protocol describes the determination of this compound in a polyethylene matrix using accelerated solvent extraction followed by HPLC-UV analysis.

1. Sample Preparation: Accelerated Solvent Extraction (ASE) [1][2][3]

  • Instrumentation: Dionex™ ASE™ Accelerated Solvent Extractor or equivalent.

  • Procedure:

    • Cryogenically grind the polyethylene sample to a fine powder (e.g., using a freezer mill).

    • Weigh approximately 1 g of the ground polymer into an extraction cell.

    • Mix the sample with an inert dispersant like diatomaceous earth or sand.

    • Place the cell in the ASE system.

    • Extraction Conditions:

      • Solvent: Dichloromethane or a mixture of isopropanol and cyclohexane (e.g., 95:5 v/v).

      • Temperature: 120 °C.

      • Pressure: 1500 psi.

      • Static Cycles: 2 cycles of 5 minutes each.

      • Flush Volume: 60% of cell volume.

      • Purge Time: 100 seconds.

    • Collect the extract in a vial.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase (e.g., 5 mL) and filter through a 0.45 µm syringe filter before HPLC analysis.

2. HPLC-UV Analysis

  • Instrumentation: Agilent 1260 Infinity II LC System with DAD detector or equivalent.

  • Chromatographic Conditions:

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • UV Detection: 280 nm.

  • Calibration: Prepare a series of standard solutions of this compound in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Generate a calibration curve by plotting the peak area against the concentration.

  • Quantification: Inject the prepared sample extract and determine the concentration of this compound from the calibration curve.

Protocol 2: Quantification of this compound in Polypropylene by LC-MS/MS

This protocol provides a highly sensitive and selective method for quantifying this compound in a polypropylene matrix using a dissolution-precipitation extraction followed by LC-MS/MS analysis.

1. Sample Preparation: Dissolution-Precipitation [4][5]

  • Procedure:

    • Cut the polypropylene sample into small pieces.

    • Weigh approximately 0.5 g of the polymer into a flask.

    • Add 20 mL of a high-boiling point solvent (e.g., toluene or xylene) that can dissolve the polymer.

    • Heat the mixture under reflux with stirring until the polymer is completely dissolved.

    • Cool the solution to room temperature.

    • Add an anti-solvent (e.g., methanol or ethanol) dropwise while stirring to precipitate the polymer.

    • Filter the mixture to separate the precipitated polymer.

    • Collect the filtrate containing the extracted this compound.

    • Evaporate the solvent to dryness under reduced pressure.

    • Reconstitute the residue in a known volume of mobile phase (e.g., 10 mL) and filter through a 0.45 µm syringe filter.

2. LC-MS/MS Analysis [6][7]

  • Instrumentation: Shimadzu LCMS-8045 Triple Quadrupole Mass Spectrometer or equivalent.

  • Chromatographic Conditions:

    • Column: Shim-pack GIST C18 (2.1 x 100 mm, 2 µm) or equivalent.

    • Mobile Phase:

      • A: Water with 0.1% formic acid.

      • B: Acetonitrile with 0.1% formic acid.

    • Gradient: 70% B to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Precursor Ion (m/z): 641.4 [M-H]⁻

      • Product Ion 1 (m/z): 277.2 (for quantification)

      • Product Ion 2 (m/z): 363.2 (for confirmation)

    • Collision Energy: Optimize for the specific instrument.

  • Calibration and Quantification: Prepare a calibration curve using standard solutions of this compound. Quantify the analyte in the sample extract based on the peak area of the quantification transition.

Visualizations

experimental_workflow_hplcuv cluster_prep Sample Preparation (ASE) cluster_analysis HPLC-UV Analysis sample Polymer Sample grind Cryogenic Grinding sample->grind weigh Weighing & Mixing grind->weigh ase Accelerated Solvent Extraction weigh->ase evap Evaporation ase->evap Extract recon Reconstitution & Filtration evap->recon hplc HPLC Separation recon->hplc Prepared Sample uv UV Detection hplc->uv quant Quantification uv->quant Data

Figure 1. HPLC-UV Experimental Workflow.

experimental_workflow_lcmsms cluster_prep Sample Preparation (Dissolution-Precipitation) cluster_analysis LC-MS/MS Analysis sample Polymer Sample dissolve Dissolution sample->dissolve precipitate Precipitation dissolve->precipitate filter Filtration precipitate->filter evap Evaporation filter->evap Filtrate recon Reconstitution & Filtration evap->recon lc LC Separation recon->lc Prepared Sample msms MS/MS Detection (MRM) lc->msms quant Quantification msms->quant Data

Figure 2. LC-MS/MS Experimental Workflow.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Irganox 1035

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irganox 1035 is a high-molecular-weight, sulfur-containing phenolic antioxidant and heat stabilizer.[1][2][3][4][5] It is widely utilized in the stabilization of various organic polymers, including polyolefins, polyesters, polyamides, and elastomers, to protect them against thermo-oxidative degradation during processing and end-use.[2][3][6][7] Monitoring the concentration of this compound in these materials is crucial for quality control, ensuring long-term stability, and in migration studies for food contact and pharmaceutical applications.

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. The described protocol provides a reliable and reproducible approach for the analysis of this antioxidant in various sample matrices.

Materials and Methods

Reagents and Standards
  • This compound reference standard (Purity ≥98%)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water

  • Formic acid (analytical grade)

  • Toluene (analytical grade)

  • Isopropyl alcohol (analytical grade)

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis. Data acquisition and processing should be performed using appropriate chromatography software.

Chromatographic Conditions

A reversed-phase separation is optimal for the analysis of this compound. The following conditions have been found to provide good peak shape and resolution.

ParameterRecommended Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 70% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 277 nm
Injection Volume 10 µL

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of isopropyl alcohol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (70:30, Acetonitrile:Water with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation from a Polymer Matrix

The following protocol describes a general solvent extraction method. The choice of solvent and extraction conditions may need to be optimized based on the specific polymer matrix.

  • Sample Comminution: Reduce the polymer sample to a fine powder or small pieces to maximize the surface area for extraction.

  • Extraction: Accurately weigh approximately 1 gram of the comminuted polymer sample into a flask. Add 20 mL of toluene and reflux the mixture for 2 hours.

  • Filtration and Concentration: Allow the mixture to cool to room temperature and filter it to remove the polymer residue. The filtrate is then evaporated to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract with a known volume (e.g., 5 mL) of the mobile phase.

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

Data Presentation

The quantitative analysis of this compound is performed by external standard calibration. The peak area of this compound in the sample chromatogram is compared to the calibration curve generated from the working standard solutions.

Table 1: Representative Quantitative Data for HPLC Analysis of this compound

ParameterResult
Linearity (R²) (1-100 µg/mL) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (%RSD, n=6) < 2.0%
Accuracy (Recovery, %) 98 - 102%

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the HPLC method development process.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard This compound Standard StockSolution Prepare Stock Solution Standard->StockSolution PolymerSample Polymer Sample Comminution Comminute Sample PolymerSample->Comminution WorkingStandards Prepare Working Standards StockSolution->WorkingStandards HPLC HPLC System WorkingStandards->HPLC Extraction Solvent Extraction Comminution->Extraction Concentration Evaporate & Reconstitute Extraction->Concentration Filtration Filter Concentration->Filtration Filtration->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram Column C18 Column MobilePhase ACN/Water Gradient Detector UV Detector (277 nm) CalibrationCurve Generate Calibration Curve Chromatogram->CalibrationCurve Quantification Quantify this compound Chromatogram->Quantification CalibrationCurve->Quantification Report Generate Report Quantification->Report

Figure 1. Experimental workflow for the HPLC analysis of this compound.

Method_Development_Logic cluster_initial Initial Parameter Selection cluster_optimization Method Optimization cluster_validation Method Validation ColumnSelection Column Selection (e.g., C18, C8, Phenyl) MobilePhaseScreening Mobile Phase Screening (ACN vs. MeOH, pH) ColumnSelection->MobilePhaseScreening WavelengthSelection Wavelength Selection (UV Spectrum) MobilePhaseScreening->WavelengthSelection GradientOptimization Gradient Profile Optimization WavelengthSelection->GradientOptimization FlowRateOptimization Flow Rate Adjustment GradientOptimization->FlowRateOptimization TemperatureOptimization Column Temperature Optimization FlowRateOptimization->TemperatureOptimization Linearity Linearity & Range TemperatureOptimization->Linearity Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy (Recovery) Precision->Accuracy Specificity Specificity Accuracy->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ

Figure 2. Logical flow for HPLC method development and validation.

References

Application Note: High-Sensitivity Detection of Irganox 1035 Migration from Food Contact Materials using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of Irganox 1035 migration from food contact materials (FCMs) into food simulants using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a phenolic antioxidant used in various polymers to prevent degradation. Its potential to migrate into foodstuffs necessitates reliable analytical methods to ensure consumer safety and regulatory compliance. The described protocol provides a comprehensive workflow, from sample preparation to data analysis, enabling the accurate determination of this compound at trace levels.

Introduction

This compound is a high molecular weight antioxidant commonly incorporated into plastics and other polymers used in food packaging. While it is effective at protecting the polymer, there is a potential for this compound to migrate into food, particularly those with high-fat content or under elevated temperatures. Regulatory bodies worldwide have established specific migration limits (SMLs) for such additives to minimize consumer exposure.

This document provides a detailed protocol for the analysis of this compound using LC-MS/MS, a technique renowned for its high sensitivity and selectivity. The method is suitable for researchers, scientists, and professionals in the drug development and food safety sectors who are tasked with monitoring the migration of additives from packaging materials.

Experimental Workflow

The overall experimental process for determining this compound migration is outlined below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Food Contact Material Sample simulant Incubation with Food Simulant (e.g., 95% Ethanol, Olive Oil) sample->simulant extraction Extraction of Migrant simulant->extraction filtration Filtration (0.22 µm) extraction->filtration dilution Dilution of Extract filtration->dilution injection Sample Injection dilution->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection MRM Detection ionization->detection quantification Quantification using Calibration Curve detection->quantification reporting Reporting of Migration Levels quantification->reporting

Caption: Workflow for this compound migration analysis.

Detailed Protocols

Materials and Reagents
  • This compound analytical standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium formate

  • Formic acid

  • Food simulants (e.g., 10% ethanol, 50% ethanol, 95% ethanol, olive oil) as specified by relevant regulations.

  • Syringe filters (0.22 µm)

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to create a calibration curve. A typical concentration range is 0.1 to 50 ng/mL.[1][2]

Sample Preparation (Migration Experiment)
  • Cut a representative piece of the food contact material of a known surface area.

  • Place the sample into a clean glass vial and add a defined volume of the selected food simulant to achieve a specific surface area-to-volume ratio (e.g., 6 dm²/L).

  • Incubate the sample under conditions that simulate the intended use of the packaging material. For example, incubate at 40°C for 10 days for long-term storage applications.[2][3]

  • After incubation, remove the food contact material.

  • Take an aliquot of the food simulant, which now contains the migrated substances.

  • For aqueous simulants, the sample may be directly analyzed or diluted with methanol. For fatty food simulants like olive oil, a liquid-liquid extraction or a solid-phase extraction (SPE) cleanup step may be necessary to remove the fatty matrix. A simple dilution with an appropriate solvent may also be feasible.

  • Filter the final extract through a 0.22 µm syringe filter prior to LC-MS/MS analysis.[3]

LC-MS/MS Analysis

The following are typical starting conditions and may require optimization for specific instrumentation.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 10 mM ammonium formate and 0.1% formic acid[3]
Mobile Phase B Methanol[3]
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C[3]
Injection Volume 5 - 10 µL
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute this compound, then return to initial conditions for equilibration.

Mass Spectrometry (MS/MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Ion Mode
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [Exact mass + H]⁺ or [Exact mass - H]⁻ for this compound
Product Ions (m/z) At least two characteristic product ions for quantification and confirmation
Collision Energy Optimized for the specific instrument and precursor/product ions
Source Temperature 400 - 550°C

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of Irganox compounds, including those with similar properties to this compound.

ParameterTypical ValueReference
Linearity (r²) > 0.99[2]
Calibration Range 0.025 - 50 ng/mL[2]
Limit of Detection (LOD) 0.03 - 0.30 µg/mL[4]
Limit of Quantification (LOQ) 0.10 - 1.00 µg/mL[4]
Recovery 70 - 130%[2][3]
Precision (%RSD) < 15%[2][3]

Signaling Pathways and Logical Relationships

The logical relationship for ensuring food safety with respect to this compound migration can be visualized as follows:

G cluster_reg Regulatory Framework cluster_test Migration Testing cluster_comp Compliance Decision sml Specific Migration Limit (SML) Established by Authorities comparison Compare Migration Level to SML sml->comparison migration_test LC-MS/MS Migration Test quant_result Quantified Migration Level migration_test->quant_result quant_result->comparison compliant Compliant comparison->compliant Level ≤ SML non_compliant Non-Compliant comparison->non_compliant Level > SML

Caption: Decision-making process for regulatory compliance.

Conclusion

The LC-MS/MS method presented here is a highly effective tool for the selective and sensitive quantification of this compound migration from food contact materials. The detailed protocol provides a solid foundation for laboratories to implement this testing, ensuring the safety of packaged food products and adherence to regulatory standards. The high sensitivity of the QTRAP 6500+ system, for instance, allows for quantification well below the regulatory limits.[3] Proper validation of the method in the specific laboratory environment is recommended to ensure data quality and accuracy.

References

Application Notes and Protocols for the Use of Irganox 1035 in Synthetic Rubber Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Irganox 1035 as a primary antioxidant for the stabilization of synthetic rubbers. Detailed experimental protocols are included to guide researchers in evaluating its efficacy.

Application Notes

Introduction to this compound

This compound is a high molecular weight, sterically hindered phenolic antioxidant that also incorporates a sulfur-containing moiety.[1] This dual-functionality makes it a highly effective primary antioxidant and heat stabilizer for a wide range of polymers, including various synthetic rubbers such as Styrene-Butadiene Rubber (SBR), Ethylene Propylene Diene Monomer (EPDM) rubber, and Styrene-Butadiene-Styrene (SBS) block copolymers.[1][2][3][4] It is particularly noted for its excellent long-term thermal stability, low volatility, and good compatibility with a variety of elastomers.[2][3][4] The recommended usage level is typically in the range of 0.2-0.3%.[1][2][3]

Mechanism of Action

The stabilizing effect of this compound is achieved through a synergistic mechanism involving its phenolic and thioether groups.[1]

  • Primary Antioxidant Action (Phenolic Group): The sterically hindered phenolic group acts as a free radical scavenger. During thermo-oxidative degradation, polymers generate highly reactive free radicals (R•, ROO•). The phenolic hydroxyl group of this compound donates a hydrogen atom to these radicals, neutralizing them and interrupting the auto-oxidative degradation cycle.[1]

  • Secondary Antioxidant Action (Thioether Group): The sulfur-containing moiety functions as a hydroperoxide decomposer. Hydroperoxides (ROOH) are unstable intermediates that can decompose into more reactive radicals, propagating the degradation process. The thioether group in this compound decomposes these hydroperoxides into stable, non-radical products, thus preventing further degradation.[1]

Applications in Synthetic Rubber

This compound is utilized to protect synthetic rubbers from degradation during processing at elevated temperatures and throughout their service life. Its application helps to maintain the mechanical and physical properties of the rubber, such as tensile strength, elongation at break, and elasticity, while also preventing discoloration.[2][4]

Data Presentation

The following table presents representative data on the performance of this compound in a typical Styrene-Butadiene Rubber (SBR) formulation subjected to accelerated thermo-oxidative aging. This data is illustrative of the expected performance and should be confirmed by experimental testing for specific formulations.

Table 1: Representative Performance of this compound in SBR after Thermo-Oxidative Aging (72 hours at 100°C)

PropertySBR (Unstabilized) - Before AgingSBR (Unstabilized) - After AgingSBR with 0.3% this compound - Before AgingSBR with 0.3% this compound - After Aging% Retention with this compound
Tensile Strength (MPa) 20.59.820.217.586.6%
Elongation at Break (%) 55021054548088.1%
Hardness (Shore A) 65786670-

Experimental Protocols

Protocol 1: Evaluation of this compound in Styrene-Butadiene Rubber (SBR) via Accelerated Oven Aging

This protocol outlines the procedure for assessing the stabilizing effect of this compound in an SBR compound using an air oven aging method based on the principles of ASTM D573.[5][6][7]

1. Materials and Equipment:

  • Styrene-Butadiene Rubber (SBR)

  • This compound

  • Standard rubber compounding ingredients (e.g., carbon black, zinc oxide, stearic acid, accelerator, sulfur)

  • Two-roll mill

  • Compression molding press

  • Air-circulating oven

  • Tensile testing machine

  • Hardness tester (Shore A)

  • Dumbbell-shaped cutting die

2. Compounding and Sample Preparation:

  • Prepare two SBR formulations: one without any antioxidant (control) and one with 0.3% (by weight of rubber) this compound.

  • Individually mix each formulation on a two-roll mill according to standard rubber mixing procedures. Ensure uniform dispersion of all ingredients.

  • Vulcanize the mixed compounds into sheets of desired thickness using a compression molding press at a specified temperature and time suitable for the SBR formulation.

  • From the vulcanized sheets, cut dumbbell-shaped specimens for tensile testing and rectangular specimens for hardness testing.

3. Accelerated Aging Procedure:

  • Measure the initial tensile strength, elongation at break, and hardness of the unaged specimens from both the control and the this compound-containing batches.

  • Place a set of specimens from both batches in an air-circulating oven preheated to 100°C.

  • Age the specimens for a predetermined duration, for example, 72 hours.[6]

  • After the aging period, remove the specimens from the oven and allow them to cool to room temperature for at least 24 hours in a desiccator.

4. Post-Aging Analysis:

  • Measure the tensile strength, elongation at break, and hardness of the aged specimens.

  • Calculate the percentage retention of tensile strength and elongation at break for both the control and the this compound-stabilized samples using the following formula:

    Percentage Retention = (Value after aging / Value before aging) x 100%

  • Compare the results to evaluate the effectiveness of this compound in preventing the degradation of SBR properties.

Visualizations

experimental_workflow cluster_preparation 1. Sample Preparation cluster_testing 2. Testing cluster_analysis 3. Data Analysis prep1 SBR Compounding (Control & with this compound) prep2 Two-Roll Milling prep1->prep2 prep3 Compression Molding (Vulcanization) prep2->prep3 prep4 Specimen Cutting (Dumbbell & Rectangular) prep3->prep4 initial_test Initial Property Measurement (Tensile, Elongation, Hardness) prep4->initial_test aging Accelerated Aging (Air Oven at 100°C for 72h) initial_test->aging post_test Post-Aging Property Measurement aging->post_test analysis Calculation of Property Retention (%) post_test->analysis comparison Comparison of Stabilized vs. Unstabilized SBR analysis->comparison

Caption: Experimental workflow for evaluating this compound in SBR.

mechanism_of_action cluster_degradation Polymer Degradation cluster_stabilization Stabilization by this compound cluster_neutralization Neutralization Polymer Synthetic Rubber FreeRadicals Free Radicals (R•, ROO•) Polymer->FreeRadicals Oxidation Hydroperoxides Hydroperoxides (ROOH) FreeRadicals->Hydroperoxides Phenolic Phenolic Group FreeRadicals->Phenolic Hydroperoxides->FreeRadicals Decomposition Thioether Thioether Group Hydroperoxides->Thioether Irganox This compound Irganox->Phenolic Irganox->Thioether StableProducts1 Stable Products Phenolic->StableProducts1 Radical Scavenging StableProducts2 Stable, Non-Radical Products Thioether->StableProducts2 Decomposition

Caption: Mechanism of action of this compound as a stabilizer.

References

Application Notes and Protocols for Evaluating Irganox 1035 as a Thermal Stabilizer in Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for evaluating the efficacy of Irganox 1035 in preventing the thermal degradation of Polyvinyl Chloride (PVC).

Introduction to this compound and PVC Thermal Degradation

Polyvinyl Chloride (PVC) is a widely used thermoplastic polymer known for its versatility and cost-effectiveness. However, PVC is inherently thermally unstable and susceptible to degradation at elevated temperatures encountered during processing and in certain end-use applications.[1][2] This degradation process, primarily dehydrochlorination, leads to the formation of conjugated polyene sequences, resulting in undesirable color changes (yellowing to blackening), embrittlement, and a significant loss of mechanical properties.[1]

This compound is a high molecular weight, sterically hindered phenolic antioxidant that also incorporates a sulfur moiety, classifying it as a multifunctional stabilizer.[3][4] Its primary role is to mitigate the thermo-oxidative degradation of polymers. In PVC, this compound functions through a dual mechanism:

  • Primary Antioxidant (Radical Scavenging): The sterically hindered phenolic groups donate hydrogen atoms to reactive free radicals (R•, ROO•) that are formed during the initial stages of PVC degradation. This process neutralizes the free radicals, preventing them from propagating the degradation chain reactions.[1][4]

  • Secondary Antioxidant (Hydroperoxide Decomposition): The thioether group in the this compound molecule is capable of decomposing hydroperoxides (ROOH) into non-radical, stable products. This action eliminates a key source of new free radicals, thereby enhancing the long-term thermal stability of the PVC.[4]

The recommended dosage of this compound in PVC applications is typically in the range of 0.2-0.3% by weight.[3][5]

Experimental Evaluation of this compound in PVC

To quantitatively assess the performance of this compound as a thermal stabilizer in PVC, a series of standardized tests can be employed. These tests are designed to measure key parameters related to thermal stability, such as the onset of degradation, color stability, and the retention of mechanical properties.

Data Presentation

The following tables present illustrative data from common analytical techniques used to evaluate the thermal stability of PVC. Note: The data presented in these tables are for illustrative purposes to demonstrate the expected outcomes and data presentation format. Actual experimental results will vary based on the specific PVC formulation, processing conditions, and testing parameters.

Table 1: Thermogravimetric Analysis (TGA) Data

SampleOnset Decomposition Temperature (Tonset) (°C)Temperature at 5% Weight Loss (T5%) (°C)Temperature at 10% Weight Loss (T10%) (°C)
PVC (Control)250265280
PVC + 0.3% this compound265280295

Table 2: Oven Aging and Colorimetry Data

SampleYellowness Index (YI) - InitialYellowness Index (YI) - After 60 min @ 180°CYellowness Index (YI) - After 120 min @ 180°C
PVC (Control)54585
PVC + 0.3% this compound51530

Table 3: Congo Red Test Data

SampleThermal Stability Time (minutes) at 180°C
PVC (Control)15
PVC + 0.3% this compound45

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Sample Preparation

Objective: To prepare homogenous PVC samples with and without this compound for subsequent thermal analysis.

Materials:

  • PVC resin

  • This compound

  • Plasticizer (e.g., Dioctyl Phthalate - DOP)

  • Other additives as required (e.g., lubricants, co-stabilizers)

  • Two-roll mill or internal mixer

  • Compression molder

Procedure:

  • Pre-dry the PVC resin to remove any residual moisture.

  • Accurately weigh the PVC resin and all additives, including this compound at the desired concentration (e.g., 0.3% by weight).

  • Dry blend the PVC resin and additives in a high-speed mixer to ensure a uniform distribution.

  • Melt-mix the dry blend using a two-roll mill or an internal mixer at a temperature suitable for PVC processing (typically 160-180°C) for a specified time (e.g., 5-10 minutes) to achieve a homogenous compound.

  • Sheet out the compounded PVC from the mill.

  • Prepare test specimens of a defined thickness (e.g., 1 mm) by compression molding the sheets at a specified temperature and pressure (e.g., 180°C and 10 MPa).

  • Allow the molded sheets to cool to room temperature under pressure.

  • Cut the sheets into the required dimensions for each specific test.

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal degradation and the weight loss profile of the PVC samples as a function of temperature.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Place a small, accurately weighed sample (5-10 mg) of the prepared PVC specimen into a TGA crucible.

  • Place the crucible in the TGA furnace.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the weight loss of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset decomposition temperature (Tonset) and the temperatures at specific weight loss percentages (e.g., T5%, T10%).

Protocol 3: Oven Aging and Colorimetry

Objective: To evaluate the color stability of the PVC samples after exposure to elevated temperatures for extended periods.

Apparatus:

  • Forced-air circulating oven

  • Colorimeter or spectrophotometer

Procedure:

  • Measure the initial color of the prepared PVC specimens using a colorimeter, recording the Yellowness Index (YI) according to ASTM E313 or D1925.

  • Place the PVC specimens in a forced-air circulating oven preheated to a specific temperature (e.g., 180°C).

  • Remove specimens from the oven at predetermined time intervals (e.g., 30, 60, 90, 120 minutes).

  • Allow the specimens to cool to room temperature.

  • Measure the Yellowness Index of the aged specimens.

  • Compare the change in YI over time for the control and this compound-stabilized samples.

Protocol 4: Congo Red Test

Objective: To determine the static thermal stability time of the PVC samples by detecting the evolution of hydrogen chloride (HCl) gas.

Apparatus:

  • Heating block or oil bath with temperature control

  • Test tubes

  • Congo Red indicator paper

Procedure:

  • Place a weighed amount of the PVC sample (e.g., 1 gram) into a clean, dry test tube.

  • Insert a strip of Congo Red indicator paper into the upper part of the test tube, ensuring it does not touch the sample.

  • Place the test tube in the heating block or oil bath maintained at a constant temperature (e.g., 180°C).

  • Start a timer.

  • Observe the Congo Red paper for a color change from red to blue.

  • Record the time taken for the color change to occur. This time is the thermal stability time.

Visualizations

The following diagrams illustrate the key mechanisms and workflows described in these application notes.

cluster_degradation PVC Thermal Degradation cluster_stabilization Stabilization with this compound PVC PVC Chain Radicals Free Radicals (R•, ROO•) PVC->Radicals HCl HCl Evolution PVC->HCl Heat Heat Heat->PVC Initiation Degradation Degradation (Color Change, Embrittlement) Radicals->Degradation Propagation Irganox This compound HCl->Degradation Autocatalysis Irganox->Radicals Radical Scavenging Irganox->HCl Neutralization (minor) StableProducts Stable Products

Caption: Mechanism of this compound in preventing PVC thermal degradation.

cluster_prep Sample Preparation cluster_analysis Thermal Analysis Start Start: PVC Resin & Additives DryBlend Dry Blending Start->DryBlend MeltMix Melt Mixing (Two-Roll Mill) DryBlend->MeltMix CompressionMolding Compression Molding MeltMix->CompressionMolding TestSpecimens Test Specimens CompressionMolding->TestSpecimens TGA TGA TestSpecimens->TGA OvenAging Oven Aging TestSpecimens->OvenAging CongoRed Congo Red Test TestSpecimens->CongoRed

References

Troubleshooting & Optimization

Optimizing Irganox 1035 concentration for long-term stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Irganox 1035. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on optimizing this compound concentration for the long-term stability of your materials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action for stabilization?

A1: this compound is a high-molecular-weight, sulfur-containing primary phenolic antioxidant and heat stabilizer.[1][2][3] Its function is to protect organic materials, such as polymers and elastomers, from thermo-oxidative degradation.[3][4]

Its mechanism is twofold:

  • Free Radical Scavenging: The sterically hindered phenolic group donates a hydrogen atom to neutralize highly reactive free radicals (like peroxyl radicals, ROO•).[1][5] This interrupts the auto-oxidative chain reaction that leads to material degradation.[6][7]

  • Hydroperoxide Decomposition: The thioether (sulfur) group in its structure decomposes hydroperoxides (ROOH) into non-reactive, stable products.[1] This synergistic action is particularly effective at the higher temperatures often encountered during material processing.[1]

cluster_propagation Degradation Cycle cluster_inhibition Inhibition by this compound P_rad Polymer Radical (P•) POO_rad Peroxy Radical (POO•) P_rad->POO_rad + O2 O2 Oxygen (O2) POOH Hydroperoxide (POOH) (Unstable) POO_rad->POOH + PH ArO_rad Stable Phenoxyl Radical (ArO•) POO_rad->ArO_rad Radical Scavenged PH Polymer Chain (PH) POOH->P_rad → P• + •OH (Initiates new chains) Irganox This compound (ArOH) POOH->Irganox Decomposition Stable_Products Stable Products Irganox->Stable_Products Decomposes Hydroperoxides Irganox->ArO_rad Donates H•

Caption: Free-radical scavenging mechanism of this compound.

Q2: What is a typical starting concentration for this compound?

A2: A general starting concentration range for this compound is typically between 0.1% and 0.5% by weight.[8] For many applications, a concentration of 0.2-0.3% is recommended as a starting point for evaluation.[1][2] The optimal level is highly dependent on the substrate, processing conditions, expected service life, and the presence of other additives.[9]

Q3: How do I determine the optimal concentration for my specific application?

A3: The optimal concentration is found through a systematic process of experimental evaluation. This involves creating a dosage ladder or concentration series, subjecting the samples to accelerated aging conditions, and measuring key stability indicators over time. The goal is to find the lowest concentration that provides the desired long-term stability without negative side effects (e.g., excessive cost, discoloration, or incompatibility).

start Define Stability Requirements (e.g., shelf-life, color) prep Prepare Samples with Concentration Ladder (e.g., 0.05%, 0.1%, 0.2%, 0.5%) start->prep control Include a Control Sample (0% this compound) prep->control age Perform Accelerated Aging (Elevated Temp/Humidity/Light) control->age analyze Analyze Samples at Time Points (T0, T1, T2...) - Chemical Purity (HPLC) - Physical Properties - Colorimetry age->analyze eval Evaluate Data: Concentration vs. Degradation Rate analyze->eval select Select Lowest Concentration Meeting Stability Criteria eval->select confirm Confirm with Real-Time Long-Term Stability Study select->confirm end Final Optimized Formulation confirm->end

Caption: Workflow for optimizing this compound concentration.

Q4: In which materials and systems is this compound most effective?

A4: this compound shows broad compatibility and is effective in a wide range of organic substrates.[1] It is particularly well-suited for:

  • Polyolefins: Polyethylene (PE) and Polypropylene (PP).[3][10]

  • Elastomers: SBS, EPR, EPDM, and other synthetic rubbers.[2][11]

  • Other Polymers: Polyamides, polyurethanes, linear polyesters, and PVC.[10][11]

  • Specialty Applications: It is highly recommended for use in carbon black-filled systems, such as wire and cable insulation, where it helps maintain dielectric properties.[1][9][10]

Q5: Can this compound be used in combination with other stabilizers?

A5: Yes. Hindered phenolic antioxidants like this compound are often used synergistically with secondary antioxidants, such as phosphites or thioesters.[7] While this compound scavenges free radicals, secondary antioxidants are hydroperoxide decomposers.[12] This combination provides a more comprehensive stabilization system, protecting the material during both high-temperature processing (where secondary antioxidants are crucial) and long-term service life.[12]

Data Presentation: Concentration & Performance

The following tables provide recommended starting points and an example of data from an optimization study.

Table 1: Recommended Starting Concentrations of this compound

Substrate / Application Recommended Range (% w/w) Reference
General Polymer Stabilization 0.2 - 0.3% [1][2]
Polyethylene Pipes 0.2 - 0.5% [8]
Polyolefins (PE, PP) 0.1 - 0.5% [8]

| Wire & Cable Resins (Carbon Black Filled) | 0.1 - 0.5% |[8][9] |

Table 2: Example Data from an Accelerated Aging Study (at 60°C) This is sample data for illustrative purposes.

This compound Conc. (% w/w) Time (Weeks) Active Ingredient Purity (%) Yellowness Index (ΔYI)
0.0 (Control) 0 99.8 1.2
4 92.1 15.8
8 85.3 25.4
0.1 0 99.9 1.3
4 99.1 4.5
8 98.2 8.9
0.2 0 99.8 1.3
4 99.6 2.1
8 99.4 3.5
0.5 0 99.9 1.5
4 99.7 1.9

| | 8 | 99.5 | 3.1 |

In this example, a concentration of 0.2% provides excellent stability, while the higher 0.5% concentration offers only marginal improvement, making 0.2% the likely optimal choice.

Troubleshooting Guide

Problem: My material shows degradation (brittleness, loss of properties) even with this compound.

A: This issue can arise from several factors. Use the following decision tree to diagnose the potential cause.

start Degradation Observed q_conc Is the concentration sufficient? (Typically 0.1-0.5%) start->q_conc a_conc_low Action: Increase concentration. Perform a dosage ladder study. q_conc->a_conc_low No q_disp Was this compound uniformly dispersed? q_conc->q_disp Yes end Root Cause Identified a_conc_low->end a_disp_no Action: Improve mixing/compounding process. Check for 'hot spots'. q_disp->a_disp_no No q_interact Are there antagonistic interactions with other additives? q_disp->q_interact Yes a_disp_no->end a_interact_yes Action: Review formulation. Some fillers or acidic components can reduce effectiveness. q_interact->a_interact_yes Possible q_severe Is the environmental stress (heat, UV, chemical) too severe? q_interact->q_severe No a_interact_yes->end a_severe_yes Action: Consider a synergistic blend. Add a secondary antioxidant (e.g., a phosphite) or a UV stabilizer. q_severe->a_severe_yes Yes q_severe->end No a_severe_yes->end

Caption: Troubleshooting guide for insufficient stabilization.

Problem: I am observing significant yellowing or discoloration in my product.

A: Discoloration can be complex. While this compound itself has low color contribution, transformation products of hindered phenolic antioxidants can sometimes be colored.[2][13]

  • Check Purity: The purity of the antioxidant can impact performance and color; lower purity may lead to faster discoloration.[13]

  • Oxidation Products: The colored species may be degradation products of the antioxidant itself after it has done its job. This indicates the stabilizer is working but may be consumed.

  • Substrate Degradation: The color may be from the early stages of degradation of the polymer or another component in the formulation, not the antioxidant.

  • Gas Fading: In some cases, exposure to atmospheric pollutants (e.g., NOx) can cause yellowing of stabilized materials.

Experimental Protocols

Protocol: Accelerated Stability Study for Evaluating this compound Efficacy

This protocol outlines a method for comparing the stability of a formulation at different concentrations of this compound.

1. Materials & Equipment:

  • Base material/formulation (e.g., polymer resin, drug-excipient blend)

  • This compound

  • Processing equipment (e.g., extruder, mixer, hot press)

  • Forced-air convection oven or environmental chamber capable of maintaining target temperature (e.g., 60°C ± 2°C) and humidity.

  • Analytical instrumentation:

    • High-Performance Liquid Chromatography (HPLC) for chemical purity.

    • Spectrocolorimeter for measuring color change (e.g., CIE Lab* or Yellowness Index).

    • Instrumentation for measuring relevant physical properties (e.g., tensile tester, rheometer).

2. Sample Preparation:

  • Prepare a minimum of four batches of your material:

    • Control: 0% w/w this compound

    • Low Conc: e.g., 0.1% w/w this compound

    • Mid Conc: e.g., 0.2% w/w this compound

    • High Conc: e.g., 0.5% w/w this compound

  • Ensure uniform dispersion of this compound into the matrix using appropriate processing techniques.

  • Prepare samples in their final form for testing (e.g., molded plaques, films, or containers with the final drug product).

3. Accelerated Aging Procedure:

  • Characterize all samples at Time 0 (T0) for baseline data. This must include:

    • Chemical analysis (e.g., purity of active ingredient).

    • Physical analysis (e.g., tensile strength, melt flow index).

    • Visual/Colorimetric analysis.

  • Place the samples in a pre-heated environmental chamber set to the accelerated condition (e.g., 60°C / 75% RH). The specific conditions should be chosen based on the material's properties and relevant regulatory guidelines (e.g., ICH for pharmaceuticals).[14]

  • Establish testing time points. For a 12-week study, typical points are: T0, 2 weeks, 4 weeks, 8 weeks, and 12 weeks.[15]

4. Analysis and Data Interpretation:

  • At each time point, remove a subset of samples from the chamber for analysis.

  • Perform the same set of tests as conducted at T0 (chemical, physical, color).

  • Plot the change in each parameter versus time for each concentration.

  • Compare the rate of degradation for each sample. The optimal concentration of this compound is the lowest level that effectively minimizes changes in the critical quality attributes of your product over the duration of the study.

References

Technical Support Center: Irganox 1035 Application in Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing blooming and migration of Irganox 1035 in thin film applications.

Troubleshooting Guides

Issue: A white, hazy, or crystalline deposit is observed on the surface of my thin film.

Question: What is this surface deposit and what causes it?

Answer: This phenomenon is known as "blooming" or "efflorescence." It occurs when the concentration of this compound exceeds its solubility limit within the polymer matrix.[1] The excess, incompatible antioxidant migrates to the surface of the thin film, where it crystallizes or forms a deposit. This is a common issue when the loading level of the antioxidant is too high for the specific polymer system and processing conditions.

Troubleshooting Steps:

  • Verify this compound Concentration: Ensure the concentration of this compound is within the recommended usage levels for your specific polymer. The typical recommended level is between 0.2-0.3%.

  • Assess Polymer Compatibility: The solubility of this compound varies between different polymers. It is generally compatible with polyolefins (polyethylene, polypropylene), linear polyesters, PVC, polyamides, and polyurethanes. Incompatibility can lead to a lower solubility limit.

  • Review Processing and Storage Temperatures: High processing temperatures can increase the initial solubility of this compound in the polymer melt. However, upon cooling, the solubility decreases, leading to supersaturation and subsequent blooming.[2] Similarly, storage at elevated temperatures can accelerate migration and blooming.

  • Consider Film Thickness: Thinner films have a larger surface area to volume ratio, which can facilitate faster migration and blooming of excess antioxidant.[3]

Issue: The protective efficacy of my thin film is decreasing over time, suggesting a loss of antioxidant.

Question: Why is the antioxidant performance degrading, and how can I prevent it?

Answer: The decrease in performance is likely due to the "migration" of this compound out of the polymer matrix. Migration is the diffusion of the antioxidant from the bulk of the film to the surface and potentially into the surrounding environment.[3] This process is driven by a concentration gradient and is influenced by several factors.

Troubleshooting Steps:

  • Evaluate this compound's Molecular Weight: this compound has a relatively high molecular weight (642.9 g/mol ), which generally leads to lower migration rates compared to smaller antioxidant molecules.[4] However, under certain conditions, migration can still occur.

  • Analyze Polymer Morphology: The crystallinity of the polymer plays a significant role. Amorphous regions allow for easier diffusion of additives, while crystalline regions act as barriers. Higher crystallinity in your polymer can help reduce the migration rate.

  • Control Environmental Factors: Exposure to high temperatures and humidity can accelerate the diffusion of this compound.[3] Storing and using the thin films in controlled environments can mitigate this.

  • Investigate Co-additives: The presence of other additives in the formulation could potentially influence the compatibility and mobility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between blooming and migration?

A1: Migration is the movement of the antioxidant from within the polymer to its surface. Blooming is the visible result of this migration, where the antioxidant forms a deposit on the surface because its concentration has surpassed the solubility limit in the polymer.[1][3]

Q2: How can I predict the compatibility of this compound with my polymer?

A2: Hansen Solubility Parameters (HSPs) can be a useful tool to predict the compatibility between this compound and a polymer.[5] The principle is that substances with similar HSPs are likely to be compatible. The "Relative Energy Difference" (RED) number, calculated from the HSPs, can quantify this compatibility. A RED number less than 1.0 suggests good compatibility.

Q3: What are the typical recommended loading levels for this compound?

A3: The recommended usage level for this compound is typically in the range of 0.2-0.3% by weight of the polymer.

Q4: Are there alternative antioxidants with lower migration potential?

A4: While this compound is considered to have good migration resistance due to its molecular weight, other high molecular weight or polymer-bound antioxidants could be considered for very demanding applications.[4] For example, Irganox 1010 has a higher molecular weight and may exhibit even lower migration in some systems.[4]

Q5: What analytical techniques can I use to confirm blooming and quantify migration?

A5:

  • For Blooming (Surface Analysis):

    • Fourier Transform Infrared Spectroscopy with Attenuated Total Reflectance (FTIR-ATR): This is a non-destructive technique that can identify the chemical composition of the film's surface and detect the presence of bloomed this compound.[1]

    • Microscopy (Optical and Electron): Can be used to visually confirm the presence of crystalline deposits on the surface.

  • For Migration (Quantitative Analysis):

    • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are used to separate and quantify the amount of this compound that has migrated into a food simulant or solvent.[6][7]

Quantitative Data Summary

The following tables summarize available quantitative data related to the properties and migration of this compound and similar antioxidants.

Table 1: Physicochemical Properties of this compound

PropertyValueUnit
Chemical NameThiodiethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]-
CAS Number41484-35-9-
Molecular Weight642.9 g/mol

Table 2: Comparison of Antioxidant Properties

AntioxidantMolecular Weight ( g/mol )General Migration Tendency
This compound 642.9Low
Irganox 1076531.7Moderate
Irganox 10101177.6Very Low

Note: Migration tendency is a relative comparison and can be influenced by various factors.

Experimental Protocols

Protocol 1: Quantification of this compound Migration using GC-MS (Based on ASTM D4754 principles)

1. Scope: This protocol describes a method for the quantitative determination of this compound migration from a thin film into a food simulant using Gas Chromatography-Mass Spectrometry (GC-MS).[8]

2. Apparatus:

  • FDA-style migration cells[8]

  • Oven or incubator for controlled temperature exposure

  • Volumetric flasks, pipettes, and vials

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • A suitable capillary column (e.g., 5% phenyl methyl siloxane)[9]

3. Reagents:

  • This compound analytical standard

  • Food simulant (e.g., 10% ethanol, 50% ethanol, or olive oil, depending on the application)[6]

  • Extraction solvent (e.g., dichloromethane)[9]

  • Internal standard (optional, for improved quantitation)

4. Procedure:

  • Sample Preparation: Cut the thin film into discs of a standardized size to fit the migration cells.[8]

  • Migration Cell Assembly: Assemble the migration cells with the film sample, ensuring a defined surface area is exposed to the food simulant.

  • Exposure: Fill the cells with the pre-conditioned food simulant and place them in an oven at the desired test temperature (e.g., 40 °C) for a specified duration (e.g., 10 days).[6][8]

  • Sample Collection: After the exposure period, remove an aliquot of the food simulant from the migration cell.

  • Extraction: Perform a liquid-liquid extraction of the food simulant aliquot with the extraction solvent to isolate the migrated this compound.

  • GC-MS Analysis:

    • Inject a known volume of the extract into the GC-MS.

    • Use an appropriate temperature program to separate the components.

    • The mass spectrometer should be operated in selected ion monitoring (SIM) mode for characteristic ions of this compound to ensure sensitivity and selectivity.

  • Quantification: Prepare a calibration curve using standard solutions of this compound. Calculate the concentration of this compound in the food simulant based on the peak area from the GC-MS analysis and the calibration curve.

Protocol 2: Detection of this compound Blooming using FTIR-ATR

1. Scope: This protocol outlines a non-destructive method to detect the presence of this compound blooming on the surface of a thin film using Fourier Transform Infrared Spectroscopy with an Attenuated Total Reflectance accessory (FTIR-ATR).[1][10]

2. Apparatus:

  • Fourier Transform Infrared (FTIR) spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or germanium)

3. Procedure:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis:

    • Place the thin film sample directly onto the ATR crystal, ensuring the surface of interest is in good contact.

    • Apply consistent pressure to the sample.

    • Collect the FTIR spectrum of the sample surface over a suitable wavenumber range (e.g., 4000-650 cm⁻¹).

  • Data Analysis:

    • Examine the collected spectrum for characteristic absorption bands of this compound. Key peaks for phenolic antioxidants include those in the O-H stretching region (around 3650 cm⁻¹) and aromatic C=C stretching region (around 1600 cm⁻¹).

    • Compare the surface spectrum to a reference spectrum of pure this compound and a spectrum of the bulk polymer (if possible) to confirm the presence of the antioxidant on the surface. An increased intensity of the characteristic this compound peaks on the surface spectrum compared to the bulk spectrum is indicative of blooming.

Diagrams

logical_relationship concentration High this compound Concentration supersaturation Supersaturation in Polymer Matrix concentration->supersaturation incompatibility Poor Polymer Compatibility incompatibility->supersaturation high_temp High Processing/Storage Temperature high_temp->supersaturation migration Migration to Surface supersaturation->migration blooming Blooming/ Efflorescence migration->blooming experimental_workflow start Start: Film Sample with Suspected Migration migration_test Migration Test (e.g., ASTM D4754) start->migration_test extraction Solvent Extraction of Simulant migration_test->extraction analysis GC-MS or LC-MS Analysis extraction->analysis quantification Quantification of Migrated this compound analysis->quantification end End: Migration Data quantification->end

References

Technical Support Center: Addressing Polymer Yellowing with Irganox 1035

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address polymer yellowing issues when using Irganox 1035.

Troubleshooting Guide

Issue: My polymer is exhibiting yellowing after processing or aging. How can I identify the cause and resolve it?

This guide will walk you through a systematic approach to troubleshooting polymer yellowing when using this compound.

Step 1: Evaluate the Processing Conditions

High processing temperatures and excessive shear can accelerate the oxidation of phenolic antioxidants, leading to the formation of color bodies.[1]

  • Question: Are your processing temperatures within the recommended range for the polymer and this compound?

    • Recommendation: Review the technical data sheets for your polymer and this compound. If possible, conduct a design of experiments (DOE) to evaluate the effect of processing temperature on yellowness.

  • Question: Is the residence time in the extruder or molder excessive?

    • Recommendation: Minimize residence time to reduce the duration of high-temperature exposure.

  • Question: Could excessive shear be contributing to polymer degradation?

    • Recommendation: Optimize screw design and processing parameters to minimize shear heating.

Step 2: Analyze the Formulation Components

Interactions between this compound and other additives can sometimes lead to discoloration.

  • Question: Does your formulation contain titanium dioxide (TiO2)?

    • Background: Certain grades of TiO2 can interact with phenolic antioxidants to form colored species, a phenomenon sometimes referred to as "pinking" or "yellowing".[1]

    • Recommendation: Consider using a surface-treated grade of TiO2 designed for use with phenolic antioxidants.

  • Question: Are there other additives in your formulation that could be contributing to color formation?

    • Recommendation: Review the literature for known interactions between phenolic antioxidants and your specific additives. If possible, run small-scale experiments with and without the suspected additive to isolate the cause. The combination of additives can sometimes lead to unexpected synergistic or antagonistic effects.[2]

  • Question: Is the concentration of this compound optimized?

    • Background: While this compound is designed for low color contribution, using an excessive amount can potentially lead to a higher concentration of its transformation products, which may be colored.[3] Conversely, an insufficient amount may not provide adequate stabilization, leading to polymer degradation and yellowing.[1]

    • Recommendation: The typical recommended dosage for this compound is 0.2-0.3%.[4] It is advisable to determine the optimal concentration through laboratory trials.[5]

Step 3: Consider Environmental Exposure

Exposure to certain environmental factors can cause yellowing, particularly in the presence of phenolic antioxidants.

  • Question: Has the polymer been exposed to nitrogen oxides (NOx) or sulfur oxides (SOx)?

    • Background: These atmospheric pollutants, often from gas-fired heaters or vehicle exhaust, can react with phenolic antioxidants to form yellow compounds.[1][2] This is often referred to as "gas fading."

    • Recommendation: Store and process polymers in a well-ventilated area, away from sources of combustion fumes.

  • Question: Has the material been exposed to UV radiation?

    • Background: UV light can accelerate the oxidation of polymers and antioxidants, leading to yellowing.[3]

    • Recommendation: If the end-use application involves UV exposure, consider the addition of a UV absorber or a Hindered Amine Light Stabilizer (HALS) to your formulation.

Troubleshooting Decision Tree

G start Start: Polymer Yellowing Observed process Evaluate Processing Conditions (Temp, Residence Time, Shear) start->process high_temp High Temperature? process->high_temp formulation Analyze Formulation (TiO2, Other Additives, AO Conc.) tio2_present TiO2 Present? formulation->tio2_present environment Consider Environmental Exposure (NOx/SOx, UV Light) gas_exposure NOx/SOx Exposure? environment->gas_exposure high_temp->formulation No optimize_process Optimize Processing Parameters (Lower Temp, Reduce Time/Shear) high_temp->optimize_process Yes end Yellowing Resolved optimize_process->end change_tio2 Use Surface-Treated TiO2 tio2_present->change_tio2 Yes other_additives Other Additives Suspected? tio2_present->other_additives No change_tio2->end isolate_additives Isolate and Test Additives other_additives->isolate_additives Yes ao_conc AO Concentration Optimized? other_additives->ao_conc No isolate_additives->end ao_conc->environment Yes optimize_ao Optimize this compound Concentration ao_conc->optimize_ao No optimize_ao->end improve_ventilation Improve Ventilation / Storage gas_exposure->improve_ventilation Yes uv_exposure UV Exposure? gas_exposure->uv_exposure No improve_ventilation->end add_uv_stabilizer Add UV Absorber / HALS uv_exposure->add_uv_stabilizer Yes uv_exposure->end No add_uv_stabilizer->end

Caption: Troubleshooting decision tree for polymer yellowing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it prevent polymer degradation?

A1: this compound is a high molecular weight, sterically hindered phenolic antioxidant that also contains a sulfur moiety.[4] It functions as both a primary and secondary antioxidant. The phenolic component neutralizes free radicals, while the sulfur-containing part decomposes hydroperoxides, which are precursors to further degradation. This dual mechanism provides excellent long-term thermal stability.

Antioxidant Mechanism of this compound

G cluster_primary Primary Antioxidant (Radical Scavenging) cluster_secondary Secondary Antioxidant (Hydroperoxide Decomposition) ROO Peroxy Radical ROOH Hydroperoxide ROO->ROOH Irganox-OH This compound (Phenolic Group) Irganox-OH->ROO H• Donation Irganox-O* Irganox-O* Irganox-OH->Irganox-O* Polymer Degradation Polymer Degradation ROOH->Polymer Degradation Irganox-O Stable Irganox Radical Further Reactions Further Reactions Irganox-O*->Further Reactions ROOH_sec Hydroperoxide ROH Non-Radical Alcohol ROOH_sec->ROH Irganox-S This compound (Thioether Group) Irganox-S->ROOH_sec Decomposition Irganox-S=O Oxidized Irganox Irganox-S->Irganox-S=O Stable Polymer Stable Polymer ROH->Stable Polymer

Caption: Dual antioxidant mechanism of this compound.

Q2: Why do phenolic antioxidants, including this compound, sometimes cause yellowing?

A2: The yellowing associated with phenolic antioxidants is typically due to the formation of colored transformation products, such as quinones, when the antioxidant performs its function of neutralizing free radicals.[3] While this compound is designed for low color contribution, under certain conditions (e.g., high heat, exposure to NOx), these colored species can accumulate and cause a noticeable yellowing of the polymer.

Q3: What is the recommended dosage of this compound?

A3: The recommended usage level for this compound is typically in the range of 0.2-0.3%.[4] However, the optimal concentration can vary depending on the polymer, processing conditions, and end-use application. It is always recommended to conduct experimental trials to determine the ideal dosage for your specific system.[5]

Q4: Can I use this compound in combination with other stabilizers?

A4: Yes, this compound can be used in combination with other additives like secondary antioxidants (e.g., phosphites), UV absorbers, and HALS to achieve synergistic effects and enhance the overall stability of the polymer.[5] For instance, combining it with a phosphite can help improve processing stability and further reduce color formation.

Data Presentation

The following table summarizes the color stability performance of this compound in comparison to other common antioxidants. The data is presented as Yellowness Index (YI) values, where a lower number indicates less yellowing.

AntioxidantPolymerAging ConditionsYellowness Index (YI)Source
Control (No Antioxidant)Polypropylene150°C Oven Aging, 7 days15.2Fictional, for illustration
This compound Polypropylene150°C Oven Aging, 7 days3.1 Fictional, for illustration
Antioxidant A (Phenolic)Polypropylene150°C Oven Aging, 7 days5.8Fictional, for illustration
Antioxidant B (Phosphite)Polypropylene150°C Oven Aging, 7 days8.5Fictional, for illustration
Control (No Antioxidant)PolyethyleneXenon Arc Weathering, 500 hours12.5Fictional, for illustration
This compound PolyethyleneXenon Arc Weathering, 500 hours2.5 Fictional, for illustration
Antioxidant C (Phenolic)PolyethyleneXenon Arc Weathering, 500 hours4.9Fictional, for illustration

Note: The data in this table is illustrative and intended to demonstrate the superior color stability of this compound. Actual results may vary depending on the specific formulation and experimental conditions. One source notes that polymers stabilized with this compound can show a change in yellowness index (ΔYI) of less than 2.

Experimental Protocols

Protocol for Evaluating Polymer Yellowing (Based on ASTM D1925)

This protocol outlines a general procedure for quantifying the yellowness of polymer samples stabilized with this compound.

1. Objective: To measure the Yellowness Index (YI) of polymer samples before and after accelerated aging to assess the color stability provided by this compound.

2. Materials and Equipment:

  • Polymer resin

  • This compound and other antioxidants for comparison

  • Twin-screw extruder or other suitable compounding equipment

  • Injection molding machine or compression press to prepare plaques

  • Spectrophotometer or colorimeter capable of measuring tristimulus values (X, Y, Z)

  • Accelerated aging chamber (e.g., circulating air oven for thermal aging, Xenon arc weatherometer for UV aging)

  • Standard white tile for calibration

3. Experimental Workflow:

G start Start: Polymer and Additives compounding Compounding (e.g., Twin-Screw Extrusion) start->compounding pelletizing Pelletizing compounding->pelletizing drying Drying of Pellets pelletizing->drying specimen_prep Specimen Preparation (Injection/Compression Molding) drying->specimen_prep initial_yi Measure Initial Yellowness Index (YI₀) (ASTM D1925) specimen_prep->initial_yi aging Accelerated Aging (Thermal or UV) initial_yi->aging final_yi Measure Final Yellowness Index (YIƒ) aging->final_yi delta_yi Calculate ΔYI = YIƒ - YI₀ final_yi->delta_yi analysis Data Analysis and Comparison delta_yi->analysis end End analysis->end

Caption: Experimental workflow for polymer yellowing evaluation.

4. Procedure:

  • a. Compounding:

    • Dry the polymer resin to the manufacturer's specifications.

    • Create masterbatches of this compound and other antioxidants in the polymer resin.

    • Tumble blend the polymer resin with the appropriate amount of masterbatch to achieve the target antioxidant concentration (e.g., 0.25%).

    • Extrude the blend through a twin-screw extruder using a consistent temperature profile and screw speed.

    • Pelletize the extrudate.

  • b. Specimen Preparation:

    • Dry the compounded pellets.

    • Prepare flat, smooth plaques of a specified thickness (e.g., 2 mm) by injection molding or compression molding. Ensure consistent processing parameters for all samples.[6]

  • c. Initial Yellowness Index (YI₀) Measurement:

    • Calibrate the spectrophotometer or colorimeter according to the manufacturer's instructions using a standard white tile.

    • Measure the tristimulus values (X, Y, Z) of at least three plaques for each formulation.

    • Calculate the Yellowness Index (YI) using the ASTM D1925 formula: YI = [100(1.28X - 1.06Z)] / Y.[7]

    • Record the average initial Yellowness Index (YI₀) for each formulation.

  • d. Accelerated Aging:

    • Place a set of plaques from each formulation in an accelerated aging chamber.

    • For thermal aging, expose the samples to a specified temperature (e.g., 150°C) in a circulating air oven for a set duration (e.g., 7 days).

    • For UV aging, expose the samples in a Xenon arc weatherometer according to a standard cycle (e.g., ASTM G155).

  • e. Final Yellowness Index (YIƒ) Measurement:

    • After the aging period, remove the plaques and allow them to equilibrate to room temperature.

    • Measure the Yellowness Index of the aged plaques (YIƒ) using the same procedure as in step 4c.

  • f. Data Analysis:

    • Calculate the change in Yellowness Index (ΔYI) for each formulation: ΔYI = YIƒ - YI₀.

    • Compare the ΔYI values of the samples stabilized with this compound to the control and other antioxidant formulations. A lower ΔYI indicates better color stability.

References

Technical Support Center: Improving Irganox 1035 Dispersion in Polyethylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers and scientists in achieving optimal dispersion of Irganox 1035 within a polyethylene matrix.

Troubleshooting Guide: Common Dispersion Issues

This section addresses specific challenges users may encounter during the incorporation of this compound into polyethylene.

Issue 1: Poor Dispersion Resulting in Agglomerates and Inconsistent Product Performance

  • Question: My final polyethylene product shows visible specks and exhibits inconsistent properties. How can I improve the dispersion of this compound?

  • Answer: The presence of agglomerates, or specks, is a clear indicator of poor dispersion. This can arise from several factors, including insufficient mixing energy, processing temperatures that are too low, or an additive concentration that exceeds its solubility in the polymer melt. To address this, consider the following solutions:

    • Optimize Processing Temperature: Increasing the melt processing temperature can enhance the solubility and diffusion of this compound within the polyethylene matrix. However, it is crucial to stay within the recommended processing window to avoid degradation of the polymer or the antioxidant.

    • Increase Mixing Energy: Enhancing the shear rate and extending the mixing time during compounding can physically break down agglomerates and promote a more uniform distribution of the additive.

    • Utilize a Masterbatch: A masterbatch, which is a concentrated mixture of this compound in a polyethylene carrier resin, can significantly improve dispersion.[1] The masterbatch is formulated to be highly compatible with the bulk polyethylene, facilitating a more homogenous blend.

    • Employ Dispersing Aids: The addition of a small amount of a dispersing agent, such as a low molecular weight wax or a fatty acid amide, can improve the wetting of the this compound particles by the polymer melt, thereby aiding in their deagglomeration and distribution.

Issue 2: "Blooming" or Surface Migration of this compound

  • Question: A white, powdery film has appeared on the surface of my polyethylene product after a period of storage. What is causing this and how can it be prevented?

  • Answer: This phenomenon is known as "blooming" and occurs when the concentration of this compound exceeds its solubility limit in the polyethylene at ambient temperatures.[2] The excess, incompatible additive migrates to the surface over time.[2] The following steps can be taken to mitigate blooming:

    • Reduce Additive Concentration: The most direct solution is to lower the loading level of this compound to a concentration that is below its solubility threshold in the specific grade of polyethylene being used. The recommended usage level is typically in the range of 0.2-0.3%.[3]

    • Assess Polymer-Additive Compatibility: The solubility of this compound can vary between different types of polyethylene (e.g., LDPE, LLDPE, HDPE). The compatibility of an additive with a polymer can be estimated by comparing their solubility parameters. Materials with similar solubility parameters are more likely to be miscible.[4]

    • Consider a Higher Molecular Weight Antioxidant: In some cases, a higher molecular weight antioxidant may exhibit lower mobility within the polymer matrix, reducing the likelihood of migration to the surface.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended starting concentration for this compound in polyethylene?

    • A1: For many polyethylene applications, a starting concentration of 0.2% to 0.3% by weight is recommended.[3] However, the optimal concentration can depend on the specific processing conditions, the type of polyethylene, and the desired level of stabilization. It is always advisable to conduct preliminary trials to determine the ideal loading for your application.[5]

  • Q2: How does the physical form of this compound (powder vs. granules) affect dispersion?

    • A2: While both forms are effective, granules can sometimes be easier to handle and may generate less dust during processing. From a dispersion standpoint, if the compounding equipment provides sufficient shear, both forms should disperse well. For lower shear processes, a finer powder might offer a larger surface area for initial mixing.

  • Q3: Can this compound be pre-mixed with other additives?

    • A3: Yes, this compound can be pre-blended with other additives to create a custom additive package. This can simplify the dosing process during compounding. However, it is important to be aware of potential interactions between additives. For instance, some hindered amine light stabilizers (HALS) can have antagonistic interactions with sulfur-containing antioxidants.[6]

  • Q4: How can I visually assess the quality of this compound dispersion?

    • A4: A simple method is to press a thin film of the compounded polyethylene and examine it under a light microscope. Poor dispersion will be evident by the presence of visible agglomerates. For a more quantitative assessment, techniques such as scanning electron microscopy (SEM) can be used to analyze the size and distribution of the additive particles. Haze measurement of a film can also be an indirect indicator of dispersion quality, as poorly dispersed particles can increase light scattering and thus, haze.[7]

Data Presentation

Table 1: Properties of this compound and Polyethylene Grades

PropertyThis compoundLDPELLDPEHDPE
Chemical Name Thiodiethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate][8]---
Molecular Weight ( g/mol ) 642.9[8]---
Physical Form White to off-white crystalline powder or granules[8]PelletsPelletsPellets
Melting Range (°C) 63 - 78[5]105 - 115120 - 130130 - 140
Typical Processing Temperature (°C) -160 - 220[9]180 - 240200 - 260
Solubility Parameter (MPa½) Not readily available, but soluble in organic solvents[8]~16.2~16.4~16.6

Note: Solubility parameters for polyethylene can vary slightly depending on crystallinity and measurement technique.

Table 2: Recommended Starting Parameters for Compounding

ParameterLaboratory-Scale Twin-Screw Extruder
Temperature Profile (Feed to Die) 160°C - 220°C (for LDPE)
Screw Speed 100 - 300 rpm
Feed Rate Dependent on extruder size and desired output
This compound Concentration 0.2 - 0.3% by weight[3]

Experimental Protocols

Protocol 1: Melt Blending of this compound with Polyethylene using a Laboratory-Scale Twin-Screw Extruder

  • Materials Preparation:

    • Dry the polyethylene pellets in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.

    • Accurately weigh the required amounts of polyethylene and this compound to achieve the target concentration.

  • Compounding Procedure:

    • Set the temperature profile of the twin-screw extruder according to the grade of polyethylene being used (refer to Table 1). A gradually increasing temperature profile from the feed zone to the die is recommended.

    • Start the extruder at a low screw speed (e.g., 50 rpm) and introduce the polyethylene pellets through the main hopper.

    • Once a steady flow of molten polymer is established, pre-mix the this compound with a small amount of the polyethylene pellets and add this mixture to the main hopper. Alternatively, use a side-feeder to introduce the antioxidant downstream.

    • Increase the screw speed to the desired level (e.g., 200 rpm) to ensure adequate mixing and shear.

    • Collect the extrudate strand in a water bath for cooling.

    • Pelletize the cooled strand using a pelletizer.

  • Sample Preparation for Analysis:

    • Dry the compounded pellets thoroughly.

    • For visual analysis, press a thin film (approximately 100-200 µm) of the pellets using a hydraulic press at the processing temperature of the polyethylene.

Protocol 2: Evaluation of this compound Dispersion using Optical Microscopy

  • Sample Preparation:

    • Cut a small section of the pressed polyethylene film prepared in Protocol 1.

    • Mount the film section on a glass microscope slide.

  • Microscopic Examination:

    • Place the slide on the stage of a light microscope.

    • Using transmitted light, examine the film at different magnifications (e.g., 10x, 40x).

    • Good dispersion is characterized by a uniform appearance with no visible particles or agglomerates.

    • Poor dispersion will be indicated by the presence of distinct, undissolved particles of this compound.

Visualizations

Troubleshooting_Workflow Start Start: Poor Dispersion of this compound in PE Issue Observe Agglomerates or Inconsistent Properties Start->Issue Check_Temp Is Processing Temperature in Optimal Range? Issue->Check_Temp Increase_Temp Increase Melt Temperature Check_Temp->Increase_Temp No Check_Mixing Is Mixing Energy (Shear/Time) Sufficient? Check_Temp->Check_Mixing Yes Increase_Temp->Check_Mixing Increase_Mixing Increase Screw Speed and/or Mixing Time Check_Mixing->Increase_Mixing No Consider_Masterbatch Is Direct Addition of Powder/Granules Used? Check_Mixing->Consider_Masterbatch Yes Increase_Mixing->Consider_Masterbatch Use_Masterbatch Switch to a PE-based Masterbatch Consider_Masterbatch->Use_Masterbatch Yes Check_Concentration Is Additive Concentration > 0.3%? Consider_Masterbatch->Check_Concentration No Good_Dispersion Good Dispersion Achieved Use_Masterbatch->Good_Dispersion Reduce_Concentration Reduce this compound Loading Check_Concentration->Reduce_Concentration Yes Check_Concentration->Good_Dispersion No Reduce_Concentration->Good_Dispersion

Caption: Troubleshooting workflow for poor dispersion of this compound in polyethylene.

Dispersion_Mechanism Start Initial State: PE Pellets + this compound (Agglomerated) Melt_Blending Melt Blending (Heat + Shear) Start->Melt_Blending Input Deagglomeration Deagglomeration & Wetting of Additive Melt_Blending->Deagglomeration Process Step 1 Distribution Distributive Mixing Deagglomeration->Distribution Process Step 2 Final Final State: Homogeneous Dispersion of this compound in PE Matrix Distribution->Final Outcome

Caption: Conceptual workflow of the melt blending process for additive dispersion.

References

Technical Support Center: Irganox 1035 Migration in Polyolefins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Irganox 1035 in polyolefin systems. This resource provides in-depth answers to frequently asked questions and troubleshooting guidance for common issues related to antioxidant migration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in polyolefins?

A1: this compound is a sulfur-containing primary phenolic antioxidant and heat stabilizer.[1][2][3] It is widely used for the process stabilization of polyolefins like polyethylene (PE) and polypropylene (PP), particularly in applications such as wire and cable resins.[1][2][3] Its primary function is to protect the polymer against thermo-oxidative degradation during processing and throughout its service life.[1][3] It is known for being non-discoloring, low in volatility, and resistant to extraction.[1]

Q2: What is antioxidant migration and "blooming"?

A2: Antioxidant migration is the movement of the additive from the bulk of the polymer to its surface or into a medium in contact with it (e.g., air, solvents, or food).[4] "Blooming" is a specific manifestation of migration where the antioxidant accumulates on the polymer surface, sometimes forming a visible layer that can appear as a white powder, haziness, or an oily residue.[5][6] This occurs when the concentration of the antioxidant exceeds its solubility limit within the polymer matrix.[6]

Q3: What are the main factors that influence the migration of this compound in polyolefins?

A3: The migration of this compound is a complex process influenced by several factors related to the antioxidant itself, the polymer, and the surrounding environment. Key factors include:

  • Antioxidant Properties:

    • Concentration: Higher concentrations of this compound increase the likelihood of migration as it may exceed the solubility limit in the polymer.[4][5]

    • Molecular Weight: While this compound has a relatively high molecular weight, lower molecular weight additives generally migrate more readily.[5]

  • Polymer Properties:

    • Type and Structure: The type of polyolefin (e.g., LDPE, HDPE, PP) and its specific structure influence migration.[7][8]

    • Crystallinity: Migration primarily occurs in the amorphous regions of a semi-crystalline polymer.[9] Higher crystallinity can decrease the diffusion rate by creating a more tortuous path for the migrating molecules.[5]

    • Compatibility: Poor compatibility or low solubility of the antioxidant in the polymer matrix is a primary driver for migration.[5]

  • Environmental and External Factors:

    • Temperature: Elevated temperatures increase the kinetic energy of the molecules and accelerate the diffusion and migration rate.[4]

    • Contact Medium: The nature of the medium in contact with the polyolefin significantly affects migration. For instance, fatty or oily substances can increase the leaching of antioxidants.[8][10]

    • Time: Over extended periods, even additives with low migration tendencies can move towards the surface.[5]

Q4: How does the type of polyolefin (e.g., LDPE vs. HDPE vs. PP) affect migration?

A4: The structure and crystallinity of the polyolefin play a crucial role. For instance, the amount of Irganox 1010 (a similar phenolic antioxidant) transferred into a contact medium at 25°C was found to decrease in the order of Ethylene-Propylene Copolymer > Polypropylene > High-Density Polyethylene (HDPE).[7] This is often related to the degree of crystallinity and the density of the polymer matrix. At elevated temperatures, migration of another antioxidant, Irganox 1076, was higher in Low-Density Polyethylene (LDPE) than in HDPE when in contact with aqueous simulants.[10]

Troubleshooting Guide

Issue 1: I am observing a white powder or hazy film on the surface of my polyolefin sample.

  • Question: What is causing this surface residue and how can I prevent it?

  • Answer: This phenomenon is likely antioxidant blooming, which occurs when this compound migrates to the surface because its concentration has surpassed the solubility limit in the polymer.[5][6]

    • Solution 1: Optimize Concentration: The most direct solution is to reduce the loading of this compound to a level below its solubility limit for your specific polyolefin and service temperature. Laboratory trials are recommended to determine the optimal concentration, which can be up to several percent depending on the application.[1]

    • Solution 2: Improve Dispersion: Ensure that the antioxidant is thoroughly and uniformly dispersed at a molecular level during processing. Poor dispersion can create localized areas of high concentration, leading to blooming.[5]

    • Solution 3: Consider Polymer Compatibility: The solubility of phenolic antioxidants varies between polymers. Amorphous polymers generally have higher solubility for additives compared to semi-crystalline ones.[6] Evaluate if the chosen polyolefin is the most compatible option.

    • Solution 4: Synergistic Blends: Consider using this compound in combination with other compatible antioxidants. Synergistic blends can sometimes improve overall stability while allowing for a lower concentration of a single additive, thus reducing the likelihood of blooming.[5]

Issue 2: My experiment shows a faster-than-expected loss of antioxidant from the polymer.

  • Question: Why is the antioxidant depleting so quickly and what can I do to mitigate this?

  • Answer: Rapid loss of this compound is typically due to accelerated migration and/or consumption, often driven by environmental factors.

    • Solution 1: Control Temperature: High temperatures significantly accelerate migration.[4] If your application involves elevated temperatures, ensure that the initial concentration of this compound is sufficient to account for this accelerated loss over the product's intended lifespan.

    • Solution 2: Assess the Contact Medium: Migration is highly dependent on the surrounding environment. Contact with lipophilic (oily or fatty) substances can dramatically increase the rate of leaching.[8][10] If contact with such media is unavoidable, you may need to consider a polymer with a higher barrier to migration or a different stabilization package.

    • Solution 3: Evaluate for Chemical Consumption: In aggressive environments, such as contact with chlorinated water, the antioxidant can be chemically consumed, leading to a rapid decrease in its concentration.[11] This is separate from physical migration. If this is a possibility, the selection of the stabilization system needs to account for this chemical reactivity.

Quantitative Data on Antioxidant Migration

The following table summarizes data on the migration of phenolic antioxidants, including those structurally similar to this compound, from polyolefins under various conditions. This data is intended to provide a comparative overview.

AntioxidantPolymerContact Medium (Simulant)Temperature (°C)TimeResultReference
Irganox 1010PP, HDPE, EP, RACOOily Mixture25VariousMigration decreased in the order: EP > RACO > PP > HDPE.[7][8]
Irganox 1010PP, HDPE, EP, RACOOily Mixture50VariousMigration increased at the higher temperature.[7][8]
Irganox 1076LDPE95% Ethanol100-Reached 100% of the initial antioxidant content.[10]
Irganox 1076HDPE95% Ethanol100-Reached ~70% of the initial antioxidant content.[10]
Irganox 1076HDPEFatty Food Simulant4010 daysMigration value was 5.82 mg/kg (close to the limit of 6 mg/kg).[10]

Experimental Protocols

Protocol: Measuring Antioxidant Migration from Polyolefins

This protocol outlines a general method for determining the migration of this compound from a polyolefin sample into a liquid food simulant, based on common industry practices.

1. Objective: To quantify the amount of this compound that migrates from a polyolefin sample into a specified liquid simulant over a defined period and at a specific temperature.

2. Materials and Apparatus:

  • Polyolefin samples with a known initial concentration of this compound.

  • Food simulant (e.g., 95% ethanol for fatty foods, 10% ethanol for aqueous foods, or olive oil).

  • Migration cells or glass containers with inert seals.

  • Incubator or oven with precise temperature control.

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Analytical balance, volumetric flasks, pipettes, and syringe filters (0.45 µm).

  • Solvents for extraction and HPLC mobile phase (e.g., acetonitrile, water, hexane).

  • This compound analytical standard.

3. Procedure:

  • Sample Preparation: Cut the polyolefin material into test specimens of known surface area and mass.

  • Initial Concentration (Optional but Recommended): Before the migration test, perform a solvent extraction on a subset of the specimens to determine the initial concentration of this compound in the polymer.[12]

  • Migration Test:

    • Place a test specimen in a migration cell or glass container.

    • Add a known volume of the pre-heated food simulant, ensuring the sample is fully immersed. The surface area-to-volume ratio should be controlled and recorded.

    • Seal the container and place it in the incubator at the desired test temperature (e.g., 40°C or 60°C).

  • Sampling: At specified time intervals (e.g., 1, 5, 10 days), remove the container from the incubator.[12]

  • Analysis:

    • Carefully remove an aliquot of the food simulant.

    • If necessary, perform a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.[13]

    • Analyze the concentration of this compound in the simulant using HPLC-UV. A calibration curve prepared with the this compound standard is used for quantification.

  • Calculation: Express the migration results in terms of mass of antioxidant per unit of surface area of the polymer (e.g., mg/dm²) or concentration in the simulant (e.g., mg/kg).

Visualizations

Factors_Affecting_Migration cluster_0 Polymer Characteristics cluster_1 Antioxidant Properties cluster_2 Environmental Conditions PolymerType Polymer Type (e.g., PE, PP) Crystallinity Crystallinity Compatibility Compatibility/ Solubility Migration This compound Migration Crystallinity->Migration Compatibility->Migration Concentration Concentration MolecularWeight Molecular Weight Concentration->Migration Temperature Temperature ContactMedium Contact Medium (e.g., Air, Liquid, Food) Temperature->Migration Time Exposure Time ContactMedium->Migration Time->Migration

Caption: Key factors influencing the migration of this compound in polyolefins.

Troubleshooting_Workflow Start Issue: High/Unexpected Migration or Blooming CheckConc Is Antioxidant Concentration Above Solubility Limit? Start->CheckConc CheckTemp Is Service/Storage Temperature Elevated? CheckConc->CheckTemp No Sol_ReduceConc Action: Reduce Antioxidant Concentration CheckConc->Sol_ReduceConc Yes CheckContact Is Polymer in Contact with Aggressive Media (e.g., Oils, Solvents)? CheckTemp->CheckContact No Sol_ConsiderTemp Action: Account for Temp in Formulation Design CheckTemp->Sol_ConsiderTemp Yes CheckDispersion Is Dispersion in Polymer Matrix Uniform? CheckContact->CheckDispersion No Sol_ReassessPolymer Action: Re-evaluate Polymer Choice or Use Barrier Layer CheckContact->Sol_ReassessPolymer Yes Sol_ImproveMixing Action: Optimize Mixing and Processing Conditions CheckDispersion->Sol_ImproveMixing No End Migration Controlled CheckDispersion->End Yes Sol_ReduceConc->CheckTemp Sol_ConsiderTemp->CheckContact Sol_ReassessPolymer->CheckDispersion Sol_ImproveMixing->End

Caption: A troubleshooting workflow for diagnosing this compound migration issues.

References

Technical Support Center: Troubleshooting Surface Tackiness from Irganox 1035 Exudation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating surface tackiness caused by the exudation of the antioxidant Irganox 1035.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound exudation, also known as "blooming"?

A1: this compound exudation, or blooming, is the process where molecules of the antioxidant migrate from the bulk of a polymer matrix to the surface.[1] This migration results in the formation of a thin layer on the material's surface, which can manifest as a hazy film, discoloration, or an oily, tacky feel.[2] The phenomenon is driven by factors such as the additive's solubility in the polymer and its diffusion coefficient.[3]

Q2: Why does my material's surface become tacky after incorporating this compound?

A2: The surface tackiness is a direct result of the accumulation of this compound on the surface. When the antioxidant blooms, it forms a surface layer that can be perceived as sticky or oily.[2][4] This occurs because the additive is not fully integrated or has been forced out of the polymer matrix.

Q3: What are the primary causes of this compound exudation?

A3: Several factors can lead to the exudation of this compound:

  • Poor Compatibility/Solubility : The most common cause is a lack of solubility of this compound within the specific polymer matrix.[1][3]

  • High Concentration : Using a concentration of this compound that exceeds its saturation limit in the polymer will inevitably lead to blooming.[1]

  • Processing Conditions : High temperatures and mechanical stress during processing can increase the mobility of the antioxidant molecules, facilitating their migration to the surface.[1] Inadequate mixing can also create localized areas of high concentration, which are prone to blooming.[5]

  • Environmental Factors : Exposure to excessive heat, humidity, or light during storage or use can accelerate the migration process.[1]

  • Polymer Morphology : Polymers with a higher degree of free volume or amorphous regions may allow for easier migration of additives compared to those with more crystalline structures.[5]

Q4: How can I confirm that the surface tackiness is caused by this compound?

A4: To confirm that this compound is the cause of the tackiness, the substance on the surface must be collected and analyzed. This can be done by wiping or washing the surface with a suitable solvent.[1] The collected sample can then be analyzed using various techniques:

  • Fourier Transform Infrared Spectroscopy (FTIR) : To identify the chemical functional groups present in the exudate.[1][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : To definitively identify and quantify the migrated compounds.[5][6]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving issues related to this compound exudation.

Problem: A polymer or drug formulation exhibits unexpected surface tackiness after the addition of this compound.

Below is a workflow to troubleshoot this issue.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Root Cause Analysis cluster_2 Phase 3: Solution Implementation Problem Surface Tackiness Observed Investigation Characterize Surface - Wipe/Wash Surface - Analyze with FTIR, GC-MS, LC-MS/MS Problem->Investigation Confirmation Is Exudate this compound? Investigation->Confirmation Concentration Concentration > Solubility Limit? Confirmation->Concentration Yes Compatibility Poor Polymer Compatibility? Concentration->Compatibility No Sol_Concentration Reduce this compound Concentration Concentration->Sol_Concentration Yes Processing Suboptimal Processing? (e.g., poor dispersion) Compatibility->Processing No Sol_Alternative Select Alternative Antioxidant (e.g., Higher MW) Compatibility->Sol_Alternative Yes Environment Adverse Storage/Use Conditions? Processing->Environment No Sol_Processing Optimize Mixing & Processing Parameters Processing->Sol_Processing Yes Sol_Environment Control Storage (Temp, Humidity) Environment->Sol_Environment Yes Sol_Remediation Surface Cleaning (e.g., Isopropyl Alcohol Wipe) Environment->Sol_Remediation No Clear Cause (Remediate Symptom) Sol_Blend Use Synergistic Blend (e.g., with phosphites) Sol_Concentration->Sol_Blend G cluster_bulk Polymer Bulk (Initial State) cluster_migration Migration Process cluster_surface Surface (Final State) p1 p2 p3 DrivingForces Driving Forces: - High Concentration - Poor Compatibility - High Temperature p3->DrivingForces p4 p5 p6 label_bulk This compound Dispersed (Below Solubility Limit) Surface Surface Layer Accumulation DrivingForces->Surface Tackiness Results in Surface Tackiness Surface->Tackiness

References

Technical Support Center: Hydrolytic Stability of Irganox 1035

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the hydrolytic stability of Irganox 1035 in humid environments. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist in your research and development activities.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound in the presence of moisture.

Q1: I am observing a loss of antioxidant efficacy in my polymer formulation when exposed to high humidity. Could this be related to the degradation of this compound?

A1: Yes, a loss of antioxidant performance in humid conditions could be linked to the hydrolytic degradation of this compound. This compound is an ester-containing phenolic antioxidant.[1] Ester groups can be susceptible to hydrolysis, a chemical reaction with water, which can be accelerated by heat and acidic or basic conditions. This degradation would break down the this compound molecule, potentially reducing its ability to scavenge free radicals and protect your formulation. For other ester-containing antioxidants like Irganox 1010, hydrolysis is a known degradation pathway.[2][3]

Q2: My final product is showing unexpected discoloration after storage in a humid environment. Is it possible that this compound is contributing to this?

A2: While this compound is known for its low color contribution, its degradation products might lead to discoloration. Hydrolysis of the ester linkages could lead to the formation of new chemical species. While no specific colored degradation products for this compound are documented in the provided search results, the degradation of other phenolic antioxidants can sometimes result in colored byproducts.[2] It is recommended to analyze the discolored material to identify the chemical compounds responsible.

Q3: I suspect this compound is degrading in my liquid formulation. What analytical techniques can I use to confirm this?

A3: To confirm the degradation of this compound, you can use chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying the concentration of this compound. A decrease in the concentration of the parent this compound peak over time would indicate degradation. Additionally, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the specific hydrolysis products.[4]

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound and how does it relate to its hydrolytic stability?

A1: this compound is chemically known as Thiodiethylene bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate).[5][6] Its structure contains two ester functional groups. Ester linkages are known to be susceptible to hydrolysis, which is the cleavage of the bond by reaction with water. Therefore, in humid environments, particularly at elevated temperatures, there is a potential for this compound to undergo hydrolysis.

Q2: What are the likely degradation products of this compound hydrolysis?

A2: Based on its chemical structure, the hydrolysis of the two ester bonds in this compound would likely yield 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid and thiodiethylene glycol.

Q3: Is there quantitative data available on the hydrolytic stability of this compound?

A3: Publicly available, specific quantitative data on the rate and extent of this compound hydrolysis under various humidity and temperature conditions is limited in the provided search results. However, it is known to have good hydrolytic resistance in general. For critical applications, it is recommended to perform experimental testing to determine its stability under your specific conditions.

Q4: How can I minimize the potential for hydrolysis of this compound in my application?

A4: To minimize hydrolysis, consider the following:

  • Control Moisture Content: Reduce the exposure of your formulation to high humidity during processing and storage.

  • Temperature Control: Avoid unnecessarily high temperatures, as heat can accelerate hydrolysis.

  • pH Management: Maintain a neutral pH environment, as hydrolysis can be catalyzed by both acids and bases.

  • Formulation Considerations: For liquid formulations, consider less aqueous-based systems if possible.

Q5: How does the hydrolytic stability of this compound compare to other antioxidants?

A5: While direct comparative data is scarce in the provided search results, phenolic antioxidants that do not contain ester groups would generally be expected to have higher hydrolytic stability. For instance, some hindered phenolic antioxidants with purely alkyl or aryl backbones may show greater resistance to water-induced degradation.[1] However, this compound's sulfur-containing structure also provides a secondary antioxidant function by decomposing hydroperoxides, which is a key advantage.

Quantitative Data on Hydrolytic Stability

Temperature (°C)Relative Humidity (%)Exposure Time (hours)Hypothetical % this compound Remaining
407550098%
4075100096%
609050092%
6090100085%
809050075%
8090100060%

Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Experimental Protocols

Protocol: Assessment of this compound Hydrolytic Stability in a Polymer Matrix

1. Objective: To quantify the degradation of this compound in a polymer under accelerated aging conditions of high temperature and humidity.

2. Materials:

  • Polymer of interest (e.g., polyethylene, polypropylene)

  • This compound

  • Processing equipment (e.g., extruder, two-roll mill)

  • Hydraulic press for sample molding

  • Environmental chamber capable of controlling temperature and relative humidity

  • Analytical balance

  • Solvents for extraction (e.g., dichloromethane, chloroform)

  • Glassware (vials, flasks)

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • This compound analytical standard

  • Mobile phase for HPLC (e.g., acetonitrile, water)

3. Procedure:

3.1. Sample Preparation:

  • Prepare a polymer formulation containing a known concentration of this compound (e.g., 0.2% w/w).

  • Melt-compound the formulation using an extruder or two-roll mill to ensure homogeneous dispersion of the antioxidant.

  • Press-mold the compounded polymer into thin films or plaques of uniform thickness (e.g., 1 mm).

  • Cut the samples into uniform dimensions for testing.

3.2. Accelerated Aging:

  • Place the prepared polymer samples in an environmental chamber.

  • Set the desired temperature and relative humidity (e.g., 70°C and 85% RH).

  • Expose the samples for predetermined time intervals (e.g., 0, 100, 250, 500, 1000 hours).

  • At each time point, remove a set of samples for analysis.

3.3. Extraction of this compound:

  • Accurately weigh the aged polymer sample.

  • Cut the sample into smaller pieces to increase the surface area for extraction.

  • Place the pieces in a vial with a known volume of a suitable solvent (e.g., 10 mL of dichloromethane).

  • Seal the vial and sonicate or agitate for a defined period (e.g., 2 hours) to extract the this compound.

  • Allow the polymer to settle, and carefully transfer the solvent extract to a clean vial.

3.4. HPLC Analysis:

  • Prepare a series of standard solutions of this compound in the extraction solvent at known concentrations.

  • Generate a calibration curve by injecting the standard solutions into the HPLC and recording the peak area at the appropriate wavelength (e.g., 275 nm).

  • Inject the sample extracts into the HPLC under the same conditions.

  • Identify the this compound peak based on its retention time.

  • Quantify the concentration of this compound in the extracts using the calibration curve.

4. Data Analysis:

  • Calculate the amount of this compound remaining in the polymer at each time point.

  • Plot the percentage of remaining this compound as a function of exposure time.

  • This data will provide an indication of the hydrolytic stability of this compound under the tested conditions.

Visualizations

Hydrolysis_Pathway Irganox1035 This compound (Ester) PropanoicAcid 2 x 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid Irganox1035->PropanoicAcid Hydrolysis ThiodiethyleneGlycol Thiodiethylene glycol Irganox1035->ThiodiethyleneGlycol Water 2 H₂O (Water) Experimental_Workflow start Start prep Sample Preparation (Polymer + this compound) start->prep aging Accelerated Aging (Controlled Temperature & Humidity) prep->aging extraction Solvent Extraction aging->extraction analysis HPLC Analysis extraction->analysis data Data Analysis (% Degradation vs. Time) analysis->data end End data->end

References

Technical Support Center: Minimizing Discoloration of Polymers Stabilized with Irganox 1035

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers stabilized with Irganox 1035. This resource provides in-depth troubleshooting guides and frequently asked questions to help you minimize discoloration in your experiments and applications.

Troubleshooting Guide

This guide addresses specific discoloration issues you may encounter when using this compound.

Question: My polymer, stabilized with this compound, is turning yellow after melt processing at high temperatures. What is causing this and how can I prevent it?

Answer:

Yellowing after high-temperature melt processing is a common issue associated with phenolic antioxidants like this compound. The primary cause is the thermo-oxidative degradation of the antioxidant itself.[1][2]

  • Root Cause: At elevated temperatures, this compound stabilizes the polymer by scavenging free radicals. In this process, the antioxidant is consumed and can form colored byproducts, primarily quinone-type structures, which impart a yellow hue to the polymer.[1][2][3][4][5] Severe processing conditions, such as excessive temperature or residence time, can accelerate this degradation.[5]

  • Solutions:

    • Optimize Processing Conditions: Reduce the melt temperature and residence time to the minimum required for adequate processing.

    • Inert Atmosphere: Processing under an inert atmosphere, such as nitrogen, can minimize oxidation and subsequent discoloration.

    • Synergistic Stabilizers: Incorporate a secondary antioxidant, such as a phosphite (e.g., Irgafos 168), into your formulation. Phosphites are effective at decomposing hydroperoxides, which are precursors to radical formation, thus protecting the primary antioxidant and reducing discoloration.[5]

Question: I am observing a pink or yellowish discoloration on the surface of my polymer product during storage in the laboratory. What is the likely cause?

Answer:

This phenomenon is commonly known as "gas fading" or "pinking/yellowing" and is often observed in polymers stabilized with phenolic antioxidants that are stored indoors.[3][5][6][7]

  • Root Cause: Gas fading is caused by the reaction of the phenolic antioxidant with atmospheric pollutants, particularly oxides of nitrogen (NOx) and sulfur (SOx).[3][5][6][7] These gases can originate from various sources, including vehicle exhaust, gas-fired heating systems, and even off-gassing from cardboard packaging.[3][5][6][7] The reaction leads to the formation of colored species on the polymer surface.[3][5]

  • Solutions:

    • Control Storage Environment: Store polymer samples in a well-ventilated area with minimal exposure to exhaust fumes. Using sealed, airtight containers for storage can also prevent contact with atmospheric pollutants.

    • Packaging Materials: Avoid direct contact with cardboard or use high-quality, bleached cardboard for packaging.[6]

    • Formulation Modification: Consider using a stabilizer package that is less susceptible to gas fading. While all phenolic antioxidants have some vulnerability, some are less prone to this issue.[6][8]

Question: My white or light-colored polymer containing TiO2 and this compound is showing a pinkish tint. Is there an interaction between the components?

Answer:

Yes, interactions between phenolic antioxidants, such as this compound, and other additives like titanium dioxide (TiO2) can lead to discoloration, often a pinkish hue.[3][5]

  • Root Cause: Certain grades of TiO2 can interact with the oxidized forms of phenolic antioxidants, leading to the formation of colored complexes.[3][5] This is particularly common in white or light-colored formulations where TiO2 is used as a pigment. The presence of other additives, like certain hindered amine light stabilizers (HALS), can also exacerbate this issue.[5][6]

  • Solutions:

    • TiO2 Grade Selection: Use a grade of TiO2 that is surface-treated to be less reactive. Rutile grades with higher levels of surface treatment are often recommended.[6]

    • Co-stabilizer Selection: If using HALS, select a grade that is known to have minimal interaction with phenolic antioxidants.

    • Evaluation of Alternatives: In critical applications, it may be necessary to evaluate alternative antioxidant systems that are less prone to these interactions.

Frequently Asked Questions (FAQs)

What is this compound and how does it work?

This compound is a sulfur-containing, primary phenolic antioxidant and heat stabilizer.[1][9][10][11][12] It protects polymers from thermo-oxidative degradation by acting as a free radical scavenger. The phenolic hydroxyl group in its structure donates a hydrogen atom to reactive radicals, neutralizing them and preventing them from attacking the polymer chains.[3]

Is the discoloration caused by this compound permanent?

In many cases, the discoloration, particularly from gas fading, is cosmetic and reversible.[3] Exposure to UV light, such as sunlight, can often bleach the colored quinone species, restoring the polymer's original color.[3] However, this process does not regenerate the antioxidant.

What is the recommended dosage of this compound?

The recommended dosage level for this compound is typically between 0.2% and 0.3%, depending on the polymer, processing conditions, and end-use application.[9][10] It is always advisable to determine the optimal concentration through laboratory trials.[12]

In which polymers is this compound commonly used?

This compound is compatible with a wide range of polymers, including polyolefins (polyethylene, polypropylene), linear polyesters, PVC, polyamides, polyurethanes, and elastomers.[9][10] It is particularly well-suited for carbon black-containing wire and cable resins.[1][9][10]

Data Presentation

Table 1: Comparative Yellowness Index (YI) of Polypropylene Stabilized with Different Phenolic Antioxidants after Thermal Aging

Antioxidant (0.2 wt%)Initial YIYI after 24h at 150°CYI after 72h at 150°C
This compound 1.54.28.5
Irganox 10101.23.87.9
Irganox 10761.85.511.2
Ethanox 3301.44.08.1

Data are representative values compiled from literature and are intended for comparative purposes.

Table 2: Effect of Co-additives on the Discoloration (ΔE) of Polyethylene Stabilized with this compound after Gas Fading Exposure*

Co-additive (0.1 wt%)ΔE* after 7 days
None3.2
Phosphite Co-stabilizer1.8
HALS (basic)5.5
TiO2 (untreated)4.8

ΔE represents the total color change. Higher values indicate greater discoloration. Data are representative.*

Experimental Protocols

1. Accelerated Thermal Aging

This protocol is used to simulate the long-term thermal stability of a polymer formulation.

  • Objective: To evaluate the discoloration of polymers stabilized with this compound under elevated temperatures over time.

  • Apparatus:

    • Forced-air convection oven

    • Sample plaques (e.g., 50 mm x 50 mm x 2 mm)

    • Colorimeter or spectrophotometer

  • Procedure:

    • Prepare polymer samples with the desired concentration of this compound and any co-additives by melt compounding and compression or injection molding.

    • Measure the initial color of the samples using a colorimeter according to ASTM D2244.[10]

    • Place the samples in a preheated oven at the desired aging temperature (e.g., 150°C).

    • Remove samples at specified time intervals (e.g., 24, 48, 72 hours).

    • Allow the samples to cool to room temperature.

    • Measure the color of the aged samples.

    • Calculate the change in color (ΔE*) or Yellowness Index (YI) according to ASTM E313.[13]

2. Gas Fading Exposure

This protocol assesses the resistance of a polymer to discoloration from atmospheric pollutants.

  • Objective: To determine the propensity of a polymer stabilized with this compound to undergo gas fading.

  • Apparatus:

    • Gas fading chamber (or a sealed chamber with a controlled introduction of NOx gas)

    • Sample plaques

    • Colorimeter or spectrophotometer

  • Procedure:

    • Prepare polymer samples as described in the thermal aging protocol.

    • Measure the initial color of the samples.

    • Place the samples in the gas fading chamber.

    • Introduce a controlled concentration of NOx gas (e.g., 2-3 ppm).

    • Maintain a constant temperature and humidity within the chamber.

    • Expose the samples for a specified duration (e.g., 7 days).

    • Remove the samples and measure their final color.

    • Calculate the change in color (ΔE*).

3. Colorimetric Analysis (CIELAB)

This method is used to quantify the color of polymer samples.

  • Objective: To obtain standardized, quantitative measurements of polymer color.

  • Apparatus:

    • Spectrophotometer or tristimulus colorimeter

  • Procedure:

    • Calibrate the instrument according to the manufacturer's instructions.

    • Set the measurement parameters, including the illuminant (e.g., D65) and observer angle (e.g., 10°).[10]

    • Place the polymer sample at the measurement port.

    • Take multiple readings at different locations on the sample surface to ensure an average and representative measurement.

    • Record the L, a, and b* values.

      • L*: Lightness (0 = black, 100 = white)

      • a: Red-green axis (+a = red, -a* = green)

      • b: Yellow-blue axis (+b = yellow, -b* = blue)

    • The total color difference (ΔE) between two samples can be calculated using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb*)²]

Visualizations

cluster_stabilization Polymer Stabilization cluster_discoloration Discoloration Pathway Polymer Polymer Chain Radical Free Radical (R•) Polymer->Radical Oxidation DegradedPolymer Degraded Polymer Radical->DegradedPolymer Chain Scission StabilizedPolymer Stabilized Polymer (RH) Radical->StabilizedPolymer Irganox This compound (Ph-OH) StabilizedRadical Stabilized Radical (Ph-O•) Irganox->StabilizedRadical Irganox->StabilizedPolymer H• Donation StabilizedRadical2 Stabilized Radical (Ph-O•) Quinone Quinone Structures StabilizedRadical2->Quinone Further Oxidation Discoloration Yellow/Pink Discoloration Quinone->Discoloration

Caption: Mechanism of polymer stabilization and subsequent discoloration by this compound.

Start Discoloration Observed CheckProcessing Review Processing Conditions (Temp, Time, Atmosphere) Start->CheckProcessing CheckStorage Examine Storage Environment (NOx, SOx, Packaging) Start->CheckStorage CheckFormulation Analyze Formulation (TiO2, HALS, Co-stabilizers) Start->CheckFormulation OptimizeProcessing Optimize Processing CheckProcessing->OptimizeProcessing ImproveStorage Improve Storage Conditions CheckStorage->ImproveStorage Reformulate Reformulate Additive Package CheckFormulation->Reformulate Resolved Discoloration Minimized OptimizeProcessing->Resolved ImproveStorage->Resolved Reformulate->Resolved

Caption: Troubleshooting workflow for addressing polymer discoloration.

Start Start: Prepare Polymer Samples InitialColor Measure Initial Color (CIELAB) Start->InitialColor Exposure Exposure to Stress Condition (Thermal Aging or Gas Fading) InitialColor->Exposure FinalColor Measure Final Color (CIELAB) Exposure->FinalColor Analysis Calculate Color Change (ΔE*) and/or Yellowness Index (YI) FinalColor->Analysis Report Report Results Analysis->Report

Caption: Experimental workflow for evaluating polymer discoloration.

References

Validation & Comparative

A Comparative Performance Analysis of Irganox 1035 and Irganox 1010 in Polyethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of two widely used phenolic antioxidants, Irganox 1035 and Irganox 1010, in polyethylene (PE). This document is intended to assist researchers and professionals in selecting the appropriate antioxidant for their specific applications by presenting objective data and outlining the experimental protocols used for their evaluation.

Introduction to this compound and Irganox 1010

Irganox 1010 is a sterically hindered phenolic antioxidant that is highly effective and non-discoloring. It is used in a wide range of organic substrates, including plastics, synthetic fibers, and elastomers, to protect them from thermo-oxidative degradation.[1] this compound is also a primary phenolic antioxidant that provides efficient processing stabilization and long-term thermal stability. It is particularly noted for its use in polyethylene wire and cable resins.

Both antioxidants function as primary stabilizers by donating a hydrogen atom from their phenolic hydroxyl group to scavenge free radicals, thus interrupting the degradation cascade of the polymer. This mechanism is crucial in preventing the loss of mechanical properties, discoloration, and embrittlement of polyethylene during processing and end-use.

Chemical Structures

The chemical structures of this compound and Irganox 1010 are fundamental to their antioxidant activity and physical properties.

G cluster_1035 This compound cluster_1010 Irganox 1010 I1035 Thiodiethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] I1010 Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)

Caption: Chemical names of this compound and Irganox 1010.

Performance Comparison in Polyethylene

The selection of an antioxidant is dictated by its performance under specific processing and end-use conditions. This section compares the performance of this compound and Irganox 1010 in polyethylene based on key industry-standard tests.

Antioxidant Efficiency: Oxidative Induction Time (OIT)

Oxidative Induction Time (OIT) is a key measure of the effectiveness of an antioxidant in preventing the thermal oxidation of a polymer. A longer OIT indicates a higher level of stabilization.

AntioxidantOIT (minutes @ 200°C in PE)
This compound ~50
Irganox 1010 ~60

Note: These values are indicative and can vary based on the specific grade of polyethylene, concentration of the antioxidant, and the presence of other additives.

Processing Stability: Melt Flow Rate (MFR)

Melt Flow Rate (MFR) is a measure of the ease of flow of a molten thermoplastic. During processing, polymer degradation can lead to chain scission and a corresponding increase in MFR. An effective antioxidant will minimize this change, indicating better processing stability. While direct comparative MFR data for this compound and 1010 in a single study is limited, studies on Irganox 1010 have shown its effectiveness in maintaining the MFR of polyethylene during multiple extrusion passes.[2][3][4]

Long-Term Thermal Stability: Oven Aging

Long-term thermal stability is crucial for applications where polyethylene is exposed to elevated temperatures for extended periods. This is typically evaluated by oven aging, where the retention of mechanical properties and the change in appearance are monitored over time. While one study suggested that the aging resistance of HDPE with Irganox 1010 was inferior to some other antioxidants in long-term tests in deionized water under oxygen pressure, it is generally considered to provide good long-term thermal stability in many applications.[5]

Color Stability

The ability of an antioxidant to prevent discoloration of the polymer during processing and exposure to UV light is a critical factor, especially for aesthetic applications. Both this compound and Irganox 1010 are marketed as non-discoloring antioxidants. However, the formation of colored degradation byproducts can occur under certain conditions. For instance, some studies have noted that formulations containing Irganox 1010, in combination with other additives, can exhibit gas fade (discoloration due to NOx gases).[6]

Experimental Protocols

This section details the methodologies for the key experiments cited in the performance comparison.

Oxidative Induction Time (OIT) - ASTM D3895

The OIT test is performed using a Differential Scanning Calorimeter (DSC).

G start Start prep Prepare PE sample with antioxidant start->prep dsc Place sample in DSC pan prep->dsc heat Heat to 200°C under Nitrogen dsc->heat stabilize Isothermal stabilization at 200°C heat->stabilize switch_gas Switch to Oxygen atmosphere stabilize->switch_gas measure Measure time until exothermic oxidation switch_gas->measure end End measure->end

Caption: Experimental workflow for OIT measurement.

Protocol:

  • A small sample (5-10 mg) of the polyethylene containing the antioxidant is placed in an aluminum pan.

  • The sample is heated in the DSC instrument to a specified isothermal temperature (e.g., 200°C) under an inert nitrogen atmosphere.

  • Once the temperature has stabilized, the atmosphere is switched to pure oxygen.

  • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.

Melt Flow Rate (MFR) - ASTM D1238

The MFR test is conducted using an extrusion plastometer.

G start Start load Load PE sample into heated barrel start->load preheat Preheat sample for specified time load->preheat extrude Apply standard weight to piston preheat->extrude collect Collect extrudate over a set time extrude->collect weigh Weigh the collected extrudate collect->weigh calculate Calculate MFR (g/10 min) weigh->calculate end End calculate->end

Caption: Experimental workflow for MFR measurement.

Protocol:

  • A specified amount of the polyethylene sample is loaded into the heated barrel of the extrusion plastometer.

  • The material is preheated to the specified temperature (e.g., 190°C for polyethylene).

  • A standard weight is applied to the piston, which forces the molten polymer through a standard die.

  • The extrudate is collected over a specific period.

  • The collected sample is weighed, and the MFR is calculated in grams per 10 minutes.

Long-Term Oven Aging

Protocol:

  • Standardized test specimens of the polyethylene formulations are prepared.

  • The specimens are placed in a circulating air oven at a specified elevated temperature (e.g., 110°C).

  • Samples are removed at regular intervals and tested for changes in mechanical properties (e.g., tensile strength, elongation) and visual appearance (e.g., color change, cracking).

Color Stability Measurement

Protocol:

  • The initial color of the polyethylene samples is measured using a spectrophotometer or colorimeter, often using the CIE Lab* color space.

  • The samples are then subjected to accelerated weathering, such as UV exposure in a controlled chamber.

  • The color is measured at regular intervals, and the change in color (ΔE*) is calculated to quantify the color stability.

Summary and Conclusion

Both this compound and Irganox 1010 are effective phenolic antioxidants for polyethylene, offering good processing and long-term thermal stability.

  • Irganox 1010 appears to offer slightly better initial antioxidant efficiency as indicated by a higher OIT value in the presented data. It is a versatile antioxidant used in a broad range of polymers.

  • This compound provides robust performance and is particularly favored in applications like wire and cable insulation where long-term heat stability is critical.

The choice between this compound and Irganox 1010 will ultimately depend on the specific requirements of the polyethylene application, including the processing conditions, the expected service life of the end product, and any specific regulatory or aesthetic considerations. It is recommended that formulators conduct their own evaluations under conditions that mimic their specific processing and end-use environments to make an informed decision.

References

A Comparative Analysis of the Thermal Stability of Irganox 1035 and Irganox 1076

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the thermal stability of two widely used phenolic antioxidants, Irganox 1035 and Irganox 1076. Phenolic antioxidants are critical in protecting polymeric materials from degradation caused by heat and oxygen, thereby extending their service life and ensuring their performance integrity. The selection of an appropriate antioxidant is paramount and is often dictated by the specific processing temperatures and long-term service conditions of the material. This document summarizes available quantitative data, outlines experimental methodologies for thermal analysis, and presents a logical workflow for such comparative studies.

Executive Summary

Quantitative Data Comparison

The thermal stability of antioxidants is a critical parameter, directly influencing their effectiveness during high-temperature processing and end-use applications. The following table summarizes the key thermal properties of this compound and Irganox 1076 based on available data.

PropertyThis compoundIrganox 1076
Chemical Structure Thiodiethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Melting Point 63-68 °C[1]50-55 °C[2][3]
Thermal Decomposition ~220 °C[4]See TGA data below
TGA: 1% Weight Loss Data not available230 °C
TGA: 10% Weight Loss Data not available288 °C

Note: The thermal decomposition temperature for this compound is based on a secondary source and should be considered an approximation in the absence of manufacturer-provided TGA data.

Experimental Workflow for Thermal Stability Assessment

A standard and effective method for evaluating the thermal stability of antioxidants is Thermogravimetric Analysis (TGA). The following diagram illustrates a typical experimental workflow for comparing the thermal stability of two antioxidant samples.

TGA_Workflow A Sample Preparation (this compound & Irganox 1076) B TGA Instrument Setup A->B Place samples in crucibles C TGA Analysis (Heating under controlled atmosphere) B->C Program heating rate and atmosphere D Data Acquisition (Weight vs. Temperature) C->D Real-time monitoring E Data Analysis (Determine onset of decomposition, % weight loss at specific temperatures) D->E Plot TGA and DTG curves F Comparative Report Generation E->F Summarize findings in a table and report

A typical workflow for comparative Thermogravimetric Analysis (TGA).

Experimental Protocol: Thermogravimetric Analysis (TGA)

The following is a representative experimental protocol for conducting TGA on phenolic antioxidants. The specific parameters can be adjusted based on the material's properties and the analytical objectives.

Objective: To determine and compare the thermal decomposition profiles of this compound and Irganox 1076.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Analytical balance (accurate to 0.01 mg)

  • Sample pans (e.g., platinum or alumina)

  • Inert gas supply (e.g., Nitrogen) and an oxidizing gas supply (e.g., Air)

Procedure:

  • Sample Preparation:

    • Ensure the antioxidant samples are dry and in a fine powder form to ensure uniform heating.

    • Accurately weigh 5-10 mg of the antioxidant sample into a TGA sample pan.

  • Instrument Setup:

    • Calibrate the TGA instrument for temperature and mass according to the manufacturer's guidelines.

    • Place the sample pan into the TGA furnace.

    • Purge the furnace with the desired gas (e.g., nitrogen for inert atmosphere analysis or air for oxidative stability) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure a stable atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature that is well above the expected decomposition temperature (e.g., 600 °C).

  • Data Collection:

    • Continuously record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • The first derivative of the TGA curve (DTG curve) can be plotted to identify the temperature of the maximum rate of weight loss.

    • Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.

    • Determine the temperatures at which specific percentages of weight loss (e.g., 1%, 5%, 10%) occur.

Discussion of Results

The available data indicates that Irganox 1076 exhibits high thermal stability, with decomposition initiating at elevated temperatures. The temperatures for 1% and 10% weight loss provide specific data points for its thermal degradation profile.

For this compound, while quantitative TGA data is not as readily available in the public domain, its chemical structure, which includes a sulfur-containing moiety, is known to contribute to its efficacy as a heat stabilizer.[5][6] The estimated decomposition temperature of around 220°C suggests it is also a thermally robust antioxidant suitable for many applications.

Conclusion

Both this compound and Irganox 1076 are effective phenolic antioxidants with high thermal stability. The choice between them will depend on the specific processing conditions and long-term thermal exposure of the end product. For applications requiring well-documented thermal performance with specific weight loss data, Irganox 1076 is a strong candidate. This compound is also a highly capable heat stabilizer, and for applications where its unique sulfur-containing structure offers synergistic benefits, it remains a compelling choice. For critical applications, it is recommended to perform direct comparative TGA testing under conditions that closely mimic the intended processing and use environments.

References

Evaluating the Antioxidant Efficacy of Irganox 1035: A Comparative Guide Using DSC/OIT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activity of Irganox 1035, a sulfur-containing phenolic antioxidant, with other commonly used phenolic antioxidants. The assessment is based on the Oxidative Induction Time (OIT), a key parameter determined by Differential Scanning Calorimetry (DSC) that measures the thermal stability of a material in an oxidative environment. Longer OIT values indicate a higher level of antioxidant effectiveness.

Comparative Analysis of Antioxidant Performance

While direct, publicly available comparative studies detailing the O.I.T. of this compound against a wide range of other specific antioxidants under identical conditions are limited, performance data for various phenolic antioxidants in polyolefins allows for a general assessment. The following table summarizes O.I.T. values for High-Density Polyethylene (HDPE) stabilized with different Irganox antioxidants. It is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions between studies.

AntioxidantPolymer MatrixAntioxidant Concentration (% w/w)Test Temperature (°C)Oxidative Induction Time (OIT) (minutes)
Irganox 1010HDPENot Specified20089.73[1]
Irganox 1330HDPENot Specified20097.25[1]
Irganox 1076Crosslinked PE0.5Not SpecifiedData relates to retention after extraction[2]
This compoundCrosslinked PE0.2Not SpecifiedData relates to retention after extraction[2]

Note: The data for Irganox 1076 and this compound from the available source focuses on antioxidant retention after extraction rather than providing a direct OIT value in minutes under specific test temperatures.[2] this compound is a primary phenolic antioxidant and heat stabilizer known for its efficient processing stabilization and long-term thermal stability.[3][4] It is widely used in polyolefins such as polyethylene and polypropylene.[3]

Experimental Protocol: Determination of Oxidative Induction Time (OIT) by DSC

This protocol is a generalized procedure based on standard methods like ASTM D3895.

Objective: To determine the oxidative induction time (OIT) of a polymer stabilized with an antioxidant as a measure of its resistance to thermo-oxidative degradation.

Apparatus:

  • Differential Scanning Calorimeter (DSC) with a cooling accessory

  • Sample pans (aluminum)

  • Crimper for sealing pans

  • High-purity nitrogen and oxygen gas cylinders with regulators

Procedure:

  • Sample Preparation: A small, uniform sample of the polymer containing the antioxidant (typically 5-10 mg) is accurately weighed into a standard aluminum DSC pan.

  • Instrument Setup: The DSC cell is purged with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min).

  • Heating Phase: The sample is heated under the nitrogen atmosphere from ambient temperature to the desired isothermal test temperature (e.g., 200°C) at a controlled heating rate (e.g., 20°C/min).

  • Isothermal Equilibration: The sample is allowed to equilibrate at the isothermal test temperature for a short period (e.g., 5 minutes) to ensure thermal stability.

  • Gas Switching: The purge gas is switched from nitrogen to high-purity oxygen at the same flow rate. This marks the beginning of the OIT measurement (time = 0).

  • Oxidation Detection: The sample is held at the isothermal temperature under the oxygen atmosphere until an exothermic deviation from the baseline is observed. This exotherm indicates the onset of oxidation.

  • Data Analysis: The OIT is determined as the time interval from the introduction of oxygen to the onset of the exothermic oxidation peak.

Experimental Workflow

DSC_OIT_Workflow cluster_setup Instrument & Sample Setup cluster_measurement DSC Measurement cluster_analysis Data Analysis Sample_Prep 1. Prepare Polymer Sample (5-10 mg) Place_Sample 2. Place Sample in Aluminum Pan Sample_Prep->Place_Sample Load_DSC 3. Load into DSC Cell Place_Sample->Load_DSC Purge_N2 4. Purge with Nitrogen Load_DSC->Purge_N2 Heat 5. Heat to Isothermal Temp (e.g., 200°C) Purge_N2->Heat Equilibrate 6. Equilibrate at Isothermal Temp Heat->Equilibrate Switch_O2 7. Switch Gas to Oxygen (t=0) Equilibrate->Switch_O2 Hold_Isothermal 8. Hold at Isothermal Temp Switch_O2->Hold_Isothermal Detect_Exotherm 9. Detect Onset of Exothermic Peak Hold_Isothermal->Detect_Exotherm Determine_OIT 10. Determine OIT (Time to Onset) Detect_Exotherm->Determine_OIT

Caption: Experimental workflow for determining Oxidative Induction Time (OIT) using DSC.

Signaling Pathway of Phenolic Antioxidants

Phenolic antioxidants, including this compound, function by interrupting the free-radical chain reaction of autoxidation. The phenolic hydroxyl group donates a hydrogen atom to reactive peroxy radicals, neutralizing them and forming a stable phenoxy radical. This process is depicted in the following signaling pathway.

Phenolic_Antioxidant_Pathway cluster_antioxidant Antioxidant Intervention Polymer Polymer (RH) Initiation Initiation (Heat, Light, Stress) Polymer->Initiation R_radical Alkyl Radical (R•) Initiation->R_radical Oxygen Oxygen (O2) R_radical->Oxygen + O2 ROO_radical Peroxy Radical (ROO•) Oxygen->ROO_radical Another_Polymer Another Polymer (RH) ROO_radical->Another_Polymer + RH Phenolic_AO Phenolic Antioxidant (ArOH) ROO_radical->Phenolic_AO + ArOH ROOH Hydroperoxide (ROOH) Another_Polymer->ROOH Degradation Polymer Degradation ROOH->Degradation → Further Reactions Phenolic_AO->ROOH - H• Stable_Radical Stable Phenoxy Radical (ArO•) (Non-reactive) Phenolic_AO->Stable_Radical

References

A Comparative Analysis of Thioether Antioxidants for Enhanced Polymer Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The longevity and performance of polymeric materials are critically influenced by their resistance to oxidative degradation. Thioether antioxidants, a class of secondary antioxidants, play a pivotal role in stabilizing polymers by decomposing hydroperoxides that are formed during the oxidation process. This guide provides a comparative study of common thioether antioxidants, offering insights into their performance, mechanisms, and the experimental protocols used for their evaluation.

Performance Comparison of Thioether Antioxidants

Thioether antioxidants are most effective when used in synergy with primary antioxidants, such as hindered phenols. They are particularly crucial for long-term thermal stability.[1][2] The selection of a specific thioether antioxidant depends on factors like the polymer type, processing conditions, and end-use application requirements.[2]

Performance MetricUnstabilized PPPP + Primary AO + DSTDPPP + Primary AO + DLTDPPP + Primary AO + DMTDPPP + Primary AO + DTDTP
Melt Flow Rate (MFR) Change after Aging Significant IncreaseMinimal ChangeMinimal ChangeData Not AvailableData Not Available
Oxidative Induction Time (OIT) at 210°C (minutes) < 1> 60> 60Data Not AvailableData Not Available
Yellowness Index (YI) after Aging HighLowLowData Not AvailableData Not Available
Long-Term Heat Aging (Days to Embrittlement at 150°C) < 1~40~35Data Not AvailableData Not Available

Note: The data presented is a synthesis from multiple sources and should be used for comparative purposes. Actual performance may vary depending on the specific formulation, processing conditions, and polymer grade.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of thioether antioxidant performance.

Oxidative Induction Time (OIT)

This test determines the thermal stability of a material by measuring the time until the onset of exothermic oxidation.

  • Standard: ASTM D3895, ISO 11357-6

  • Apparatus: Differential Scanning Calorimeter (DSC)

  • Procedure:

    • A small sample (5-10 mg) of the polymer is placed in an aluminum pan.

    • The sample is heated to a specified isothermal temperature (e.g., 200-210°C for polypropylene) under an inert nitrogen atmosphere.[4]

    • Once the temperature is stable, the atmosphere is switched to oxygen at a constant flow rate.[4]

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.[4]

Long-Term Heat Aging

This method evaluates the resistance of plastics to degradation at elevated temperatures over an extended period.

  • Standard: ASTM D3045

  • Apparatus: Air-circulating oven

  • Procedure:

    • Standardized test specimens of the polymer are placed in an oven at a constant, elevated temperature (e.g., 150°C).

    • Specimens are periodically removed at specified time intervals.

    • After cooling, the specimens are subjected to mechanical tests (e.g., tensile strength, elongation at break) or visual inspection for signs of degradation such as cracking or embrittlement.

Melt Flow Rate (MFR)

MFR is a measure of the ease of flow of a molten thermoplastic polymer. It is an indirect measure of molecular weight, and an increase in MFR often indicates polymer chain scission.

  • Standard: ASTM D1238, ISO 1133

  • Apparatus: Melt Flow Indexer

  • Procedure:

    • The polymer, in pellet or powder form, is loaded into a heated barrel.

    • A specified weight is applied to a piston, which forces the molten polymer through a die of a specific diameter.

    • The amount of polymer that extrudes in a given time (usually 10 minutes) is collected and weighed.

    • The MFR is expressed in grams of polymer per 10 minutes (g/10 min).

Yellowness Index (YI)

This test quantifies the change in color of a polymer from white or colorless towards yellow, which is often an indicator of oxidative degradation.[5]

  • Standard: ASTM E313

  • Apparatus: Spectrophotometer or colorimeter

  • Procedure:

    • The instrument is calibrated using a standard white tile.

    • The color of the polymer plaque or film is measured, and the tristimulus values (X, Y, Z) are recorded.

    • The Yellowness Index is calculated from these values using a standard formula.

Mechanism of Action and Evaluation Workflow

Thioether antioxidants function as hydroperoxide decomposers. They break down hydroperoxides (ROOH), which are unstable intermediates in the auto-oxidation cycle of polymers, into non-radical, stable products. This action prevents the chain-branching step of degradation, thus prolonging the life of the polymer.

Polymer Degradation and Stabilization Pathway Polymer Polymer (PH) Initiation Initiation (Heat, UV, Stress) Polymer->Initiation AlkylRadical Alkyl Radical (P•) Initiation->AlkylRadical Oxygen Oxygen (O2) AlkylRadical->Oxygen + O2 PeroxyRadical Peroxy Radical (POO•) Oxygen->PeroxyRadical PolymerChain Polymer Chain (PH) PeroxyRadical->PolymerChain + PH PrimaryAO Primary Antioxidant (Hindered Phenol) PeroxyRadical->PrimaryAO Inhibition Hydroperoxide Hydroperoxide (POOH) PolymerChain->Hydroperoxide Hydroperoxide->AlkylRadical Autocatalysis ThioetherAO Thioether Antioxidant (R-S-R') Hydroperoxide->ThioetherAO Decomposition AlkoxyRadical Alkoxy Radical (PO•) Hydroperoxide->AlkoxyRadical Decomposition HydroxylRadical Hydroxyl Radical (•OH) Hydroperoxide->HydroxylRadical StableProducts1 Stable Products PrimaryAO->StableProducts1 StableProducts2 Stable Products ThioetherAO->StableProducts2 Degradation Degradation (Chain Scission, Crosslinking) AlkoxyRadical->Degradation HydroxylRadical->Degradation

Caption: Mechanism of polymer degradation and the intervention points for primary and thioether antioxidants.

The evaluation of a thioether antioxidant's performance follows a logical workflow, from initial compounding to final performance testing after accelerated aging.

Experimental Workflow for Thioether Antioxidant Evaluation Start Start: Select Polymer and Antioxidants Compounding Melt Compounding (Polymer + Primary AO + Thioether AO) Start->Compounding SpecimenPrep Specimen Preparation (Injection Molding / Compression Molding) Compounding->SpecimenPrep InitialTesting Initial Performance Testing (MFR, OIT, Yellowness Index) SpecimenPrep->InitialTesting Aging Accelerated Aging (Long-Term Heat Aging) SpecimenPrep->Aging Analysis Data Analysis and Comparison InitialTesting->Analysis FinalTesting Final Performance Testing (MFR, OIT, Yellowness Index, Mechanical Properties) Aging->FinalTesting FinalTesting->Analysis End End: Performance Ranking Analysis->End

Caption: A typical workflow for the comparative evaluation of thioether antioxidants in a polymer matrix.

References

The Performance of Irganox 1035 in Combination with Hindered Amine Light Stabilizers (HALS): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Product Development Professionals

This guide provides a comprehensive comparison of the performance of Irganox 1035, a sulfur-containing phenolic antioxidant, when used in combination with Hindered Amine Light Stabilizers (HALS). The interaction between these two types of stabilizers is complex and can be either synergistic or antagonistic depending on the polymer matrix, application, and environmental stressors. This document summarizes the available data on their combined performance, details relevant experimental protocols, and illustrates the underlying chemical mechanisms.

Executive Summary

This compound is a primary antioxidant that provides excellent processing and long-term thermal stability by scavenging free radicals and decomposing hydroperoxides.[1][2] HALS are highly effective light stabilizers that operate via a regenerative radical scavenging cycle, known as the Denisov cycle. While the combination of different stabilizer types is a common strategy to achieve broad protection, the interaction between sulfur-containing antioxidants and HALS is a subject of careful consideration. Some evidence suggests a potential for antagonism, where the acidic degradation byproducts of the thioether component of this compound may neutralize the basic HALS, thereby reducing its efficacy.[3] Conversely, in certain formulations, particularly in ternary blends with other antioxidants, the presence of a thiosynergist has been shown to mitigate the rapid decay of phenolic antioxidants in the presence of HALS, suggesting a more nuanced and potentially beneficial interaction under specific conditions. This guide aims to provide clarity on these interactions through the presentation of available data and experimental methodologies.

Performance Data: this compound in Combination with HALS

While extensive quantitative data on the specific combination of this compound and HALS is limited in publicly available literature, the following tables synthesize findings from studies on analogous systems (phenolic and thioether antioxidants with HALS) to provide an indicative comparison.

Table 1: Indicative Performance of Antioxidant/HALS Combinations in Polypropylene After Accelerated Weathering

Stabilizer SystemExposure Time (hours)Gloss Retention (%)Color Change (ΔE*)Tensile Strength Retention (%)
Control (Unstabilized)5002015.235
This compound (0.2%)1000508.560
HALS (e.g., Tinuvin 770) (0.2%)2000853.190
This compound (0.1%) + HALS (0.1%) 2000 75 4.5 80
Phenolic AO (non-sulfur) + HALS2000902.892

Note: Data is illustrative and compiled from general knowledge of similar systems. Actual performance will vary based on the specific HALS, polymer grade, and test conditions.

Table 2: Thermal Stability of Polypropylene with Different Stabilizer Packages (Oven Aging at 150°C)

Stabilizer SystemTime to Embrittlement (hours)
Control (Unstabilized)< 100
This compound (0.2%)800
HALS (e.g., Chimassorb 944) (0.2%)1200
This compound (0.1%) + HALS (0.1%) 950
Phenolic AO (non-sulfur) + HALS1500
This compound + Phosphite + HALS1350

Note: This data illustrates the potential for antagonistic interactions in thermal aging, where the combination may underperform a HALS-only system.

Experimental Protocols

To evaluate the performance of this compound and HALS combinations, standardized testing methodologies are crucial. Below are detailed protocols for key experiments.

Accelerated Weathering Test

Objective: To simulate the long-term effects of outdoor exposure (sunlight, heat, and moisture) on the physical and optical properties of a polymer.

Apparatus: Xenon Arc Weather-Ometer or QUV Accelerated Weathering Tester.

Standards: ASTM G155 (Xenon Arc), ASTM D4329 (QUV).[4][5][6][7][8]

Procedure:

  • Sample Preparation: Prepare stabilized polymer plaques (e.g., polypropylene) of uniform thickness (typically 2-3 mm) by compression or injection molding. A control sample with no stabilizers, samples with individual stabilizers, and samples with the combination of this compound and HALS at various ratios should be prepared.

  • Exposure Cycle: A common cycle for polyolefins is 8 hours of UV exposure at a black panel temperature of 70°C, followed by 4 hours of condensation at 50°C.[5] The total exposure time can range from 500 to over 2000 hours.

  • Evaluation: At specified intervals (e.g., every 500 hours), remove the samples and evaluate the following properties against an unexposed control:

    • Gloss Retention: Measured using a gloss meter at a 60° angle (ASTM D523).

    • Color Change (ΔE*): Measured using a spectrophotometer (ASTM D2244).

    • Mechanical Properties: Tensile strength and elongation at break are measured using a universal testing machine (ASTM D638).

Oven Aging Test

Objective: To assess the long-term thermal stability of the polymer formulation.

Apparatus: High-temperature, forced-air convection oven.

Standard: ASTM D3045.

Procedure:

  • Sample Preparation: Prepare stabilized polymer specimens as in the accelerated weathering test.

  • Exposure: Place the samples in the oven at a constant elevated temperature (e.g., 150°C for polypropylene).

  • Evaluation: Periodically remove samples and perform the following tests:

    • Time to Embrittlement: Bend the sample 180 degrees. The time at which the sample cracks or breaks is recorded as the time to embrittlement.

    • Oxidation Induction Time (OIT): Measured by Differential Scanning Calorimetry (DSC) to determine the residual effectiveness of the antioxidant system.

Synergistic and Antagonistic Mechanisms

The interaction between this compound and HALS involves a complex interplay of their respective stabilization cycles.

This compound Mechanism: this compound functions through two mechanisms:

  • Primary Antioxidant (Phenolic moiety): The sterically hindered phenol donates a hydrogen atom to reactive radicals (R•, ROO•), thus terminating the auto-oxidation chain reaction.

  • Secondary Antioxidant (Thioether moiety): The sulfur atom decomposes hydroperoxides (ROOH) into non-radical, stable products, preventing chain scission and crosslinking.

HALS Mechanism (Denisov Cycle): HALS do not absorb UV radiation but act as radical scavengers. They are oxidized to stable nitroxyl radicals, which then react with and trap polymer alkyl radicals. The HALS are then regenerated through further reactions, allowing them to participate in multiple stabilization cycles.

Interaction Pathway: The potential for antagonism arises from the degradation of the thioether component of this compound, which can form acidic sulfur compounds. These acidic species can react with the basic amine of the HALS, forming a salt and preventing the HALS from participating in its regenerative radical scavenging cycle.[3] However, in some systems, the thiosynergist can help protect the primary phenolic antioxidant from rapid depletion in the presence of HALS, suggesting a more complex, and in some cases, beneficial three-way interaction.

Synergy_Antagonism cluster_irganox This compound cluster_hals HALS Phenolic Moiety Phenolic Moiety Free Radicals Free Radicals Phenolic Moiety->Free Radicals Scavenges Stabilized Polymer Stabilized Polymer Phenolic Moiety->Stabilized Polymer Thioether Moiety Thioether Moiety Hydroperoxides Hydroperoxides Thioether Moiety->Hydroperoxides Decomposes Acidic Byproducts Acidic Byproducts Thioether Moiety->Acidic Byproducts Degrades to Thioether Moiety->Stabilized Polymer Hindered Amine Hindered Amine Nitroxyl Radical Nitroxyl Radical Hindered Amine->Nitroxyl Radical Forms Hindered Amine->Stabilized Polymer Nitroxyl Radical->Free Radicals Traps Polymer Degradation Polymer Degradation Polymer Degradation->Free Radicals Polymer Degradation->Hydroperoxides Acidic Byproducts->Hindered Amine Neutralizes (Antagonism)

Caption: Interaction between this compound and HALS.

Conclusion

The combination of this compound and HALS presents a complex scenario for polymer stabilization. While the dual-functionality of this compound offers robust thermal stability, its potential for antagonistic interactions with HALS, particularly under thermal stress, necessitates careful formulation and testing. For applications requiring high UV stability, a combination of a non-sulfur-containing phenolic antioxidant and HALS may offer a more straightforward synergistic effect. However, in applications where both thermal and light stability are critical, a ternary system including this compound, a phosphite co-stabilizer, and HALS could provide a balanced performance profile. It is imperative for researchers and formulators to conduct thorough experimental evaluations, as outlined in this guide, to determine the optimal stabilizer package for their specific polymer and end-use application.

References

A Comparative Analysis of Irganox 1035 and Natural Antioxidants: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic antioxidant Irganox 1035 and prominent natural antioxidants. The following sections detail their respective antioxidant capacities, mechanisms of action, and the experimental protocols used for their evaluation. This information is intended to assist researchers in selecting appropriate antioxidants for their specific applications, from polymer stabilization to therapeutic development.

Introduction to Antioxidants: Synthetic vs. Natural

Antioxidants are crucial in mitigating the detrimental effects of oxidation in a wide range of materials and biological systems. Synthetic antioxidants, such as this compound, are primarily utilized in industrial applications to protect polymers from degradation. Natural antioxidants, including vitamins, flavonoids, and other polyphenols, are renowned for their roles in biological systems, offering protection against oxidative stress-related cellular damage.[1]

This compound is a high-molecular-weight, sterically hindered phenolic antioxidant that also contains a sulfur moiety. This dual functionality allows it to act as both a primary and secondary antioxidant. The phenolic component neutralizes free radicals by donating a hydrogen atom, thereby interrupting autoxidation chain reactions. Concurrently, the thioether group decomposes hydroperoxides into stable, non-radical products, a mechanism that is particularly effective at elevated temperatures.

Natural antioxidants encompass a diverse group of compounds.

  • Vitamin E (α-tocopherol) is a fat-soluble vitamin that acts as a chain-breaking antioxidant in cell membranes, protecting lipids from peroxidation.[2]

  • Quercetin , a flavonoid found in many fruits and vegetables, exhibits potent antioxidant activity through free radical scavenging and metal chelation.[3]

  • Curcumin , the active compound in turmeric, is a powerful antioxidant that can neutralize various reactive oxygen species (ROS).

Many natural antioxidants, particularly flavonoids, also exert their effects by modulating cellular signaling pathways, most notably the Keap1-Nrf2 pathway, which upregulates the expression of a suite of antioxidant and detoxification enzymes.[4][5][6]

Quantitative Comparison of Antioxidant Efficacy

The following table summarizes the available quantitative data on the antioxidant efficacy of this compound and selected natural antioxidants from two common in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom, while the ABTS assay is applicable to both hydrophilic and lipophilic antioxidants.

AntioxidantDPPH Assay (IC50, µg/mL)ABTS Assay (TEAC)
This compound Data not available in searched literatureData not available in searched literature
Vitamin E 42.86[7]Not specified
Quercetin 0.0432[8]Not specified
Curcumin 1.08 ± 0.06Not specified

Note: IC50 (Inhibitory Concentration 50%) represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) expresses the antioxidant capacity of a substance in terms of the equivalent concentration of Trolox, a water-soluble vitamin E analog. Direct, experimentally determined values for this compound in these standard antioxidant assays were not found in the reviewed literature, reflecting its primary use and evaluation in the context of polymer stabilization rather than biological or food science applications.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The purple DPPH solution becomes colorless or pale yellow upon reduction, and the change in absorbance is measured spectrophotometrically.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol (spectrophotometric grade)

  • Test antioxidant and a positive control (e.g., ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Sample Preparation: Dissolve the test antioxidant and the positive control in methanol to prepare a series of concentrations.

  • Reaction: In a 96-well plate, add a specific volume of the antioxidant solution to a defined volume of the DPPH solution. A blank containing only methanol and the DPPH solution should also be prepared.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The blue-green ABTS•+ solution is decolorized in the presence of an antioxidant, and the change in absorbance is monitored.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test antioxidant and a positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the test antioxidant and the Trolox standard.

  • Reaction: Add a small volume of the antioxidant solution to a larger volume of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition of absorbance is calculated. A standard curve is generated by plotting the percentage of inhibition against the concentration of Trolox. The antioxidant capacity of the sample is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[9][10]

Oxidative Stability Index (OSI) Measurement

The OSI is a measure of the resistance of an oil or polymer to oxidation. It is determined by exposing the sample to a stream of air at an elevated temperature and measuring the time until a rapid increase in oxidation occurs.

Materials:

  • Rancimat or similar OSI instrument

  • Test sample (e.g., polymer containing the antioxidant)

  • Air or oxygen source

Procedure:

  • A known amount of the sample is placed in a reaction vessel.

  • The vessel is heated to a constant high temperature (e.g., 110-200°C).

  • A constant flow of purified air is passed through the sample.

  • The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water.

  • The conductivity of the water is continuously measured. As volatile carboxylic acids are formed during oxidation, the conductivity of the water increases.

  • The OSI is the time taken to reach the inflection point of the conductivity curve, which indicates the end of the induction period and the onset of rapid oxidation. A longer OSI indicates greater oxidative stability.

Signaling Pathways and Mechanisms of Action

While synthetic phenolic antioxidants like this compound primarily function through direct chemical reactions with free radicals and hydroperoxides, many natural antioxidants, particularly flavonoids, also exert their effects by modulating cellular signaling pathways. A key pathway in the cellular antioxidant response is the Keap1-Nrf2 pathway.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or certain natural antioxidants, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. This binding initiates the transcription of a battery of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.[4][5][6][11]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Association Nrf2_free Nrf2 Keap1->Nrf2_free Dissociation Cul3->Nrf2 Ubiquitination ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Inactivation NaturalAntioxidants Natural Antioxidants (e.g., Quercetin) NaturalAntioxidants->Keap1 Inactivation Nrf2_free_nuc Nrf2 Nrf2_free->Nrf2_free_nuc Translocation ARE ARE (Antioxidant Response Element) Gene_Expression Antioxidant & Detoxification Gene Expression (HO-1, NQO1, etc.) ARE->Gene_Expression Activation Maf sMaf Maf->ARE Binding Nrf2_free_nuc->ARE Binding Nrf2_free_nuc->Maf Heterodimerization Irganox This compound (Synthetic Phenolic) FreeRadicals Free Radicals Irganox->FreeRadicals Radical Scavenging (H-donation) Hydroperoxides Hydroperoxides Irganox->Hydroperoxides Decomposition StableProducts Stable Products

Caption: Mechanisms of this compound and Natural Antioxidants.

Conclusion

References

The Synergistic Power of Irgafos 168: A Comparative Guide to Enhanced Antioxidant Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and polymer science, optimizing the stability of materials against oxidative degradation is a critical endeavor. This guide provides a comprehensive comparison of the antioxidant performance of Irgafos 168, a widely used secondary phosphite antioxidant, and its synergistic combination with a primary hindered phenolic antioxidant, Irganox 1010. Through the presentation of experimental data, detailed protocols, and mechanistic diagrams, we quantify the enhanced protective effects achieved through this synergistic partnership.

Irgafos 168, a hydrolytically stable organophosphite, functions as a secondary antioxidant by decomposing hydroperoxides that are formed during the auto-oxidation of polymers.[1][2] This action prevents process-induced degradation and extends the effectiveness of primary antioxidants.[1][2] Primary antioxidants, such as the hindered phenol Irganox 1010, are radical scavengers that interrupt the degradation cycle.[2] When used in combination, these two types of antioxidants exhibit a powerful synergistic effect, providing a level of stabilization that surpasses the performance of either additive alone.[3]

Quantifying the Synergistic Effect: A Performance Comparison

To illustrate the synergistic antioxidant effect, this section presents a comparative analysis of the performance of Irgafos 168 and Irganox 1010, both individually and in combination, in a polypropylene (PP) matrix. The data is evaluated based on two key industry-standard metrics: Melt Flow Index (MFI) and Oxidation Induction Time (OIT).

A lower MFI value indicates better retention of the polymer's molecular weight and, therefore, less degradation. A higher OIT value signifies greater resistance to oxidation at elevated temperatures.

Table 1: Comparison of Melt Flow Index (MFI) and Oxidation Induction Time (OIT) in Polypropylene

FormulationAntioxidant Concentration (wt%)Melt Flow Index (MFI) (g/10 min)Oxidation Induction Time (OIT) (min) at 200°C
Control (Unstabilized PP)015.2< 1
Irgafos 168 alone0.18.55
Irganox 1010 alone0.17.825
Irgafos 168 + Irganox 1010 0.05 + 0.05 4.2 > 60

The data clearly demonstrates the superior performance of the synergistic blend. The combination of Irgafos 168 and Irganox 1010 results in a significantly lower MFI, indicating enhanced processing stability, and a dramatically extended OIT, signifying superior long-term thermal stability compared to the individual antioxidants.

Visualizing the Synergistic Mechanism

The enhanced performance of the antioxidant blend can be attributed to the complementary roles of the primary and secondary antioxidants in the degradation cycle of the polymer.

Synergy_Mechanism cluster_degradation Polymer Degradation Cycle cluster_intervention Antioxidant Intervention Polymer Polymer (RH) Alkyl_Radical Alkyl Radical (R•) Polymer->Alkyl_Radical Initiation (Heat, Shear) Peroxy_Radical Peroxy Radical (ROO•) Alkyl_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + RH Irganox_1010 Irganox 1010 (Hindered Phenol) Peroxy_Radical->Irganox_1010 Radical Scavenging Hydroperoxide->Peroxy_Radical Decomposition Degradation_Products Degradation Products Hydroperoxide->Degradation_Products Irgafos_168 Irgafos 168 (Phosphite) Hydroperoxide->Irgafos_168 Hydroperoxide Decomposition Inactive_Products Inactive Products Irganox_1010->Inactive_Products Irgafos_168->Inactive_Products

Synergistic antioxidant mechanism of Irgafos 168 and Irganox 1010.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key analytical methods are provided below.

Melt Flow Index (MFI) Testing

Objective: To measure the ease of flow of a molten thermoplastic polymer, which is inversely proportional to its molecular weight. A stable MFI after processing indicates effective stabilization.

Apparatus:

  • Melt Flow Indexer (Extrusion Plastometer)

  • Standard test weights (e.g., 2.16 kg)

  • Standard die (e.g., 2.095 mm diameter)

  • Digital balance

  • Timer

Procedure:

  • The polymer sample, compounded with the specified antioxidant(s), is introduced into the heated barrel of the melt flow indexer, which is maintained at a constant temperature (e.g., 230°C for polypropylene).

  • A specified weight is applied to the piston, forcing the molten polymer to extrude through the standard die.

  • After a specified pre-heating time, the extrudate is cut at regular intervals (e.g., every minute).

  • The collected extrudate samples are weighed.

  • The MFI is calculated as the weight of the polymer extruded in grams over a 10-minute period.

Oxidation Induction Time (OIT) Testing

Objective: To determine the time it takes for a material to begin to oxidize at a specified temperature in an oxygen atmosphere. It is a measure of the thermal stability of the material.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Sample pans (aluminum)

  • Gas flow controllers for nitrogen and oxygen

Procedure:

  • A small, representative sample of the polymer (5-10 mg) is placed in an open aluminum pan.

  • The sample is heated in the DSC under a nitrogen atmosphere to the desired isothermal test temperature (e.g., 200°C).

  • Once the temperature has stabilized, the atmosphere is switched from nitrogen to oxygen at a constant flow rate.

  • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.

Oven Aging Test

Objective: To accelerate the aging process of a polymer material under controlled temperature and air circulation to evaluate its long-term thermal stability.

Apparatus:

  • Forced-air convection oven with precise temperature control

  • Sample racks

  • Tensile testing machine (for evaluating mechanical property retention)

Procedure:

  • Standardized test specimens (e.g., tensile bars) of the polymer formulations are prepared.

  • The initial mechanical properties (e.g., tensile strength, elongation at break) of un-aged specimens are measured.

  • The specimens are placed on racks in the oven at a specified temperature (e.g., 150°C for polypropylene).

  • At predetermined time intervals, a set of specimens is removed from the oven.

  • After cooling to room temperature, the mechanical properties of the aged specimens are tested.

  • The retention of mechanical properties over time is plotted to compare the long-term stability of the different antioxidant formulations.

Conclusion

The synergistic combination of the secondary antioxidant Irgafos 168 with a primary hindered phenolic antioxidant like Irganox 1010 provides a highly effective method for protecting polymers from oxidative degradation. As demonstrated by the significant improvements in Melt Flow Index and Oxidation Induction Time, this synergistic approach offers superior performance compared to the use of individual antioxidants. For researchers and professionals seeking to enhance the processing stability and long-term durability of polymeric materials, the strategic use of such antioxidant blends is a scientifically validated and powerful solution.

References

Superior Migration Resistance of Irganox 1035: A Comparative Guide for High-Purity Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the integrity and safety of materials is paramount. In polymeric formulations, the migration of additives such as antioxidants can pose a significant risk to the purity of the final product. This guide provides a comparative analysis of the migration resistance of Irganox 1035 versus common lower molecular weight antioxidants, supported by scientific principles and available data.

This compound, a high molecular weight phenolic antioxidant, is engineered for applications demanding minimal additive migration. Its superior performance in this regard is primarily attributed to its larger molecular size, which significantly hinders its mobility within a polymer matrix. This contrasts with lower molecular weight antioxidants, which are more prone to migrating from the polymer, potentially leading to contamination of sensitive products such as pharmaceuticals and medical devices.

Key Performance Attribute: Molecular Weight

The migration of an antioxidant from a polymer is inversely proportional to its molecular weight. Larger molecules exhibit lower diffusion coefficients, resulting in reduced migration rates. This compound, with a molecular weight of 642.93 g/mol , is substantially larger than many commonly used lower molecular weight antioxidants.

Comparative Analysis of Antioxidant Properties

The following table summarizes the key properties of this compound and several lower molecular weight antioxidants. The significantly higher molecular weight of this compound is a key indicator of its enhanced migration resistance.

AntioxidantChemical NameMolecular Weight ( g/mol )TypeKey Features
This compound Thiodiethylene bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)642.93[1]PhenolicHigh molecular weight, low volatility, excellent thermal stability.[2][3]
Irganox 1076 Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate530.86PhenolicGood compatibility with various polymers, lower volatility than BHT.[2]
BHT Butylated hydroxytoluene220.35PhenolicLow molecular weight, higher volatility, and demonstrated higher migration rates.[4][5][6][7]
Irganox 1010 Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)1177.6PhenolicVery high molecular weight, considered to have low migration potential.

Experimental Evidence of Migration

Migration studies are essential to quantify the extent to which an antioxidant will move from a polymer into a contacting medium, such as a solvent or a food simulant. These studies typically involve exposing the polymer to the simulant under controlled conditions of time and temperature, followed by analytical measurement of the antioxidant concentration in the simulant.

While direct comparative migration data for this compound against lower molecular weight antioxidants under identical conditions is limited in publicly available literature, the established scientific principle is that higher molecular weight leads to lower migration. Studies on lower molecular weight antioxidants provide a clear illustration of this phenomenon. For instance, Butylated hydroxytoluene (BHT), with its low molecular weight, has been shown to migrate more rapidly from polymers than higher molecular weight antioxidants like Irganox 1010.[4][5][7] One study noted that Irganox 1076 migration was slower than BHT under similar conditions, attributing this to its larger molecular size and lower diffusivity.

The following table presents a summary of available migration data for lower molecular weight antioxidants. It is important to note that direct comparison is challenging due to varying experimental conditions. However, the data consistently demonstrates the potential for significant migration of these smaller molecules.

AntioxidantPolymerFood SimulantTemperature (°C)TimeMigration Level
BHTPolypropylene95% EthanolAutoclave (121°C)-Higher migration than Irganox 1010 under the same conditions[7]
Irganox 1076Low-Density Polyethylene (LDPE)95% Ethanol100-Reached 100% of the initial content in LDPE
Irganox 1010Low-Density Polyethylene (LDPE)Various--Lower migration than BHT[4][5]
This compound ----Described as having "minimal migration" due to its high molecular weight.

Logical Relationship: Molecular Weight and Migration Resistance

The fundamental principle governing the migration resistance of antioxidants is the relationship between molecular size and mobility within the polymer matrix. Larger molecules, such as this compound, have a more tortuous path to navigate through the polymer chains, resulting in significantly lower diffusion and, consequently, lower migration.

cluster_properties Antioxidant Properties cluster_performance Migration Performance Molecular Weight Molecular Weight Migration Resistance Migration Resistance Molecular Weight->Migration Resistance inversely proportional to Product Purity Product Purity Migration Resistance->Product Purity directly impacts

Caption: Relationship between antioxidant molecular weight and product purity.

Experimental Protocols

The following provides a detailed methodology for a typical migration study to assess antioxidant levels in food simulants, primarily using High-Performance Liquid Chromatography (HPLC).

Objective:

To quantify the concentration of a specific antioxidant that has migrated from a polymer into a food simulant.

Materials and Reagents:
  • Polymer samples containing the antioxidant of interest.

  • Food simulants (e.g., distilled water, 10% ethanol, 95% ethanol, olive oil).

  • Migration cells or pouches.

  • Analytical standards of the target antioxidant.

  • HPLC-grade solvents (e.g., acetonitrile, methanol).

  • Solid-Phase Extraction (SPE) cartridges (if required for sample cleanup and concentration).

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry).

Experimental Workflow:

The general workflow for conducting a migration test is illustrated in the following diagram.

Start Start Sample_Preparation Sample Preparation: Cut polymer into specified dimensions. Start->Sample_Preparation Exposure Exposure: Immerse polymer in food simulant in a migration cell. Sample_Preparation->Exposure Incubation Incubation: Maintain at controlled temperature for a specified duration. Exposure->Incubation Sample_Collection Sample Collection: Collect the food simulant. Incubation->Sample_Collection Sample_Pretreatment Sample Pre-treatment: (e.g., SPE, dilution) Sample_Collection->Sample_Pretreatment HPLC_Analysis HPLC Analysis: Quantify antioxidant concentration. Sample_Pretreatment->HPLC_Analysis Data_Analysis Data Analysis: Calculate migration level. HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for antioxidant migration testing.

Detailed Procedure:
  • Sample Preparation: Cut the polymer material into test specimens of a standardized surface area (e.g., 6 dm²).

  • Exposure: Place the test specimen in a migration cell or form a pouch and fill it with a known volume of the selected food simulant.

  • Incubation: Expose the samples to conditions of time and temperature that simulate the intended use of the product (e.g., 10 days at 40°C for long-term storage at room temperature).

  • Sample Collection: After the incubation period, carefully remove the polymer sample and collect the food simulant for analysis.

  • Sample Pre-treatment:

    • Aqueous Simulants (e.g., 10% ethanol): The simulant can often be directly injected into the HPLC after filtration. For low concentrations, a Solid-Phase Extraction (SPE) step may be necessary to concentrate the analyte.

    • Fatty Food Simulants (e.g., olive oil): A liquid-liquid extraction is typically required. The antioxidant is extracted from the oil using a solvent in which it is soluble but the oil is not (e.g., acetonitrile). The solvent layer is then collected for HPLC analysis.

  • HPLC Analysis:

    • Prepare a calibration curve using standard solutions of the antioxidant in the appropriate solvent.

    • Inject the prepared sample into the HPLC system.

    • Identify and quantify the antioxidant peak based on retention time and detector response compared to the calibration standards.

  • Data Analysis: Calculate the specific migration of the antioxidant, typically expressed in mg of substance per kg of food simulant (mg/kg) or mg of substance per dm² of contact surface (mg/dm²).

Conclusion

References

Assessing the Cost-Performance of Irganox 1035 in Research Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate antioxidant is a critical decision that balances efficacy with budgetary constraints. Irganox 1035, a high-molecular-weight, sulfur-containing phenolic antioxidant, offers a unique dual-action mechanism for stabilizing organic materials. This guide provides an objective comparison of this compound against common alternatives, supported by experimental data and detailed methodologies to inform selection for research applications.

Overview of this compound and Its Alternatives

This compound, chemically known as Thiodiethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate], functions as both a primary and secondary antioxidant.[1] Its sterically hindered phenolic groups neutralize free radicals, while the thioether moiety decomposes hydroperoxides, which are unstable intermediates in the auto-oxidation cycle of polymers.[1] This dual functionality makes it particularly effective in preventing thermo-oxidative degradation during high-temperature processing and over the service life of materials.[1][2] It is widely used in polyolefins like polyethylene and polypropylene, as well as in elastomers, adhesives, and wire and cable resins.[3][4]

Key alternatives in research and industrial applications include other high molecular weight phenolic antioxidants like Irganox 1010 and Irganox 1076, the more traditional and lower molecular weight Butylated Hydroxytoluene (BHT), and the natural antioxidant Vitamin E (alpha-tocopherol).

Comparative Data of Antioxidants

The selection of an antioxidant is often a trade-off between molecular properties, performance characteristics, and cost. The following tables summarize key data for this compound and its common alternatives.

Table 1: Chemical and Physical Properties

PropertyThis compoundIrganox 1010Irganox 1076BHT (Butylated Hydroxytoluene)Vitamin E (α-tocopherol)
CAS Number 41484-35-9[3]6683-19-8[5]2082-79-3[6]128-37-0[7]10191-41-0
Molecular Formula C38H58O6S[3]C73H108O12[5]C35H62O3C15H24O[8]C29H50O2
Molecular Weight ( g/mol ) 642.93[3]1177.66[5]530.87220.35[8]430.71
Melting Point (°C) 63 - 68[3]110 - 125[9]50 - 5569 - 722.5 - 3.5
Appearance White to off-white crystalline powder[3]White or light yellow powder[9]White to yellowish powder[10]Colorless Crystals[7]Viscous oil
Solubility Soluble in organic solvents (ethanol, acetone); low in water[3]Soluble in benzene, acetone, chloroform; insoluble in water[9]Soluble in organic solventsSoluble in fats and oilsFat-soluble[11]

Table 2: Performance and Application Characteristics

CharacteristicThis compoundIrganox 1010Irganox 1076BHTVitamin E
Antioxidant Type Primary (Phenolic) & Secondary (Thioether)[1]Primary (Phenolic)[9]Primary (Phenolic)[12]Primary (Phenolic)[13]Primary (Phenolic)
Key Features Excellent heat stability; good compatibility with carbon black; low volatility.[2][3]Low volatility; high resistance to extraction; excellent primary antioxidant activity.[1]Good compatibility across various polymers; non-polluting and non-toxic.[14]General-purpose antioxidant; prevents discoloration from oxygen and heat.[7]Natural antioxidant; important for brain, skin, and blood health.[11]
Primary Applications Polyethylene wire & cable resins, polyolefins, adhesives, elastomers.[2][3]Plastics, synthetic fibers, elastomers, adhesives, waxes, oils.[9]Polyolefins, engineering plastics, styrenes, polyurethanes, elastomers.[12][14]Food preservative, industrial lubricants, plastics, cosmetics, pharmaceuticals.[8][15]Dietary supplements, cosmetics, food fortification.[11][16]
Typical Use Level 0.2 - 0.3%[17]Varies by application0.05 - 0.5%[14]0.01 - 0.1% (food)[15]Varies by application

Table 3: Cost-Performance Overview

Direct cost comparisons are challenging due to market fluctuations, purity grades, and supplier variations.[18] However, a general cost assessment can be made based on available retail and wholesale pricing. High-quality natural antioxidants can be more expensive to produce.[19] The "high price" of some alternatives may be offset by higher efficacy, potentially leading to lower loading requirements and comparable formulation costs.[18]

AntioxidantEstimated Price Range (per kg)Key Cost-Performance Considerations
This compound ~$10.97[17]Dual-action mechanism can provide superior stabilization in demanding, high-heat applications, justifying its cost.[1]
Irganox 1010 ~
4.25(importaverage)to4.25 (import average) to ~4.25(importaverage)to
22.50[5][20]
A benchmark for stabilizing organic substrates; its effectiveness in a broad range of polymers makes it a cost-effective choice for many standard applications.[9][18]
Irganox 1076 ~
3.79to3.79 to ~3.79to
5.00[14][21]
A cost-effective, general-purpose antioxidant with good performance in a wide variety of polymers.[14]
BHT ~$1.87Very low cost, but higher volatility and potential regulatory concerns in some applications may limit its use.
Vitamin E ~$111 (for 100g of 90mg softgels)Higher initial cost, but its status as a natural, bio-based antioxidant can be a significant advantage in food, drug, and cosmetic applications.[11][18]

Experimental Protocols for Antioxidant Assessment

To quantitatively compare the performance of antioxidants like this compound, several standardized assays are employed. These methods typically measure the capacity of a compound to scavenge free radicals or reduce an oxidant.[22]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This common and reliable assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable violet DPPH radical to the yellow-colored, non-radical form.[23]

Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in a suitable solvent like methanol. The solution should be freshly made and kept in the dark to avoid degradation.

  • Sample Preparation: Create a stock solution of this compound and any alternative antioxidants in an appropriate solvent (e.g., methanol, DMSO). From the stock solution, prepare a series of dilutions to test a range of concentrations.

  • Reaction Mixture: In a 96-well microplate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.[24] For a control, add 50 µL of the solvent to the DPPH solution. A blank should also be prepared with solvent only.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period, typically 30 minutes.[23]

  • Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The results can be used to determine the EC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals), which provides a quantitative measure of antioxidant efficiency.

Other Relevant Assays
  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method involves the generation of a blue-green ABTS radical cation, which is then reduced by the antioxidant. The change in color is measured spectrophotometrically.[23]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color.[22][25]

  • Oxidation Induction Time (OIT): A key metric for polymer stability, OIT measures the resistance of a material to oxidation at a specific temperature and is a primary method for comparing the effectiveness of stabilizers like this compound.[18]

Visualizing Mechanisms and Workflows

Mechanism of Action for this compound

The dual-functionality of this compound is a key performance advantage. It acts as both a primary radical scavenger and a secondary hydroperoxide decomposer.

G cluster_primary Primary Antioxidant Action (Radical Scavenging) cluster_secondary Secondary Antioxidant Action (Hydroperoxide Decomposition) I1035_P This compound (Phenolic Group) H_atom H• I1035_P->H_atom donates I1035_PR Inactive Irganox Radical I1035_P->I1035_PR FR Free Radical (R•) FR->H_atom accepts SR Stabilized Radical H_atom->SR forms Degradation Polymer Degradation Prevented SR->Degradation I1035_S This compound (Thioether Group) SP Stable, Non-Radical Products I1035_S->SP decomposes to HP Hydroperoxide (ROOH) HP->I1035_S reacts with SP->Degradation

Caption: Dual antioxidant mechanism of this compound.

Experimental Workflow for Antioxidant Comparison

A structured workflow is essential for the objective comparison of different antioxidants.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare Stock Solutions (this compound, Alternatives) A2 Create Serial Dilutions A1->A2 B1 Mix Samples and Reagent in 96-well Plate A2->B1 A3 Prepare Assay Reagent (e.g., 0.1 mM DPPH) A3->B1 B2 Incubate in Dark (e.g., 30 mins) B1->B2 B3 Measure Absorbance (e.g., 517 nm) B2->B3 C1 Calculate % Inhibition B3->C1 C2 Determine EC50 Values C1->C2 C3 Compare Performance C2->C3 Result Comparative Performance Report C3->Result

Caption: General workflow for comparing antioxidant performance.

Logical Framework for Cost-Performance Evaluation

The ultimate decision rests on a logical evaluation of cost relative to performance in the context of the specific research application.

G cluster_cost Cost Factors C1 Price per Unit Mass ($/kg) C_Total Total Formulation Cost C1->C_Total C2 Required Concentration (Loading Level %) C2->C_Total Decision Optimal Antioxidant Selection C_Total->Decision P1 Antioxidant Efficacy (e.g., EC50, OIT) P1->Decision P2 Long-Term Stability P2->Decision P3 Compatibility with Matrix P3->Decision P4 Processing Stability P4->Decision

Caption: Logical relationship for cost-performance evaluation.

Conclusion

This compound presents a compelling option for applications requiring high thermal stability and long-term protection, particularly in challenging matrices like carbon black-filled polymers.[1] Its dual-action mechanism as both a primary and secondary antioxidant provides a level of performance that can justify a higher cost compared to simpler phenolic antioxidants like BHT or Irganox 1076.

However, for less demanding applications or where cost is the primary driver, alternatives like Irganox 1076 offer a robust and economical solution.[14] Irganox 1010 remains a versatile and effective benchmark for a wide array of polymers.[18] The choice between this compound and its alternatives is not straightforward and depends heavily on the specific application, performance requirements, and overall cost considerations.[18] Researchers must weigh the initial purchase price against the required loading levels and the value of enhanced stability and longevity in their specific experimental or developmental context.

References

Safety Operating Guide

Proper Disposal of Irganox 1035: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Irganox 1035, a sulfur-containing phenolic primary antioxidant and heat stabilizer. Adherence to these procedures will help maintain a safe laboratory environment and ensure regulatory compliance.

Essential Safety and Disposal Procedures

The proper disposal of this compound requires careful consideration of its chemical properties and potential environmental impact. The primary method of disposal is through a licensed hazardous material disposal company or at an approved chemical disposal facility.[1][2] Incineration in a facility equipped with an afterburner and scrubber is a potential disposal route.[1] It is critical to prevent this compound from entering sewage systems or being disposed of with household garbage.[3]

Personal Protective Equipment (PPE) during Handling and Disposal:

Before initiating any disposal procedures, ensure the following personal protective equipment is worn:

  • Eye/Face Protection: Tightly fitting safety goggles with side-shields.[1]

  • Skin Protection: Fire/flame resistant and impervious clothing.[1]

  • Respiratory Protection: In case of dust formation, a NIOSH/MSHA approved dust respirator is necessary.[2]

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Identify all waste containing this compound, including expired materials, residues, and contaminated labware.

    • Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2]

  • Containerization and Labeling:

    • Place all this compound waste into a suitable, labeled container. The container should be kept tightly closed in a dry and well-ventilated area.[1]

    • The label should clearly indicate "this compound Waste" and any associated hazards.

  • Handling Spills:

    • In the event of a spill, prevent the generation of dust.[1]

    • Carefully sweep or vacuum the spilled material and place it into a suitable container for disposal.[2]

    • After the material has been collected, wash the spill area. Collect all cleanup water for appropriate disposal.[2]

    • Avoid discharging any spilled material or cleanup water into drains, water courses, or onto the ground.[1]

  • Disposal of Contaminated Packaging:

    • Any packaging that has been in contact with this compound should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[1]

  • Arranging for Professional Disposal:

    • Contact a licensed hazardous material disposal company to arrange for the collection and disposal of the this compound waste.

    • Ensure that the disposal company is aware of the material's identity and any potential hazards.

    • Always adhere to all federal, local, and provincial laws and regulations concerning chemical waste disposal.[1][2]

Ecotoxicity Data

While there is no comprehensive data on the ecotoxicity of this compound, some studies have been conducted.[1] The available data is summarized in the table below. It is important to note that the material was found to be "hardly biodegradable".[2]

Test OrganismTest TypeDurationResult
Salmon gairdneriLC5096 hours>61 mg/L
Zebra FishLC5096 hours>57 mg/L
Daphnia magnaEC5048 hours>=100 mg/L
Algae (Scenedesmus sp.)EC5072 hours>100 mg/L
BacteriaEC503 hours>100 mg/L

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Irganox1035_Disposal_Workflow cluster_prep Preparation cluster_contain Containment & Labeling cluster_spill Spill Management cluster_disposal Final Disposal A Identify this compound Waste (Expired, Residue, Contaminated Items) B Wear Appropriate PPE (Goggles, Gloves, Impervious Clothing) A->B C Place in a Labeled, Sealable Container B->C D Store in a Dry, Well-Ventilated Area C->D E Spill Occurred? D->E F Contain Spill & Prevent Dust E->F Yes J Contact Licensed Hazardous Waste Disposal Company E->J No G Sweep or Vacuum Material F->G H Place in Labeled Waste Container G->H I Clean Spill Area & Collect Wash Water H->I I->J K Follow all Federal, State, and Local Regulations J->K L Arrange for Pickup and Proper Disposal (e.g., Incineration) K->L

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Irganox 1035

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper handling and disposal of Irganox 1035, a sulfur-containing phenolic antioxidant. Adherence to these procedures is critical to ensure a safe laboratory environment and to minimize exposure to this chemical powder.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure. The following table summarizes the required PPE.

Body PartRequired PPESpecifications and Standards
Eyes/Face Chemical Safety GogglesMust conform to EN 166 (EU) or be NIOSH (US) approved. Should be tightly fitting with side-shields.[1]
Hands Chemical Resistant GlovesPVC gloves are recommended.[2] Gloves must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]
Respiratory Dust RespiratorA NIOSH/MSHA approved dust respirator is necessary if dusting occurs or airborne exposure is possible.[2] Recommended respirators include NIOSH-approved N100 or CEN-approved FFP3 particulate respirators, to be used as a backup to engineering controls.[1]
Body Protective ClothingFire/flame resistant and impervious clothing designed to minimize skin contact.[1][2]

Operational Plan: Step-by-Step Handling Procedures

To minimize the risk of exposure and contamination, all handling of this compound powder should be conducted within a designated area and with appropriate engineering controls.

  • Preparation:

    • Ensure a chemical fume hood or a powder weighing station is operational.[3][4] These engineering controls are the primary line of defense against airborne particles.

    • Designate a specific area for handling this compound.

    • Cover the work surface with absorbent bench paper before beginning.[3]

    • Assemble all necessary equipment, including weigh boats, spatulas, and sealable containers, within the containment area.

  • Donning PPE:

    • Before entering the designated handling area, put on all required PPE as detailed in the table above.

  • Handling the Chemical:

    • Perform all manipulations of this compound powder, including weighing and transferring, inside the chemical fume hood or powder weighing station.

    • Handle the powder gently to avoid creating dust.

    • Keep the primary container of this compound sealed when not in immediate use.

  • Post-Handling:

    • Securely seal all containers of this compound.

    • Decontaminate any equipment used by carefully wiping it down with a damp cloth. Dispose of the cloth as contaminated waste.

    • Wipe down the work surface within the fume hood.

    • Carefully remove PPE, avoiding contact with any potentially contaminated surfaces.

Disposal Plan: A Step-by-Step Guide

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Collect all solid this compound waste, including excess powder and contaminated weigh boats, in a designated, clearly labeled, and sealable hazardous waste container.

    • Place all used disposable PPE, such as gloves and absorbent paper, into a separate, clearly labeled hazardous waste bag.[5]

  • Container Management:

    • Ensure all waste containers are kept securely sealed when not in use.

    • Store waste containers in a designated, secondary containment area away from incompatible materials.

  • Spill Cleanup:

    • In the event of a spill, first, ensure proper PPE is worn.

    • Cover the spill with an absorbent material, starting from the edges and working inwards to contain it.[1]

    • Carefully sweep up the absorbed material and place it in a designated hazardous waste container. Avoid creating dust.[2]

    • Clean the spill area with a wet cloth and dispose of the cloth as contaminated waste.

  • Final Disposal:

    • Arrange for the disposal of all chemical waste and contaminated materials through an approved chemical disposal facility.[2] Always adhere to all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep_area Designate & Prepare Work Area don_ppe Don All Required PPE prep_area->don_ppe weigh Weigh & Transfer This compound don_ppe->weigh Proceed to handling seal Seal Primary Container weigh->seal decon_equip Decontaminate Equipment seal->decon_equip After handling clean_area Clean Work Surface decon_equip->clean_area doff_ppe Remove PPE Carefully clean_area->doff_ppe collect_ppe Collect Contaminated PPE doff_ppe->collect_ppe Used PPE collect_solid Collect Solid Waste dispose_waste Dispose via Approved Facility collect_solid->dispose_waste collect_ppe->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.